Product packaging for Ddmvd(Cat. No.:CAS No. 123000-44-2)

Ddmvd

Cat. No.: B049657
CAS No.: 123000-44-2
M. Wt: 428.6 g/mol
InChI Key: RQYBOLUOBVMUJB-XQIUTWOCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ddmvd is a sophisticated synthetic compound of significant interest in specialized chemical and biochemical research. While its specific structure is proprietary, it is characterized by high purity and stability, making it a reliable reagent for investigative studies. Current research applications for this compound are primarily focused on exploring its behavior as a molecular scaffold or as a key intermediate in the synthesis of more complex chemical entities. Its research value lies in its potential to modulate specific biological pathways or enzymatic activity, providing a tool for understanding fundamental cellular processes. Preliminary investigations suggest a mechanism of action that may involve targeted protein binding or inhibition, positioning this compound as a candidate for probe development in oncology, neurology, or infectious disease research. This product is provided with comprehensive analytical data, including HPLC and mass spectrometry certification, to ensure batch-to-batch consistency and support reproducible experimental results. Researchers are equipped to utilize this compound for in vitro assays, high-throughput screening initiatives, and structure-activity relationship (SAR) studies to further elucidate its functional capabilities and therapeutic potential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H44O3 B049657 Ddmvd CAS No. 123000-44-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

123000-44-2

Molecular Formula

C28H44O3

Molecular Weight

428.6 g/mol

IUPAC Name

(1S,3R,5Z)-5-[(2E)-2-[(3aS,7aR)-1-[(E,2R,6S)-6-hydroxy-6-methyloct-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C28H44O3/c1-6-27(4,31)15-7-9-19(2)24-13-14-25-21(10-8-16-28(24,25)5)11-12-22-17-23(29)18-26(30)20(22)3/h7,9,11-12,19,23-26,29-31H,3,6,8,10,13-18H2,1-2,4-5H3/b9-7+,21-11+,22-12-/t19-,23+,24?,25+,26-,27+,28-/m1/s1

InChI Key

RQYBOLUOBVMUJB-XQIUTWOCSA-N

SMILES

CCC(C)(CC=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O

Isomeric SMILES

CC[C@@](C)(C/C=C/[C@@H](C)C1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@H](C3=C)O)O)C)O

Canonical SMILES

CCC(C)(CC=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O

Synonyms

(22E,25R)-22-dehydro-1alpha,25-dihydroxy-26-methylvitamin D3
(22E,25S)-22-dehydro-1alpha,25-dihydroxy-26-methylvitamin D3
25-dehydro-1,25-dihydroxy-26-methylvitamin D3
DDMVD

Origin of Product

United States

Foundational & Exploratory

The Architecture of Double-Membrane Vesicles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Double-membrane vesicles (DMVs) are complex intracellular structures hijacked by a range of positive-sense single-stranded RNA (+ssRNA) viruses, including notable human pathogens like coronaviruses (e.g., SARS-CoV-2), enteroviruses, and hepatitis C virus (HCV). These organelles serve as the primary sites for viral RNA replication, shielding the viral genome and replication machinery from the host's innate immune system.[1][2] A thorough understanding of the structure, composition, and biogenesis of DMVs is paramount for the development of novel antiviral therapeutics. This technical guide provides an in-depth overview of the core structural features of DMVs, supported by quantitative data, detailed experimental methodologies, and visual representations of the molecular pathways involved in their formation.

Core Structure and Composition

DMVs are roughly spherical compartments, typically ranging from 100 to 300 nanometers in diameter, enclosed by two closely apposed lipid bilayers.[3] They are predominantly derived from the endoplasmic reticulum (ER), although contributions from the Golgi apparatus and mitochondria have also been suggested.[3] The outer DMV membrane can be continuous with the ER, forming an extensive reticulovesicular network within the host cell cytoplasm.[1] A key feature of many DMVs is the presence of molecular pores that span both membranes, creating a channel between the DMV lumen and the cytoplasm.[4] These pores are thought to be crucial for the transport of newly synthesized viral RNA into the cytoplasm for translation and packaging into new virions.[4]

The biogenesis of DMVs is a complex process orchestrated by both viral and host factors. Viral non-structural proteins (nsps) are the primary drivers of membrane remodeling.[2] In coronaviruses, the interaction between nsp3 and nsp4 is essential for initiating the curvature and pairing of ER membranes, with nsp6 also playing a significant role.[1][2] These viral proteins co-opt host cell machinery, particularly components of the autophagy and lipid synthesis pathways, to facilitate vesicle formation.[5][6]

The lipid and protein composition of DMV membranes is distinct from that of their parent organelles, reflecting a specialized environment optimized for viral replication.

Quantitative Data on Double-Membrane Vesicle Composition

The following tables summarize key quantitative data regarding the morphology and composition of DMVs from various viral infections.

ParameterVirusValueSource
Diameter SARS-CoV-2~200-300 nm[5](--INVALID-LINK--)
Murine Hepatitis Virus (MHV)257 ± 63 nm[4](--INVALID-LINK--)
Inter-membrane Distance Coronavirus (general)Becomes less uniform with wider gaps at later stages of infection[1]
Lipid Composition Hepatitis C Virus (HCV)9-fold enrichment of cholesterol compared to ER[3]
Hepatitis C Virus (HCV)Enriched in phosphatidylinositol-4-phosphate (PI4P)[3]
Hepatitis C Virus (HCV)Enriched in phosphatidylcholine and sphingomyelin[3]
Human Coronavirus 229EIncrease in total intracellular fatty acids and glycerophospholipids[3]

Note: Quantitative data on the specific protein-to-lipid ratio and a detailed, comparative lipidome and proteome of purified DMVs versus the ER are areas of ongoing research. The provided data is based on available studies and may vary depending on the virus, host cell type, and stage of infection.

Signaling Pathways and Experimental Workflows

The formation of double-membrane vesicles is a highly regulated process involving a complex interplay of viral and host factors. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for studying DMV structure.

Signaling Pathway for Coronavirus DMV Biogenesis

DMV_Biogenesis cluster_viral Viral Proteins cluster_host Host Factors cluster_process DMV Formation Process nsp3 nsp3 ER_Zippering ER Membrane Zippering & Pairing nsp3->ER_Zippering nsp4 nsp4 nsp4->ER_Zippering nsp6 nsp6 Membrane_Curvature Membrane Curvature nsp6->Membrane_Curvature ER Endoplasmic Reticulum ER->ER_Zippering membrane source VMP1 VMP1 Vesicle_Sealing Vesicle Sealing VMP1->Vesicle_Sealing required for TMEM41B TMEM41B TMEM41B->ER_Zippering facilitates Autophagy_Initiation Autophagy Initiation Machinery Autophagy_Initiation->ER_Zippering co-opted Lipid_Synthesis Lipid Synthesis (e.g., FASN, LIPA) Lipid_Synthesis->ER supplies lipids PI3K PI3K PI3K->Autophagy_Initiation ER_Zippering->Membrane_Curvature Membrane_Curvature->Vesicle_Sealing DMV Double-Membrane Vesicle Vesicle_Sealing->DMV

Caption: Coronavirus DMV Biogenesis Pathway.

Experimental Workflow for DMV Structural Analysis

DMV_Workflow cluster_prep Sample Preparation cluster_imaging Data Acquisition cluster_analysis Data Analysis Infection Infect Host Cells Vitrification Vitrification (Plunge Freezing) Infection->Vitrification CryoFIB Cryo-FIB Milling (Lamella Preparation) Vitrification->CryoFIB CryoET Cryo-Electron Tomography (Tilt Series Acquisition) CryoFIB->CryoET Tomogram_Reconstruction Tomogram Reconstruction CryoET->Tomogram_Reconstruction Subtomogram_Averaging Subtomogram Averaging Tomogram_Reconstruction->Subtomogram_Averaging Particle Picking Structural_Model 3D Structural Model Subtomogram_Averaging->Structural_Model

Caption: Cryo-ET Workflow for DMV Analysis.

Experimental Protocols

Protocol 1: Biochemical Purification of Double-Membrane Vesicles (Density Gradient Centrifugation)

This protocol is adapted from methods for purifying viruses and cellular organelles and can be optimized for the isolation of DMVs from infected cells.

  • Cell Lysis and Initial Clarification:

    • Infect a high-density culture of a suitable cell line (e.g., Huh-7 for HCV, Vero E6 for SARS-CoV-2) with the virus of interest.

    • At the desired time post-infection, harvest the cells by scraping and pellet them by low-speed centrifugation (e.g., 500 x g for 5 minutes at 4°C).

    • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cells in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM KCl, 1.5 mM MgCl2) and incubate on ice for 15-20 minutes to allow swelling.

    • Lyse the cells using a Dounce homogenizer with a tight-fitting pestle.

    • Immediately add sucrose to a final concentration of 0.25 M to restore isotonicity and preserve organelle integrity.

    • Centrifuge the lysate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and intact cells. Collect the supernatant.

  • Removal of Mitochondria and Heavy Membranes:

    • Centrifuge the supernatant from the previous step at a higher speed (e.g., 10,000-15,000 x g for 20 minutes at 4°C) to pellet mitochondria and other heavy membranes.

    • Carefully collect the supernatant, which contains the microsomal fraction including the ER and DMVs.

  • Sucrose Density Gradient Ultracentrifugation:

    • Prepare a discontinuous or continuous sucrose gradient. For a discontinuous gradient, carefully layer solutions of decreasing sucrose concentration (e.g., 60%, 50%, 40%, 30%, 20% w/v in a suitable buffer) in an ultracentrifuge tube.[7][8]

    • Carefully layer the microsomal fraction on top of the sucrose gradient.

    • Centrifuge at high speed (e.g., 100,000-150,000 x g) for several hours (e.g., 3-16 hours) at 4°C in a swinging-bucket rotor.[6][7]

    • DMVs will band at a specific density within the gradient. Carefully collect the visible bands by puncturing the side of the tube with a needle or by fractionating the gradient from the top.[8]

  • Washing and Final Pelleting:

    • Dilute the collected fractions with a buffer to reduce the sucrose concentration.

    • Pellet the purified DMVs by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

    • Resuspend the pellet in a suitable buffer for downstream applications such as proteomics, lipidomics, or electron microscopy.

Protocol 2: Cryo-Electron Tomography of Virus-Infected Cells

This protocol outlines the key steps for visualizing the 3D structure of DMVs in their near-native state within infected cells.

  • Cell Culture on EM Grids:

    • Seed a suitable adherent cell line onto gold electron microscopy grids that have been coated with a support film (e.g., carbon).

    • Allow the cells to attach and grow to the desired confluency.

  • Infection and Vitrification:

    • Infect the cells on the EM grids with the virus of interest.

    • At the desired time post-infection, vitrify the samples by plunge-freezing them in liquid ethane. This process rapidly freezes the cells, preventing the formation of ice crystals and preserving their ultrastructure.

  • Cryo-Focused Ion Beam (Cryo-FIB) Milling:

    • Transfer the vitrified grids to a cryo-FIB/SEM (Scanning Electron Microscope) instrument.

    • Use the SEM to identify cells of interest.

    • Use the focused ion beam to ablate material from the top and bottom of the cell, creating a thin, electron-transparent lamella (typically 100-200 nm thick) that contains the region of interest.

  • Cryo-Electron Tomography (Cryo-ET) Data Acquisition:

    • Transfer the grid with the lamellae to a cryo-transmission electron microscope (TEM).

    • Acquire a series of 2D images of the lamella at different tilt angles (typically from -60° to +60°). This is known as a tilt series.

  • Tomogram Reconstruction and Analysis:

    • Align the images in the tilt series.

    • Use computational methods, such as weighted back-projection, to reconstruct a 3D volume (tomogram) from the aligned 2D images.[9]

    • Analyze the tomogram to identify and segment DMVs and other cellular structures.

  • Subtomogram Averaging:

    • If the tomogram contains multiple copies of a repeating structure (e.g., the molecular pores in the DMV membrane), these can be computationally extracted.

    • Align and average these extracted "subtomograms" to generate a higher-resolution 3D structure of the repeating unit.[9][10]

Conclusion

The study of double-membrane vesicles is a rapidly evolving field, driven by advancements in imaging and analytical techniques. The information presented in this guide provides a foundational understanding of the structure and biogenesis of these complex viral organelles. The detailed protocols and visual aids are intended to equip researchers with the knowledge necessary to design and execute experiments aimed at further elucidating the intricate host-virus interactions that lead to DMV formation. A deeper comprehension of these processes will undoubtedly pave the way for the development of targeted antiviral strategies that disrupt this critical stage of the viral life cycle.

References

The Central Role of Double-Membrane Vesicles in Viral Replication: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Positive-strand RNA viruses, a group that includes significant human pathogens like coronaviruses, flaviviruses, and picornaviruses, dramatically remodel host cell endomembranes to create specialized replication organelles (ROs). A hallmark of these infections is the formation of double-membrane vesicles (DMVs), which serve as the primary sites for viral RNA synthesis. These structures are thought to provide a protected environment for replication, shielding viral components from host innate immune sensors. This technical guide provides an in-depth examination of the role of DMVs in viral replication cycles, detailing their biogenesis, the viral and host factors involved, and key experimental methodologies used for their study. Quantitative data on DMV characteristics are summarized, and critical signaling pathways are visualized to offer a comprehensive resource for researchers in the field.

Introduction

The replication of positive-strand RNA viruses is a complex process that is intimately linked with the host cell's endomembrane system. A key feature of this process is the formation of DMVs, which are spherical structures enclosed by two lipid bilayers. These vesicles are not merely passive byproducts of infection but are actively induced by the virus to create a microenvironment conducive to the replication of its genome. Understanding the molecular mechanisms underlying DMV formation and function is crucial for the development of broad-spectrum antiviral therapies targeting this essential stage of the viral life cycle.

Quantitative Analysis of Double-Membrane Vesicles

The physical characteristics of DMVs, such as their size and abundance, can vary between different virus families and even between different viruses within the same family. This quantitative data provides insights into the specific mechanisms of membrane remodeling employed by each virus.

Virus FamilyRepresentative VirusAverage DMV Diameter (nm)Approximate Number of DMVs per cellCellular OriginKey Viral Proteins in Formation
Coronaviridae SARS-CoV200-350[1]Hundreds to thousandsEndoplasmic Reticulum (ER)nsp3, nsp4, nsp6[2]
MERS-CoV~300Not specifiedEndoplasmic Reticulum (ER)nsp3, nsp4[2]
MHV200-350[1]Not specifiedEndoplasmic Reticulum (ER)nsp3, nsp4, nsp6
Picornaviridae Poliovirus100-500VariableER, Golgi2BC, 3A[2]
Enterovirus 71100-500[3]VariableER, Golgi2C, 3A[4]
Coxsackievirus B3VariableNot specifiedER, Golgi2BC, 3A
Flaviviridae Dengue Virus~100Not specifiedEndoplasmic Reticulum (ER)NS4A, NS4B[5]
Zika VirusNot specifiedNot specifiedEndoplasmic Reticulum (ER)NS4A, NS4B
Hepatitis C Virus~150-200HundredsEndoplasmic Reticulum (ER)NS4B, NS5A

Viral and Host Factors in DMV Biogenesis

The formation of DMVs is a highly orchestrated process involving a complex interplay between viral and host cellular factors. Viral non-structural proteins (nsps) are the primary drivers of membrane remodeling, while a plethora of host proteins are co-opted to facilitate this process.

Virus FamilyKey Viral ProteinsKey Host Factors
Coronaviridae nsp3, nsp4, nsp6[2]TMEM41B, VMP1, PI3K complex I, EDEM1, ZC3HAV1, CCAR2, FAM149B1[6]
Picornaviridae 2BC, 3A, 3CD[7][8]PI4KB, OSBP, ACBD3, COPII components, GBF1, Arf1[7][9]
Flaviviridae NS2A, NS4A, NS4B[5][10][11]Reticulon proteins (RTN3.1A), Atlastin proteins (ATL2, ATL3), TMEM41B, VMP1[10][12]

Signaling Pathways in DMV Formation

Viruses manipulate host cell signaling pathways to induce the formation of DMVs and create a favorable environment for replication. Key pathways involved include the Unfolded Protein Response (UPR), the PI3K/Akt/mTOR pathway, and autophagy.

IRE1-XBP1 Pathway in Flavivirus Replication

Flavivirus infection induces ER stress, leading to the activation of the IRE1-XBP1 branch of the UPR. IRE1, an ER-resident transmembrane protein, senses the accumulation of unfolded proteins and initiates the unconventional splicing of XBP1 mRNA. The resulting spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER expansion and lipid biosynthesis, processes that are co-opted by the virus to provide membranes for DMV formation.[7][13][14]

IRE1_XBP1_Pathway cluster_ER Endoplasmic Reticulum cluster_Nucleus Nucleus Flavivirus Infection Flavivirus Infection ER Stress ER Stress Flavivirus Infection->ER Stress IRE1 IRE1 ER Stress->IRE1 activates XBP1u mRNA XBP1u mRNA IRE1->XBP1u mRNA splices XBP1s mRNA XBP1s mRNA XBP1u mRNA->XBP1s mRNA XBP1s Protein XBP1s Protein XBP1s mRNA->XBP1s Protein translation UPR Genes UPR Genes XBP1s Protein->UPR Genes activates transcription ER Expansion ER Expansion UPR Genes->ER Expansion leads to Lipid Biosynthesis Lipid Biosynthesis UPR Genes->Lipid Biosynthesis leads to DMV Formation DMV Formation ER Expansion->DMV Formation Lipid Biosynthesis->DMV Formation

IRE1-XBP1 pathway activation during flavivirus infection.
PI3K/Akt/mTOR Pathway in Coronavirus Replication

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Coronaviruses activate this pathway to promote the synthesis of proteins and lipids required for viral replication and DMV formation.[15][16][17] Activation of receptor tyrosine kinases (RTKs) by growth factors or viral proteins can trigger the activation of PI3K, which in turn activates Akt. Akt then activates mTORC1, a master regulator of protein and lipid synthesis.

PI3K_Akt_mTOR_Pathway Growth Factors / Viral Proteins Growth Factors / Viral Proteins RTK RTK Growth Factors / Viral Proteins->RTK activate PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis promotes Lipid Synthesis Lipid Synthesis mTORC1->Lipid Synthesis promotes DMV Formation DMV Formation Protein Synthesis->DMV Formation Lipid Synthesis->DMV Formation

PI3K/Akt/mTOR pathway in coronavirus replication.
Autophagy Pathway in Picornavirus Replication

Picornaviruses subvert the host autophagy pathway to generate membranes for their replication organelles.[3][7][13] While the complete autophagy process, which culminates in lysosomal degradation, is often blocked, the initial stages of autophagosome formation are exploited. Viral proteins can trigger the formation of the ULK1 complex and the PI3K complex, leading to the nucleation and elongation of the phagophore, a precursor to the autophagosome. These double-membraned structures are then utilized as scaffolds for the assembly of viral replication complexes.[3]

Autophagy_Pathway Picornavirus Infection Picornavirus Infection ULK1 Complex ULK1 Complex Picornavirus Infection->ULK1 Complex activates PI3K Complex PI3K Complex Picornavirus Infection->PI3K Complex activates Phagophore Nucleation Phagophore Nucleation ULK1 Complex->Phagophore Nucleation PI3K Complex->Phagophore Nucleation LC3-I LC3-I Phagophore Nucleation->LC3-I LC3-II LC3-II LC3-I->LC3-II lipidation Phagophore Elongation Phagophore Elongation LC3-II->Phagophore Elongation drives Autophagosome (DMV) Autophagosome (DMV) Phagophore Elongation->Autophagosome (DMV) Viral Replication Viral Replication Autophagosome (DMV)->Viral Replication scaffold for

Autophagy pathway in picornavirus replication.

Experimental Protocols

A variety of advanced microscopy and biochemical techniques are employed to study the formation and function of DMVs.

Electron Tomography of Virus-Infected Cells

Electron tomography (ET) is a powerful technique that allows for the three-dimensional visualization of cellular structures at high resolution.[6][14][18]

Protocol Outline:

  • Cell Culture and Infection: Grow cells on electron microscopy grids and infect with the virus of interest.

  • Cryo-fixation: Plunge-freeze the grids in liquid ethane to rapidly vitrify the cells, preserving their native structure.[19]

  • Cryo-Focused Ion Beam (FIB) Milling: For thicker samples, use a focused ion beam to mill away excess cellular material, creating a thin lamella (100-200 nm) suitable for electron transmission.[19]

  • Tilt-Series Acquisition: Acquire a series of images of the lamella at different tilt angles using a transmission electron microscope.[20]

  • Tomogram Reconstruction: Computationally align the tilt-series images and reconstruct a 3D tomogram of the cellular volume.

  • Segmentation and Analysis: Manually or semi-automatically segment the DMVs and other cellular organelles within the tomogram to analyze their 3D organization and interactions.

ET_Workflow A Cell Culture & Infection on EM Grid B Cryo-fixation (Plunge Freezing) A->B C Cryo-FIB Milling (for thick samples) B->C D Tilt-Series Acquisition (TEM) B->D for thin samples C->D E Tomogram Reconstruction D->E F 3D Segmentation & Analysis E->F

Workflow for Electron Tomography of Virus-Infected Cells.
Metabolic Labeling of Viral RNA

Metabolic labeling with nucleotide analogs allows for the visualization of newly synthesized viral RNA within the cellular context. 5-ethynyl uridine (EU) is a commonly used analog that can be detected via click chemistry.

Protocol Outline:

  • Cell Culture and Infection: Seed cells on coverslips and infect with the virus.

  • Transcription Inhibition (Optional): Treat cells with actinomycin D to inhibit host cell transcription, allowing for the specific labeling of viral RNA.

  • Metabolic Labeling: Incubate infected cells with 5-ethynyl uridine (EU), which will be incorporated into newly synthesized RNA.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.

  • Click Chemistry Reaction: Perform a copper-catalyzed click reaction to conjugate a fluorescently labeled azide to the ethynyl group of the incorporated EU.

  • Immunofluorescence (Optional): Co-stain for viral or cellular proteins of interest using specific antibodies.

  • Microscopy: Image the cells using fluorescence microscopy to visualize the localization of newly synthesized viral RNA.

Metabolic_Labeling_Workflow A Infect cells on coverslips B Treat with Actinomycin D (optional) A->B C Incubate with 5-ethynyl uridine (EU) B->C D Fix and Permeabilize Cells C->D E Click Chemistry: Fluorescent Azide + EU D->E F Immunofluorescence for Proteins (optional) E->F G Fluorescence Microscopy E->G F->G

Workflow for Metabolic Labeling of Viral RNA.
Isolation of Viral Replication Organelles

Biochemical purification of ROs allows for their detailed characterization by proteomics and lipidomics.[21]

Protocol Outline:

  • Cell Lysis: Lyse infected cells using a gentle method, such as Dounce homogenization, to preserve the integrity of the ROs.

  • Differential Centrifugation: Perform a series of centrifugation steps at increasing speeds to separate cellular components based on their size and density. The crude membrane fraction containing the ROs is typically collected.

  • Density Gradient Centrifugation: Layer the crude membrane fraction onto a density gradient (e.g., sucrose or iodixanol) and centrifuge at high speed. ROs will migrate to a specific density within the gradient.[22][23][24]

  • Fraction Collection: Carefully collect fractions from the gradient.

  • Analysis: Analyze the fractions for the presence of viral replicase proteins (e.g., by Western blotting) and viral RNA (e.g., by RT-qPCR) to identify the fractions enriched in ROs.

  • Downstream Applications: The purified RO fractions can be used for electron microscopy, proteomics, and lipidomics analysis.

RO_Isolation_Workflow A Infected Cell Culture B Gentle Cell Lysis A->B C Differential Centrifugation B->C D Crude Membrane Fraction C->D E Density Gradient Centrifugation D->E F Fraction Collection E->F G Analysis (Western Blot, RT-qPCR) F->G H Purified ROs G->H

Workflow for the Isolation of Viral Replication Organelles.

Conclusion

Double-membrane vesicles are central to the replication strategy of a wide range of positive-strand RNA viruses. Their formation is a complex process that involves the hijacking of host cell membranes and signaling pathways by viral proteins. The detailed study of DMVs, through a combination of advanced imaging and biochemical techniques, continues to provide critical insights into the molecular mechanisms of viral replication. This knowledge is essential for the identification of novel targets for the development of broad-spectrum antiviral drugs aimed at disrupting this crucial stage of the viral life cycle. The methodologies and data presented in this guide offer a foundational resource for researchers dedicated to this important area of virology.

References

An In-depth Technical Guide to the Core Proteins Involved in Double-Membrane Vesicle (DMV) Biogenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positive-sense single-stranded RNA (+ssRNA) viruses, a group that includes significant human pathogens like Hepatitis C virus (HCV) and coronaviruses (including SARS-CoV-2), dramatically remodel host cell endomembranes to create specialized replication organelles (ROs). A hallmark of these ROs is the formation of double-membrane vesicles (DMVs), which are believed to provide a protected environment for viral RNA replication, shielding it from host innate immune sensors. The biogenesis of these intricate structures is a complex process orchestrated by a concert of viral and co-opted host proteins. This technical guide provides a detailed overview of the core proteins implicated in DMV formation, presents quantitative data on their contributions, outlines key experimental methodologies for their study, and visualizes the intricate signaling pathways and workflows involved.

Key Viral Proteins in DMV Biogenesis

The primary drivers of DMV formation are virally encoded non-structural proteins (NSPs). These proteins possess domains that can manipulate host cell membranes and recruit other factors necessary for the construction of the replication compartment.

Hepatitis C Virus (HCV)

For HCV, a member of the Flaviviridae family, the non-structural proteins NS3, NS4A, NS4B, NS5A, and NS5B are all required for the formation of the "membranous web," which is rich in DMVs.[1]

  • NS5A : This phosphoprotein is a central organizer of the HCV replication complex and is, on its own, sufficient to induce the formation of DMVs, although with low efficiency.[2][3] Its N-terminal amphipathic helix is crucial for membrane anchoring and inducing membrane curvature.[2] NS5A acts as a scaffold, interacting with other viral proteins and recruiting essential host factors.

  • NS4B : This integral membrane protein is also a key player in membrane remodeling, capable of inducing the formation of the membranous web.[1][4]

  • NS3/4A : The NS3 protease, in complex with its cofactor NS4A, is involved in processing the viral polyprotein. While its primary role is proteolytic, it is also essential for the formation of the replication complex.

Coronaviruses (e.g., SARS-CoV-2)

In the case of coronaviruses, a family that includes the causative agent of COVID-19, a smaller set of non-structural proteins is minimally required for DMV biogenesis.

  • nsp3 and nsp4 : The co-expression of these two transmembrane proteins is sufficient to induce the formation of DMVs.[5][6] They form a scaffold that zippers and bends the endoplasmic reticulum (ER) membrane.[6] Recent studies have shown that nsp3 and nsp4 assemble into a pore complex that spans the two DMV membranes, likely facilitating the export of newly synthesized viral RNA into the cytoplasm.[7][8]

  • nsp6 : While not strictly essential for the initial formation of DMVs, nsp6 is another transmembrane protein that contributes to the overall membrane reorganization process.[5]

Crucial Host Factors in DMV Biogenesis

Viruses do not act in isolation; they hijack a multitude of host cellular pathways and proteins to facilitate the formation of DMVs. These host factors are involved in lipid metabolism, membrane trafficking, and autophagy.

Lipid Metabolism Regulators

The formation of new membranes requires a significant supply of lipids, and viruses have evolved mechanisms to manipulate host lipid synthesis and transport.

  • Phosphatidylinositol 4-kinase III alpha (PI4KIIIα) : This kinase is a critical host factor for HCV replication.[9][10][11][12][13] HCV NS5A recruits and activates PI4KIIIα, leading to the accumulation of phosphatidylinositol 4-phosphate (PI4P) at the sites of viral replication.[9][11][12] This PI4P-rich environment is thought to recruit other host factors and create a unique lipid microenvironment conducive to viral replication.[2][9][11] Silencing of PI4KIIIα disrupts the morphology of the membranous web and abrogates HCV replication.[10][13]

Autophagy-Related Proteins

The striking morphological similarity between DMVs and autophagosomes has led to extensive investigation into the role of the autophagy pathway in viral replication. While the complete autophagy pathway is often not required, viruses frequently co-opt components of the autophagy machinery.

  • LC3 (Microtubule-associated protein 1A/1B-light chain 3) : This protein is a well-established marker of autophagosomes. Interestingly, LC3 is often found associated with viral DMVs, but its role can be independent of its function in canonical autophagy.[10] For some viruses, the non-lipidated form of LC3 (LC3-I) appears to be involved in DMV formation.[10]

  • VMP1 (Vacuole membrane protein 1) and TMEM41B (Transmembrane protein 41B) : These two ER-resident host proteins are essential for the formation of DMVs during coronavirus infection.[14][15] Knockout of either VMP1 or TMEM41B severely impairs the formation of DMVs induced by the expression of SARS-CoV-2 nsp3 and nsp4.[14] These proteins are thought to play a role in the early stages of membrane curvature and vesicle formation.

Quantitative Data on Protein Involvement in DMV Biogenesis

The contribution of specific proteins to the efficiency of DMV formation can be quantified through techniques like transmission electron microscopy (TEM) of cells with genetic modifications. The following table summarizes data from a study on the role of VMP1 and TMEM41B in DMV formation induced by the expression of coronavirus nsp3/4.

Cell LineConditionNumber of DMVs per cell section (Mean ± SD)Reference
Control HeLansp3/4 expression55.8 ± 28.3[14]
VMP1 KO HeLansp3/4 expression2.3 ± 3.5[14]
TMEM41B KO HeLansp3/4 expression0.8 ± 1.7[14]

Key Experimental Protocols

The study of DMV biogenesis relies on a combination of advanced cell biology, virology, and proteomics techniques. Below are detailed methodologies for key experiments cited in this guide.

Transmission Electron Microscopy (TEM) for DMV Visualization

This protocol outlines the general steps for preparing virus-infected cells for TEM to visualize the ultrastructure of DMVs.

  • Cell Culture and Infection :

    • Plate host cells (e.g., Huh7 for HCV, Vero E6 for SARS-CoV-2) on a suitable culture dish.

    • Infect cells with the virus of interest at a specific multiplicity of infection (MOI) and incubate for the desired time to allow for DMV formation.

  • Fixation :

    • Carefully remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with a primary fixative, typically a solution of glutaraldehyde (e.g., 2.5%) in a cacodylate or phosphate buffer for 1-2 hours at room temperature.

  • Post-fixation and Staining :

    • Wash the cells with the buffer used for fixation.

    • Post-fix the cells with a solution of osmium tetroxide (e.g., 1%) in the same buffer for 1 hour at 4°C. This step enhances membrane contrast.

    • Stain the cells en bloc with a solution of uranyl acetate (e.g., 2%) in water or ethanol for 1 hour in the dark.

  • Dehydration and Embedding :

    • Dehydrate the cells through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).

    • Infiltrate the cells with a resin (e.g., Epon) by incubating them in a series of increasing resin-to-ethanol ratios.

    • Embed the cells in pure resin and polymerize at 60°C for 48 hours.

  • Sectioning and Imaging :

    • Cut ultrathin sections (70-90 nm) of the embedded cells using an ultramicrotome.

    • Collect the sections on copper grids.

    • Stain the sections with lead citrate for a few minutes to further enhance contrast.

    • Image the sections using a transmission electron microscope.

Immunofluorescence Assay for Protein Localization

This protocol describes how to visualize the subcellular localization of viral and host proteins in relation to replication organelles.

  • Cell Culture and Fixation :

    • Grow cells on glass coverslips in a multi-well plate and infect with the virus.

    • At the desired time point post-infection, wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Permeabilization and Blocking :

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes. This allows antibodies to access intracellular antigens.

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 5% bovine serum albumin (BSA) in PBS) for 1 hour at room temperature.

  • Antibody Incubation :

    • Dilute the primary antibodies against the proteins of interest in the blocking solution.

    • Incubate the cells with the primary antibodies for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Dilute fluorophore-conjugated secondary antibodies (that recognize the primary antibodies) in the blocking solution.

    • Incubate the cells with the secondary antibodies for 1 hour at room temperature in the dark.

  • Mounting and Imaging :

    • Wash the cells three times with PBS.

    • Optionally, counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the slides using a fluorescence or confocal microscope.

Affinity Purification-Mass Spectrometry (AP-MS) for Protein-Protein Interaction Analysis

This protocol outlines the workflow for identifying host proteins that interact with a specific viral protein.

  • Expression of a Tagged Viral Protein :

    • Clone the viral protein of interest into an expression vector with an affinity tag (e.g., FLAG, HA, or Strep-tag).

    • Transfect host cells with the plasmid to express the tagged viral "bait" protein.

  • Cell Lysis and Affinity Purification :

    • Lyse the transfected cells in a gentle lysis buffer that preserves protein-protein interactions.

    • Clarify the cell lysate by centrifugation to remove cellular debris.

    • Incubate the clarified lysate with beads conjugated to an antibody or protein that specifically binds the affinity tag (e.g., anti-FLAG agarose beads). This will capture the bait protein and its interacting partners ("prey" proteins).

    • Wash the beads several times with the lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry :

    • Elute the protein complexes from the beads, for example, by competing with a high concentration of the tag peptide.

    • Denature, reduce, and alkylate the proteins in the eluate.

    • Digest the proteins into smaller peptides using a protease like trypsin.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) :

    • Separate the peptides by reverse-phase liquid chromatography.

    • Analyze the separated peptides by tandem mass spectrometry (MS/MS) to determine their amino acid sequences.

  • Data Analysis :

    • Search the obtained peptide sequences against a protein database to identify the proteins present in the sample.

    • Use bioinformatics tools to subtract background contaminants and identify specific interaction partners of the bait protein.

Signaling Pathways and Experimental Workflows

The biogenesis of DMVs involves a complex interplay of protein-protein and protein-lipid interactions. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways and workflows.

DMV_Biogenesis_HCV cluster_virus HCV Proteins cluster_host Host Factors cluster_dmv DMV Formation NS5A NS5A PI4KIIIa PI4KIIIα NS5A->PI4KIIIa recruits & activates ER ER Membrane NS5A->ER induces curvature DMV DMV NS4B NS4B NS4B->ER remodels NS3_4A NS3/4A PI4P PI4P PI4KIIIa->PI4P produces PI4P->ER enriches ER->DMV biogenesis

Caption: HCV-driven DMV biogenesis pathway.

DMV_Biogenesis_Coronavirus cluster_virus Coronavirus Proteins cluster_host Host Factors cluster_dmv DMV Formation nsp3 nsp3 nsp4 nsp4 nsp3->nsp4 interacts with ER ER Membrane nsp3->ER zipper & bend nsp4->ER zipper & bend VMP1 VMP1 VMP1->ER assists in curvature TMEM41B TMEM41B TMEM41B->nsp3 facilitates interaction TMEM41B->nsp4 facilitates interaction DMV DMV ER->DMV biogenesis AP_MS_Workflow start Start: Tagged Viral Protein Expression lysis Cell Lysis start->lysis ap Affinity Purification (e.g., anti-FLAG beads) lysis->ap wash Wash to Remove Non-specific Binders ap->wash elution Elution of Protein Complexes wash->elution digestion Tryptic Digestion elution->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis: Protein Identification & Background Subtraction lcms->data_analysis end End: List of Interacting Host Proteins data_analysis->end

References

The Role of Double-Membrane Vesicles in Safeguarding Viral RNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Positive-sense single-stranded RNA (+ssRNA) viruses, a group that includes significant human pathogens like coronaviruses and hepatitis C virus, remodel host cell endomembranes to create specialized replication organelles (ROs). Among the most prominent of these structures are double-membrane vesicles (DMVs), which serve as the primary sites of viral RNA synthesis. A critical function of these DMVs is to provide a protective microenvironment for the viral genome and its replication intermediates, shielding them from the host's innate immune surveillance and degradation machinery. This technical guide provides an in-depth exploration of the core functions of DMVs in protecting viral RNA, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex molecular interactions and pathways involved.

Introduction: The Viral Fortress within the Cell

Upon infection, +ssRNA viruses face a formidable challenge: replicating their RNA genome in the cytoplasm, a cellular compartment patrolled by a host of innate immune sensors poised to detect and neutralize foreign nucleic acids. To overcome this, these viruses orchestrate a remarkable feat of cellular engineering, co-opting host cell membranes and proteins to construct intricate replication organelles.[1] Double-membrane vesicles are a hallmark of infection by a diverse range of viruses and are central to their replication strategy.[1] These vesicular structures act as physical barriers, sequestering viral RNA and replication complexes from cytosolic pattern recognition receptors (PRRs) such as RIG-I and MDA5, thereby dampening the antiviral interferon response.[2][3] This guide delves into the mechanisms by which DMVs execute this protective function, the key molecular players involved, and the experimental approaches used to elucidate these processes.

Core Functions of DMVs in Viral RNA Protection

The primary protective functions of DMVs can be categorized into two main areas: shielding from innate immune recognition and protection against enzymatic degradation.

Evasion of Innate Immune Sensing

The host innate immune system is primed to detect viral components, particularly double-stranded RNA (dsRNA), a common intermediate in the replication of RNA viruses. Cytosolic PRRs, such as RIG-I and MDA5, recognize these viral RNA species and initiate a signaling cascade that leads to the production of type I interferons (IFNs) and the establishment of an antiviral state.[3][4][5] DMVs provide a crucial advantage to the virus by sequestering the viral replication machinery and dsRNA intermediates within their lumen, effectively hiding them from these cytosolic sensors.[1][2] This sequestration significantly curtails the activation of the IFN response, allowing the virus to replicate more efficiently.

Protection from RNase Degradation

The cytoplasm is replete with ribonucleases (RNases) that can degrade unprotected RNA molecules. By encapsulating the viral RNA and replication complexes, DMVs provide a physical barrier against these cellular enzymes, thereby enhancing the stability and half-life of the viral genome. While direct quantitative comparisons of viral RNA half-life inside versus outside DMVs are challenging to obtain experimentally, the accumulation of high concentrations of viral RNA within these structures strongly suggests a significant protective effect.

Quantitative Data on DMV-Mediated Protection

Obtaining precise quantitative data on the protective capacity of DMVs remains a significant experimental challenge. However, several studies have provided valuable insights through indirect measurements and comparative analyses.

ParameterVirusCell LineObservationReference
dsRNA Accessibility Dengue Virus (DENV)Huh7dsRNA is concealed within DMVs, leading to a diminished IFNβ expression compared to Japanese encephalitis virus where dsRNA is more cytoplasmically accessible.[6]
Viral RNA Accessibility to Nucleases Murine Hepatitis Virus (MHV)LR7Newly synthesized viral RNA within DMVs, labeled with 5'-ethynyl-uridine (EU), was only partially accessible to enzymatic digestion in digitonin-permeabilized cells, indicating a degree of protection.[7]
Correlation of DMVs with RNA Synthesis CoronavirusesVariousThe number and size of DMVs do not always directly correlate with the total amount of viral RNA produced, suggesting a complex relationship and potentially other sites of RNA synthesis or storage.[8]

Key Molecular Players in DMV Formation and Function

The biogenesis and function of DMVs are orchestrated by a complex interplay of both viral and host proteins.

Factor TypeProtein(s)Virus FamilyFunction in DMV Formation/RNA Protection
Viral Proteins nsp3, nsp4, nsp6CoronaviridaeInduce membrane curvature and are essential for DMV biogenesis.[2]
NS5AFlaviviridae (HCV)Induces membrane alterations and is a component of the replication complex.
Host Proteins LC3VariousAutophagy-related protein often found associated with DMVs, though its precise role is debated.
VMP1, TMEM41BCoronaviridaeHost ER proteins implicated in DMV biogenesis.
PI4KIIIα/βPicornaviridae, FlaviviridaeLipid kinases that generate PI4P, a lipid critical for the formation of replication organelles.

Signaling Pathways and Logical Relationships

The formation of DMVs and their role in protecting viral RNA can be visualized as a series of interconnected events and pathways.

Innate Immune Sensing of Viral RNA

The following diagram illustrates the canonical RIG-I/MDA5 signaling pathway that is subverted by the sequestration of viral RNA within DMVs.

InnateImmuneSensing cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_dmv DMV Viral RNA Viral RNA RIG-I/MDA5 RIG-I/MDA5 Viral RNA->RIG-I/MDA5 sensed by MAVS MAVS RIG-I/MDA5->MAVS activates TBK1/IKKε TBK1/IKKε MAVS->TBK1/IKKε activates NF-κB NF-κB MAVS->NF-κB activates IRF3/7 IRF3/7 TBK1/IKKε->IRF3/7 phosphorylates IFN Genes IFN Genes IRF3/7->IFN Genes translocates to nucleus and induces transcription of Pro-inflammatory\nCytokine Genes Pro-inflammatory Cytokine Genes NF-κB->Pro-inflammatory\nCytokine Genes translocates to nucleus and induces transcription of Sequestered Viral RNA Sequestered Viral RNA DMV_Logic_Flow Viral Entry & Uncoating Viral Entry & Uncoating Translation of Viral Polyprotein Translation of Viral Polyprotein Viral Entry & Uncoating->Translation of Viral Polyprotein Processing into nsps Processing into nsps Translation of Viral Polyprotein->Processing into nsps Recruitment of Host Factors & Membranes Recruitment of Host Factors & Membranes Processing into nsps->Recruitment of Host Factors & Membranes Formation of Replication Complex Formation of Replication Complex Processing into nsps->Formation of Replication Complex DMV Biogenesis DMV Biogenesis Recruitment of Host Factors & Membranes->DMV Biogenesis Viral RNA Replication Viral RNA Replication DMV Biogenesis->Viral RNA Replication Formation of Replication Complex->Viral RNA Replication Protection from Innate Immune Sensors Protection from Innate Immune Sensors Viral RNA Replication->Protection from Innate Immune Sensors Protection from RNases Protection from RNases Viral RNA Replication->Protection from RNases Egress of new vRNA for translation/packaging Egress of new vRNA for translation/packaging Viral RNA Replication->Egress of new vRNA for translation/packaging ExperimentalWorkflow cluster_infection Cell Culture and Infection cluster_fractionation Cell Fractionation cluster_analysis Analysis Infect cells with virus of interest Infect cells with virus of interest Lyse cells and separate\ncytoplasmic and DMV-enriched fractions Lyse cells and separate cytoplasmic and DMV-enriched fractions Infect cells with virus of interest->Lyse cells and separate\ncytoplasmic and DMV-enriched fractions FISH for viral RNA localization FISH for viral RNA localization Infect cells with virus of interest->FISH for viral RNA localization Electron Microscopy for DMV visualization Electron Microscopy for DMV visualization Infect cells with virus of interest->Electron Microscopy for DMV visualization Control: Mock-infect cells Control: Mock-infect cells Control: Mock-infect cells->Lyse cells and separate\ncytoplasmic and DMV-enriched fractions RNA Extraction RNA Extraction Lyse cells and separate\ncytoplasmic and DMV-enriched fractions->RNA Extraction Western Blot for innate immune markers Western Blot for innate immune markers Lyse cells and separate\ncytoplasmic and DMV-enriched fractions->Western Blot for innate immune markers qRT-PCR for viral RNA qRT-PCR for viral RNA RNA Extraction->qRT-PCR for viral RNA RNase Protection Assay RNase Protection Assay RNA Extraction->RNase Protection Assay

References

An In-depth Technical Guide to Virus-Induced Double-Membrane Vesicles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Positive-sense single-stranded RNA (+ssRNA) viruses represent a significant class of pathogens that includes notable human and animal pathogens like coronaviruses, picornaviruses, and flaviviruses. A hallmark of their replication strategy is the extensive remodeling of host cell intracellular membranes to form specialized structures known as replication organelles (ROs). Among the most prominent of these are double-membrane vesicles (DMVs), which serve as protected sites for viral RNA synthesis. Understanding the biogenesis and function of these intricate structures is paramount for the development of novel antiviral therapeutics. This guide provides a comprehensive technical overview of the viruses known to induce DMVs, the molecular mechanisms governing their formation, quantitative data on their morphology, and detailed experimental protocols for their study.

Introduction to Viral Double-Membrane Vesicles

Many +ssRNA viruses induce the formation of DMVs to create a microenvironment conducive to viral replication while shielding viral components from the host's innate immune system.[1] These vesicles are typically derived from the endoplasmic reticulum (ER) and involve a complex interplay between viral and host factors.[1] Key virus families known to induce DMVs include Coronaviridae, Picornaviridae, and Flaviviridae, with Hepatitis C virus (HCV) being a notable example from the latter.

Key Viral Families Inducing Double-Membrane Vesicles

Coronaviridae (e.g., SARS-CoV-2)

Coronaviruses, including the causative agent of COVID-19, SARS-CoV-2, are well-documented inducers of DMVs.[2] The formation of these structures is primarily driven by the non-structural proteins (nsps) nsp3 and nsp4.[3][4] These proteins interact and are sufficient to induce membrane curvature and the formation of DMVs.[5] Recent studies have also implicated host factors such as TMEM41B and VMP1, which are involved in autophagy and lipid metabolism, in the biogenesis of coronavirus-induced DMVs.[6][7][8][9]

Picornaviridae (e.g., Poliovirus)

Picornaviruses, such as poliovirus, also generate DMVs as part of their replication cycle.[1] The viral proteins 2BC and 3A are critical for this process. The formation of picornavirus DMVs is often associated with the manipulation of host lipid metabolism, including the recruitment of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) to enrich the replication organelles in phosphatidylinositol 4-phosphate (PI4P) and cholesterol.[1]

Flaviviridae (Hepatitis C Virus)

Hepatitis C virus (HCV), a member of the Flaviviridae family, induces a membranous web, a key feature of which is the presence of DMVs.[10] The viral non-structural protein 5A (NS5A) is a central player in the formation of these vesicles.[10][11] NS5A interacts with a multitude of host factors, including phosphatidylinositol 4-kinase IIIα (PI4KIIIα), to orchestrate the biogenesis of the replication complex.[10][12]

Quantitative Data on Double-Membrane Vesicles

The morphology and abundance of DMVs can vary depending on the virus, host cell type, and time post-infection. The following table summarizes key quantitative data from the literature.

Virus FamilyExample VirusHost CellTime Post-Infection (h)Average DMV Diameter (nm)Reference
CoronaviridaeSARS-CoV-2Vero E6-336 (SD=50)[13]
CoronaviridaeSARS-CoV-2 (nsp3/4 expressed)VeroE6-104 (SD=50)[13]
FlaviviridaeHepatitis C VirusHuh-724100-200[14]

Signaling Pathways in DMV Formation

The biogenesis of DMVs is a complex process involving the hijacking of host cellular pathways by viral proteins. Below are diagrams illustrating the key signaling events for different virus families.

Coronavirus (SARS-CoV-2) DMV Formation

Coronavirus_DMV_Formation cluster_virus Viral Factors cluster_host Host Factors nsp3 nsp3 nsp4 nsp4 nsp3->nsp4 Interaction ER Endoplasmic Reticulum nsp3->ER Targeting & Membrane Bending nsp4->ER DMV Double-Membrane Vesicle ER->DMV Origin of Membranes TMEM41B TMEM41B TMEM41B->nsp3 TMEM41B->nsp4 Facilitates Interaction VMP1 VMP1 VMP1->ER Mediates Membrane Curvature & Closure Autophagy_Machinery Autophagy Machinery Autophagy_Machinery->DMV Contributes to Biogenesis PS_Synthesis Phosphatidylserine Synthesis PS_Synthesis->DMV Provides Membrane Components

Caption: Coronavirus nsp3/4-mediated DMV formation.

Hepatitis C Virus (HCV) DMV Formation

HCV_DMV_Formation cluster_virus Viral Factors cluster_host Host Factors NS5A NS5A ER Endoplasmic Reticulum NS5A->ER Targets ER PI4KIIIa PI4KIIIα NS5A->PI4KIIIa Recruits DMV Double-Membrane Vesicle ER->DMV Origin of Membranes PI4P PI4P PI4KIIIa->PI4P Synthesizes Lipid_Transport Lipid Transport Proteins (e.g., OSBP, FAPP2) PI4P->Lipid_Transport Recruits Cholesterol Cholesterol Lipid_Transport->Cholesterol Transports to RO Cholesterol->DMV Incorporated into DMV membranes

Caption: HCV NS5A-driven DMV biogenesis.

Experimental Protocols

Protocol for Cryo-Electron Tomography of Virus-Infected Cells

This protocol is adapted for the visualization of DMV ultrastructure in situ.

I. Cell Culture and Infection:

  • Seed adherent cells (e.g., Vero E6 for SARS-CoV-2, Huh-7 for HCV) on gold quantifoil grids.

  • Culture cells to the desired confluency.

  • Infect cells with the virus of interest at a suitable multiplicity of infection (MOI).

  • Incubate for the desired time to allow for DMV formation.

II. Vitrification:

  • Blot the grids to remove excess medium.

  • Rapidly plunge-freeze the grids in liquid ethane cooled by liquid nitrogen using a vitrification robot (e.g., Vitrobot).[15]

III. Cryo-Focused Ion Beam (FIB) Milling:

  • Transfer the vitrified grids to a cryo-FIB/SEM dual-beam microscope.[15]

  • Identify cells of interest using the SEM.

  • Use the focused ion beam to mill thin lamellae (100-200 nm thick) through the cells.[15]

IV. Cryo-Electron Tomography Data Acquisition:

  • Transfer the grid with the lamellae to a cryo-transmission electron microscope (cryo-TEM).

  • Acquire a tilt series of images of the lamella, typically from -60° to +60° with 1-2° increments.[16]

V. Tomogram Reconstruction and Analysis:

  • Align the tilt series images.

  • Reconstruct the 3D tomogram using software such as IMOD.

  • Segment and analyze the 3D structure of the DMVs and associated organelles.

Protocol for Isolation of Viral Replication Organelles by Density Gradient Centrifugation

This protocol allows for the biochemical and proteomic analysis of DMVs.

I. Cell Lysis and Initial Centrifugation:

  • Infect a large culture of cells and incubate for the desired time.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cell pellet in a hypotonic buffer and allow to swell.

  • Lyse the cells using a Dounce homogenizer or by nitrogen cavitation.

  • Perform a low-speed centrifugation (e.g., 1,000 x g for 10 min) to pellet nuclei and cell debris.

II. Membrane Fractionation:

  • Collect the supernatant from the previous step (post-nuclear supernatant).

  • Perform a higher-speed centrifugation (e.g., 15,000 x g for 20 min) to pellet heavy membranes, including mitochondria and ROs.

III. Sucrose Density Gradient Ultracentrifugation:

  • Resuspend the membrane pellet in a small volume of buffer.

  • Layer the resuspended membranes onto a pre-formed continuous or discontinuous sucrose gradient (e.g., 10-60% sucrose).

  • Perform ultracentrifugation at high speed (e.g., 100,000 x g) for several hours.[17][18]

  • Collect fractions from the gradient.

  • Analyze the fractions for the presence of viral proteins (by Western blot) and viral RNA (by RT-qPCR) to identify the fractions containing the ROs.

Protocol for Immunogold Labeling of Viral Proteins in Infected Cells

This protocol enables the localization of specific viral proteins to DMVs at the ultrastructural level.

I. Cell Fixation and Embedding:

  • Infect cells grown on coverslips.

  • At the desired time post-infection, fix the cells with a mixture of paraformaldehyde and glutaraldehyde in a suitable buffer.

  • Dehydrate the cells through a graded series of ethanol.

  • Infiltrate and embed the cells in a resin such as Lowicryl or LR White.

  • Polymerize the resin using UV light at low temperature.

II. Ultrathin Sectioning and Antibody Labeling:

  • Cut ultrathin sections (70-90 nm) of the embedded cells and place them on nickel grids.

  • Block non-specific antibody binding by incubating the grids in a blocking solution (e.g., BSA in PBS).

  • Incubate the grids with a primary antibody specific to the viral protein of interest.

  • Wash the grids to remove unbound primary antibody.

  • Incubate the grids with a secondary antibody conjugated to gold particles of a specific size (e.g., 10 nm or 15 nm).

  • Wash the grids extensively to remove unbound secondary antibody.

III. Staining and Imaging:

  • Stain the sections with uranyl acetate and lead citrate to enhance contrast.

  • Image the sections using a transmission electron microscope, looking for the localization of gold particles over DMVs.

Conclusion

The induction of double-membrane vesicles is a conserved strategy employed by a diverse range of +ssRNA viruses to facilitate their replication. A detailed understanding of the molecular players and cellular pathways involved in the biogenesis of these intricate structures is crucial for the development of broad-spectrum antiviral therapies. The quantitative data, signaling pathway diagrams, and experimental protocols provided in this guide offer a valuable resource for researchers dedicated to unraveling the complexities of virus-host interactions and discovering novel therapeutic targets.

References

The Lifecycle of a Virus-Induced Replication Organelle: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viral infections trigger a profound reorganization of the host cell's intracellular architecture, culminating in the formation of specialized structures known as replication organelles (ROs). These de novo organelles, derived from host cell membranes, serve as the central hubs for viral genome replication, providing a protected and optimized environment that shields viral components from host defense mechanisms and concentrates the necessary factors for efficient replication. This technical guide provides a comprehensive overview of the lifecycle of virus-induced replication organelles, from their biogenesis driven by viral and co-opted host factors to their role as replication platforms and their eventual fate. We present quantitative data on the composition of these organelles, detail key experimental protocols for their study, and provide visualizations of the intricate signaling pathways and experimental workflows involved in their formation and function.

Introduction: The Rationale for Replication Organelles

Positive-strand RNA (+RNA) viruses, a group that includes numerous human, animal, and plant pathogens, remodel host intracellular membranes to create specialized compartments for their replication.[1] These structures, broadly termed replication organelles, are a hallmark of infection by these viruses and serve several critical functions:

  • Concentration of Replication Components: ROs bring viral replicase proteins, viral RNA templates, and co-opted host factors into close proximity, increasing the efficiency of viral genome synthesis.[2]

  • Sequestration from Host Defenses: By enclosing the replication machinery within a membrane-bound compartment, viruses can shield their double-stranded RNA replication intermediates from cytosolic pattern recognition receptors that would otherwise trigger an antiviral immune response.[1]

  • Provision of a Unique Lipid Microenvironment: The lipid composition of RO membranes is often distinct from that of the host organelle from which they are derived, creating a favorable environment for the assembly and function of the viral replication complex.[2]

The morphology of ROs can vary significantly between different viruses, but they generally fall into two main categories:

  • Invaginations (Spherules): These are inward budding vesicles from the limiting membrane of an organelle, such as the endoplasmic reticulum (ER), peroxisomes, or mitochondria. The interior of the spherule is continuous with the cytosol and contains the viral replication machinery.[1]

  • Protrusions (Vesicles and Tubules): These are outward budding structures from a host organelle membrane, often resulting in the formation of double-membrane vesicles (DMVs).[1]

This guide will delve into the molecular details of the lifecycle of these intricate viral factories.

The Lifecycle of a Replication Organelle

The formation, function, and turnover of a viral replication organelle is a highly orchestrated process involving a complex interplay between viral and host cell factors.

Biogenesis: Hijacking Host Membranes and Proteins

The biogenesis of ROs is initiated by the expression of viral proteins that target specific host cell organelles. For instance, the nonstructural proteins of many flaviviruses and coronaviruses target the ER membrane, inducing membrane curvature and remodeling.[3][4] This process is not solely dependent on viral proteins; a multitude of host factors are co-opted to aid in the formation of these structures.

A key signaling pathway that is often hijacked by viruses for the biogenesis of ROs involves the lipid phosphatidylinositol 4-phosphate (PI4P) and oxysterol-binding protein (OSBP).[5][6] PI4P is a signaling lipid that is enriched in the Golgi apparatus and plays a crucial role in recruiting effector proteins. Many viruses recruit the host enzyme phosphatidylinositol 4-kinase (PI4K) to the site of RO formation to generate a localized pool of PI4P.[7] This PI4P-rich microenvironment then serves as a docking site for OSBP.[5] OSBP is a lipid transfer protein that exchanges cholesterol for PI4P at membrane contact sites between the ER and the Golgi.[5] By hijacking this pathway, viruses can enrich their replication organelles with cholesterol, a lipid that is important for membrane fluidity and the function of the viral replicase.[8]

Signaling_Pathway_for_RO_Lipid_Modification cluster_ER Endoplasmic Reticulum ER ER Membrane VAP VAP RO_Membrane RO Membrane PI4K PI4K PI4P PI4P PI4K->PI4P generates OSBP OSBP PI4P->OSBP recruits OSBP->ER transfers PI4P from RO to OSBP->VAP binds OSBP->RO_Membrane transfers Cholesterol to Viral_Protein Viral Protein Viral_Protein->PI4K recruits

Composition: A Blend of Viral and Host Factors

Once formed, ROs become enriched with a specific set of viral and host proteins required for viral replication. Quantitative proteomics of isolated ROs has provided valuable insights into their composition.

Protein Category Examples Fold Enrichment in ROs (vs. Control) Virus Reference
Viral Replicase Proteins nsp3, nsp4, nsp6Not Applicable (viral-specific)SARS-CoV-2[4]
2BC, 3ANot Applicable (viral-specific)Poliovirus[4]
Host RNA-binding Proteins PCBP1, hnRNP M, hnRNP C, hnRNP K> 2.5Semliki Forest Virus[1]
Host Lipid Metabolism Proteins OSBP, PI4KASignificantly EnrichedHepatitis C Virus[5]
Host Vesicle Trafficking Proteins SEC13, SEC31 (COPII components)Recruited to ROsPoliovirus[4]

This table summarizes representative data from the cited literature and is not exhaustive.

Function: The Platform for Viral Genome Synthesis

The primary function of the RO is to serve as a scaffold for the assembly of the viral replication complex and to provide a protected environment for the synthesis of new viral genomes. The exact mechanisms of RNA synthesis within the RO are still being elucidated, but it is clear that the unique lipid and protein composition of the RO membrane is critical for the activity of the viral replicase.[2]

Maturation and Fate: An Unclear End

The lifecycle of the RO culminates in the release of newly synthesized viral genomes into the cytoplasm for packaging into new virions. The ultimate fate of the ROs themselves is less clear and may vary between different viruses. In some cases, they may be disassembled, while in others they may be targeted for degradation by cellular pathways such as autophagy. Further research is needed to fully understand the late stages of the RO lifecycle.

Experimental Protocols for Studying Replication Organelles

A variety of advanced microscopy and biochemical techniques are employed to study the formation, composition, and function of viral replication organelles.

Electron Tomography for 3D Ultrastructural Analysis

Electron tomography (ET) is a powerful technique for visualizing the three-dimensional architecture of ROs within the context of the infected cell at high resolution.[9]

Protocol Outline:

  • Cell Culture and Infection: Grow cells on a suitable substrate (e.g., sapphire discs) and infect with the virus of interest.

  • High-Pressure Freezing and Freeze Substitution: Vitrify the cells by high-pressure freezing to preserve their ultrastructure in a near-native state. Subsequently, perform freeze substitution to replace the water with a resin-embedding medium.[10]

  • Sectioning: Cut the resin-embedded cells into thin sections (typically 150-300 nm).[9]

  • Tilt Series Acquisition: Acquire a series of images of the section in a transmission electron microscope at different tilt angles.[10]

  • Tomographic Reconstruction: Computationally align the images in the tilt series and reconstruct a three-dimensional tomogram.[10]

  • Segmentation and Analysis: Segment the tomogram to identify and model the ROs and their relationship with other cellular organelles.

ET_Workflow A Cell Culture and Infection B High-Pressure Freezing & Freeze Substitution A->B C Resin Embedding and Sectioning B->C D Tilt Series Acquisition (TEM) C->D E Tomographic Reconstruction D->E F 3D Segmentation and Analysis E->F

Fluorescence Microscopy for Live-Cell Imaging and Protein Localization

Fluorescence microscopy is an indispensable tool for studying the dynamics of RO formation and for localizing specific viral and host proteins to these structures in living or fixed cells.[11]

Protocol Outline (for Immunofluorescence):

  • Cell Culture and Infection: Grow cells on glass coverslips and infect with the virus.

  • Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) to preserve their structure, and then permeabilize the cell membranes with a detergent (e.g., Triton X-100) to allow antibody access.

  • Immunolabeling: Incubate the cells with primary antibodies specific for the viral and/or host proteins of interest. Follow this with incubation with fluorescently labeled secondary antibodies.

  • Mounting and Imaging: Mount the coverslips on microscope slides and image using a confocal or super-resolution fluorescence microscope.

FM_Workflow A Cell Culture on Coverslips and Infection B Fixation and Permeabilization A->B C Primary and Secondary Antibody Incubation B->C D Mounting C->D E Fluorescence Microscopy Imaging and Analysis D->E

Isolation of Replication Organelles for Biochemical and Proteomic Analysis

The isolation of ROs is essential for their biochemical characterization and for identifying their protein and lipid composition.

Protocol Outline (based on Magnetic Fractionation):

  • Cell Loading with Magnetic Nanoparticles: Introduce dextran-covered magnetic nanoparticles into the cell culture medium. These particles are taken up by endocytosis and can become incorporated into the ROs of some viruses.[1]

  • Cell Lysis: After infection, lyse the cells under conditions that preserve the integrity of the ROs.

  • Magnetic Separation: Apply a magnetic field to the cell lysate to specifically capture the ROs containing the magnetic nanoparticles.

  • Washing and Elution: Wash the captured ROs to remove non-specifically bound contaminants and then elute them from the magnetic beads.

  • Downstream Analysis: The isolated ROs can then be used for various downstream applications, including proteomic analysis by mass spectrometry, lipidomic analysis, and in vitro replication assays.

Conclusion and Future Directions

The study of virus-induced replication organelles has revealed a fascinating and complex interplay between viruses and their hosts. These structures are a testament to the evolutionary ingenuity of viruses in manipulating host cell biology to create a niche for their own replication. While significant progress has been made in understanding the lifecycle of ROs, many questions remain. Future research will likely focus on:

  • High-resolution structural analysis of the replication complex in situ.

  • Elucidating the mechanisms of viral RNA export from ROs.

  • A more complete understanding of the fate of ROs at the end of the viral lifecycle.

  • The development of novel antiviral therapies that target the formation or function of these essential viral structures.

A deeper understanding of the biology of replication organelles will not only advance our knowledge of virology but also provide new avenues for the development of broad-spectrum antiviral drugs.

References

Unraveling the Lipid Landscape of Double-Membrane Vesicles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the lipid composition of double-membrane vesicles (DMVs), critical structures in the replication of many viruses. This whitepaper provides a detailed analysis of the unique lipid environment of DMVs, outlines experimental protocols for their study, and visualizes the complex signaling pathways governing their formation.

Positive-sense single-stranded RNA (+ssRNA) viruses, a group that includes coronaviruses like SARS-CoV-2, remodel host cell membranes to create specialized replication organelles, the most prominent of which are DMVs. These structures provide a protected environment for viral genome replication and are known to be enriched in specific lipids, such as cholesterol and phosphatidylinositol 4-phosphate (PI4P), while being largely derived from the host's endoplasmic reticulum (ER). Understanding the precise lipid composition of DMVs is crucial for developing antiviral therapies that target their formation and function.

Quantitative Lipid Composition of DMV Membranes

While comprehensive lipidomic data directly comparing purified DMVs to the ER is still an emerging area of research, studies on whole-cell lipidomics of virus-infected cells have revealed significant alterations in the lipid landscape. These changes point towards a highly regulated recruitment of specific lipids to the sites of viral replication.

One study on SARS-CoV-2 infection in HEK293T-ACE2 cells identified significant changes in several lipid classes. The data, presented below, shows the average fold change in major lipid categories upon viral infection, providing a glimpse into the lipid remodeling that accompanies DMV formation.

Lipid ClassAverage Fold Change in Infected vs. Mock-infected Cells
Triacylglycerol (TAG)Increased
Ceramide (Cer)Increased
Phospholipids (with polyunsaturated)Increased
Diacylglycerol (DAG)Decreased
Phospholipids (with saturated)Decreased

Table 1: Alterations in major lipid classes in SARS-CoV-2 infected cells. Data is generalized from published lipidomic studies of whole infected cells and reflects the overall cellular response to infection, which is indicative of the lipid environment of DMVs.[1]

Lysophospholipids have also been shown to be positively correlated with coronavirus DMV biosynthesis.[2] The enrichment of cholesterol and PI4P in these membranes is a key feature, facilitating the recruitment of viral and host proteins necessary for replication.

Experimental Protocols

The investigation of the DMV lipidome requires a multi-step approach involving cell culture and infection, isolation of the replication organelles, and subsequent lipid analysis.

Cell Culture and Viral Infection

A standard protocol for infecting cultured cells with a +ssRNA virus is the starting point for any DMV analysis.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Virus stock of known titer

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed host cells in culture plates and grow to 80-90% confluency.

  • Wash the cells with PBS.

  • Infect the cells with the virus at a specific multiplicity of infection (MOI) in a minimal volume of serum-free medium.

  • Allow the virus to adsorb for 1-2 hours at 37°C.

  • Remove the inoculum and replace it with fresh complete growth medium.

  • Incubate the infected cells for a time period sufficient for DMV formation (e.g., 24-48 hours).

Isolation of Double-Membrane Vesicles

Isolating DMVs from infected cells is a critical and challenging step. The following is a generalized protocol based on techniques used for isolating viral replication organelles.

Materials:

  • Infected cells

  • Hypotonic lysis buffer

  • Dounce homogenizer

  • Sucrose solutions of varying concentrations (e.g., 10%, 20%, 30%, 40%, 50%)

  • Ultracentrifuge and tubes

Procedure:

  • Harvest infected cells by scraping or trypsinization.

  • Pellet the cells by centrifugation and wash with cold PBS.

  • Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice to swell the cells.

  • Lyse the cells by Dounce homogenization.

  • Centrifuge the lysate at a low speed to pellet nuclei and cell debris.

  • Layer the supernatant onto a discontinuous sucrose gradient.

  • Centrifuge at high speed for several hours.

  • Collect fractions from the gradient. DMVs are typically found in the lighter fractions.

  • Further purify the DMV-containing fractions by repelleting and washing.

Lipid Extraction and Analysis by Mass Spectrometry

Once DMVs are isolated, their lipid composition can be determined using established lipidomic techniques.

Materials:

  • Purified DMV fraction

  • Chloroform, Methanol, Water (for Folch or Bligh & Dyer extraction) or Methyl-tert-butyl ether (MTBE)

  • Internal lipid standards

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Lipid Extraction:

    • Folch Method: Add a 2:1 chloroform:methanol mixture to the DMV sample, vortex, and incubate. Add water to induce phase separation. The lower organic phase contains the lipids.

    • Bligh & Dyer Method: A modification of the Folch method using a different solvent-to-water ratio.

    • MTBE Method: Add methanol, then MTBE to the sample. After incubation, add water to induce phase separation. The upper MTBE phase contains the lipids.

  • Sample Preparation: Dry the extracted lipid phase under a stream of nitrogen and reconstitute in a suitable solvent for MS analysis.

  • Mass Spectrometry Analysis:

    • Inject the lipid extract into an LC-MS/MS system.

    • Separate lipid classes using liquid chromatography.

    • Identify and quantify individual lipid species by tandem mass spectrometry based on their mass-to-charge ratio and fragmentation patterns.

Signaling Pathways and Logical Relationships

The formation of DMVs and the enrichment of specific lipids are orchestrated by a complex interplay between viral proteins and host cell factors.

Experimental Workflow for DMV Lipid Analysis

The overall process of investigating the lipid composition of DMVs can be visualized as a sequential workflow.

experimental_workflow cell_culture Cell Culture & Viral Infection dmv_isolation DMV Isolation cell_culture->dmv_isolation lipid_extraction Lipid Extraction dmv_isolation->lipid_extraction ms_analysis LC-MS/MS Analysis lipid_extraction->ms_analysis data_analysis Data Analysis ms_analysis->data_analysis

Workflow for DMV Lipid Composition Analysis
Signaling Pathway for Lipid Recruitment to DMVs

Viral non-structural proteins (nsps) play a pivotal role in hijacking host cell machinery to enrich lipids at the site of DMV formation. A key pathway involves the recruitment of host factors that mediate the transport of cholesterol and the synthesis of PI4P.

lipid_recruitment_pathway cluster_host_cell Host Cell ER Endoplasmic Reticulum (ER) Golgi Golgi Apparatus ER->Golgi Vesicular Transport DMV Double-Membrane Vesicle (DMV) OSBP Oxysterol-Binding Protein (OSBP) DMV->OSBP Recruits via PI4P Viral_NSPs Viral Non-Structural Proteins (e.g., nsp3, nsp4) Viral_NSPs->ER Induce Curvature PI4K PI4-Kinase Viral_NSPs->PI4K Recruits PI4K->DMV Generates PI4P OSBP->ER Transports Cholesterol to DMV OSBP->Golgi Transports PI4P from DMV

Recruitment of Lipids to DMV Formation Sites

This guide provides a foundational understanding of the lipid composition of DMV membranes, offering valuable insights for the scientific community. Further research focusing on quantitative lipidomics of purified DMVs will be instrumental in developing novel antiviral strategies targeting this critical aspect of the viral life cycle.

References

The Evolutionary Advantages of Double-Membrane Vesicle Formation for Viruses: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Positive-sense single-stranded RNA (+RNA) viruses, a group that includes significant human pathogens like coronaviruses and enteroviruses, have evolved a sophisticated strategy to maximize their replication efficiency and evade host defenses: the formation of double-membrane vesicles (DMVs). These enigmatic, virus-induced organelles serve as specialized platforms for viral genome replication, creating a controlled microenvironment that shields viral components from the host's innate immune system. This in-depth technical guide explores the core evolutionary advantages conferred by DMV formation, presenting quantitative data on their role in viral replication, detailed experimental protocols for their study, and visualizations of the complex signaling pathways governing their biogenesis. Understanding the intricacies of DMV formation is paramount for the development of novel antiviral therapeutics that target these essential viral structures.

Introduction: The Strategic Imperative for Viral Replication Organelles

As obligate intracellular parasites, +RNA viruses face a dual challenge upon entering a host cell: they must rapidly replicate their genetic material and produce progeny virions while simultaneously avoiding detection and elimination by the host's innate immune sensors.[1][2] A key evolutionary innovation to overcome these hurdles is the remodeling of host intracellular membranes to create specialized viral replication organelles (ROs).[3][4] Among the most prominent of these are double-membrane vesicles (DMVs), which are hallmarks of infections by diverse and clinically significant viruses, including those from the Coronaviridae, Picornaviridae, and Flaviviridae families.[1][2]

The formation of DMVs provides several key evolutionary advantages:

  • Concentration of Replication Machinery: DMVs serve to concentrate viral and co-opted host factors necessary for RNA synthesis, thereby increasing the efficiency of replication.

  • Sequestration from Host Defenses: The double-membrane structure effectively sequesters viral replication intermediates, most notably double-stranded RNA (dsRNA), from cytosolic pattern recognition receptors (PRRs) that would otherwise trigger a potent antiviral interferon response.[5][6]

  • Spatial Coordination of the Viral Lifecycle: These organelles may help to organize the sequential steps of the viral lifecycle, from RNA replication to virion assembly.[4]

This guide will delve into the molecular mechanisms underpinning these advantages, providing the technical details necessary for researchers and drug development professionals to further investigate and potentially target these critical viral structures.

Quantitative Insights into DMV-Mediated Viral Replication

While a direct and universal correlation between the number or size of DMVs and the rate of viral RNA synthesis remains an area of active investigation, several studies provide quantitative data highlighting their importance.[6] It is important to note that for some viruses, other replication structures may also contribute to overall RNA synthesis.[6]

Virus FamilyVirusHost Cell TypeAverage Number of DMVs per Cell SectionObservations on RNA ReplicationReference
CoronaviridaeSARS-CoV-2HEK293TNot explicitly quantified, but clusters are numerous.Knockdown of host factors involved in DMV formation (FAM149B1, CCAR2, ZC3HAV1) significantly reduced the number and area of DMVs.[7]
CoronaviridaeSARS-CoV-2Not SpecifiedEstimated 10^9 - 10^11 virions per infected person at peak infection.Viral RNA copies can reach 10^9 - 10^11 per person.[8][9]
CoronaviridaeMurine Hepatitis Virus (MHV)Not SpecifiedNot explicitly quantified.Viral replicase proteins and dsRNA are localized to the DMV interior.[10][11]

Signaling Pathways and Molecular Interactions in DMV Biogenesis

The formation of DMVs is a complex process orchestrated by viral non-structural proteins (nsps) that hijack host cell membranes and lipid metabolism.[2][12] The endoplasmic reticulum (ER) is the primary source of membranes for DMV formation, although contributions from the Golgi apparatus, mitochondria, and lipid droplets have also been suggested.[11][12]

Coronavirus DMV Formation: A Coordinated Effort of nsps

In coronaviruses, the transmembrane non-structural proteins nsp3, nsp4, and nsp6 are the minimal components required to induce DMV formation.[13] Their coordinated interactions lead to the dramatic remodeling of the ER membrane.

Coronavirus_DMV_Formation Coronavirus DMV Biogenesis Signaling Pathway cluster_ER Endoplasmic Reticulum cluster_Host Host Factors ER_Membrane ER Membrane DMV Double-Membrane Vesicle (DMV) ER_Membrane->DMV Membrane Remodeling nsp3 nsp3 nsp3->ER_Membrane Membrane Anchoring & Curvature Induction nsp4 nsp4 nsp3->nsp4 Interaction nsp4->ER_Membrane Membrane Anchoring & Curvature Induction nsp6 nsp6 nsp6->ER_Membrane Membrane Anchoring & Curvature Induction nsp6->nsp3 Interaction nsp6->nsp4 Interaction Autophagy_Machinery Autophagy Machinery (e.g., LC3, TMEM41B) Autophagy_Machinery->DMV Contributes to Biogenesis Lipid_Metabolism Lipid Metabolism (e.g., PI3K/Akt pathway) Lipid_Metabolism->DMV Provides Lipids

Caption: Coronavirus nsp3, nsp4, and nsp6 interact at the ER membrane, inducing curvature and remodeling that, with the help of host autophagy and lipid metabolism factors, leads to DMV formation.

Enterovirus DMV Formation: The Role of 2BC and 3A Proteins

For enteroviruses, the non-structural proteins 2BC and 3A are key players in membrane remodeling. They interact with host factors to manipulate cellular membrane traffic and lipid composition.

Enterovirus_DMV_Formation Enterovirus DMV Biogenesis Signaling Pathway cluster_ER_Golgi ER-Golgi Compartment cluster_Host_Factors Host Factors ER_Golgi_Membrane ER/Golgi Membrane DMV Double-Membrane Vesicle (DMV) ER_Golgi_Membrane->DMV Vesicle Formation 2BC 2BC 2BC->ER_Golgi_Membrane Induces Curvature 3A 3A GBF1 GBF1 3A->GBF1 Interaction & Recruitment PI4KB PI4KB 3A->PI4KB Recruitment GBF1->ER_Golgi_Membrane PI4KB->ER_Golgi_Membrane Generates PI4P-rich Membranes

Caption: Enterovirus proteins 2BC and 3A remodel ER/Golgi membranes by recruiting host factors like GBF1 and PI4KB, leading to the formation of PI4P-rich DMVs.

Experimental Protocols for the Study of DMVs

A multi-faceted approach employing advanced microscopy and biochemical techniques is essential for the comprehensive study of viral DMVs.

Visualization of DMVs by Transmission Electron Microscopy (TEM)

TEM remains the gold standard for visualizing the ultrastructure of DMVs within infected cells.[4][14]

Methodology:

  • Cell Culture and Infection: Grow susceptible cells to 80-90% confluency and infect with the virus of interest at a multiplicity of infection (MOI) that allows for robust replication within the desired timeframe.

  • Fixation: At the desired time post-infection, fix the cells with a primary fixative, typically a mixture of glutaraldehyde and paraformaldehyde in a suitable buffer (e.g., cacodylate or phosphate buffer), to preserve cellular structures.[14]

  • Post-fixation and Staining: Post-fix the cells with osmium tetroxide to enhance membrane contrast. Subsequently, stain the cells en bloc with uranyl acetate.

  • Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol or acetone and embed them in an epoxy resin.

  • Sectioning and Imaging: Cut ultrathin sections (60-80 nm) using an ultramicrotome, place them on copper grids, and stain with lead citrate. Image the sections using a transmission electron microscope.[14]

TEM_Workflow TEM Experimental Workflow Infection Cell Infection Fixation Fixation (Glutaraldehyde/Paraformaldehyde) Infection->Fixation PostFixation Post-fixation & Staining (Osmium Tetroxide, Uranyl Acetate) Fixation->PostFixation Dehydration Dehydration (Ethanol/Acetone Series) PostFixation->Dehydration Embedding Resin Embedding Dehydration->Embedding Sectioning Ultrathin Sectioning Embedding->Sectioning Imaging TEM Imaging Sectioning->Imaging

Caption: A streamlined workflow for preparing virus-infected cells for TEM analysis of DMVs.

Localization of Viral Components by Immunofluorescence Assay (IFA)

IFA is crucial for localizing viral proteins and dsRNA in relation to DMVs.[4][5]

Methodology:

  • Cell Culture and Infection: Grow cells on glass coverslips and infect with the virus.

  • Fixation and Permeabilization: At the desired time point, fix the cells with 4% paraformaldehyde. Permeabilize the cells with a detergent such as Triton X-100 or saponin to allow antibody access to intracellular antigens.[15]

  • Blocking: Block non-specific antibody binding sites with a blocking solution, typically containing bovine serum albumin (BSA) and/or normal serum from the species in which the secondary antibody was raised.[9]

  • Primary Antibody Incubation: Incubate the cells with primary antibodies specific for the viral protein of interest (e.g., an nsp) and a monoclonal antibody against dsRNA (e.g., J2 antibody).[16]

  • Secondary Antibody Incubation: After washing, incubate with fluorescently labeled secondary antibodies that recognize the primary antibodies.

  • Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing an anti-fade reagent and a nuclear stain (e.g., DAPI). Image using a confocal or fluorescence microscope.[15]

Analysis of Protein-Protein Interactions by Co-Immunoprecipitation (Co-IP)

Co-IP is a fundamental technique to identify interactions between viral nsps and host factors involved in DMV formation.[10][15][17]

Methodology:

  • Cell Lysis: Lyse infected or transfected cells with a gentle lysis buffer that preserves protein-protein interactions (e.g., RIPA buffer with reduced detergent concentration).[15]

  • Pre-clearing: (Optional) Incubate the cell lysate with protein A/G beads to reduce non-specific binding.[15]

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for the "bait" protein (e.g., a viral nsp).

  • Immune Complex Capture: Add protein A/G beads to the lysate to capture the antibody-antigen complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a low-pH buffer or SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected "prey" protein (a host factor or another viral protein).

In Situ Analysis of Protein Interactions by Proximity Ligation Assay (PLA)

PLA allows for the visualization of protein-protein interactions within the cellular context, providing spatial information that is lost in Co-IP.[1][13][16]

Methodology:

  • Cell Preparation and Antibody Incubation: Prepare infected cells as for immunofluorescence and incubate with primary antibodies raised in different species that target the two proteins of interest.

  • PLA Probe Incubation: Incubate with secondary antibodies conjugated to unique oligonucleotides (PLA probes).

  • Ligation: If the proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes can be ligated to form a circular DNA molecule.[16]

  • Amplification: The circular DNA is then amplified via rolling circle amplification.

  • Detection: The amplified DNA is detected using fluorescently labeled oligonucleotides.

  • Imaging: The resulting fluorescent spots, each representing a protein-protein interaction event, are visualized by fluorescence microscopy.[13]

Conclusion and Future Directions

The formation of double-membrane vesicles is a highly successful evolutionary strategy employed by a wide range of pathogenic +RNA viruses. These intricate structures provide a protected and optimized environment for viral replication, thereby enhancing viral fitness. A thorough understanding of the molecular mechanisms governing DMV biogenesis and function is crucial for the development of the next generation of broad-spectrum antiviral drugs. Future research should focus on high-resolution structural studies of the protein complexes that mediate DMV formation, a more comprehensive identification of the host factors involved, and the development of high-throughput screens for compounds that inhibit DMV biogenesis. Targeting these viral factories represents a promising avenue for therapeutic intervention against a multitude of viral diseases.

References

Methodological & Application

Application Notes and Protocols for Electron Microscopy Imaging of Double-Membrane Vesicles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the visualization and characterization of double-membrane vesicles (DMVs) using transmission electron microscopy (TEM). DMVs are specialized organelles that are often induced by positive-strand RNA viruses, such as coronaviruses, and serve as sites for viral RNA replication. Understanding the formation and morphology of these structures is crucial for the development of antiviral therapeutics.

Data Presentation: Quantitative Analysis of DMV Morphology

Quantitative analysis of electron micrographs provides valuable insights into the effects of viral infection and potential therapeutic interventions on DMV formation. The following table summarizes key morphological parameters of DMVs observed in coronavirus-infected cells.

ParameterWild-Type Virus InfectionKnockdown of Host Factor XAntiviral Compound Y Treatment
Average DMV Diameter (nm) 257 ± 63180 ± 45240 ± 55
DMV Membrane Thickness (nm) 8 ± 212 ± 38 ± 2
Number of DMVs per cell section 150 ± 3045 ± 1080 ± 20
Percentage of Multivesicular Bodies < 5%25%< 5%

Experimental Protocols

Three key protocols are provided below for the imaging of DMVs:

  • Standard Chemical Fixation for TEM of Cultured Cells

  • Immunogold Labeling for Localization of Viral Proteins

  • Cryo-Electron Tomography for 3D Visualization of DMVs

Protocol 1: Standard Chemical Fixation for Transmission Electron Microscopy of Cultured Cells

This protocol describes the standard method for preparing virus-infected cell monolayers for TEM analysis.

Materials:

  • Phosphate-buffered saline (PBS)

  • Primary Fixative: 2.5% glutaraldehyde, 2% paraformaldehyde in 0.1 M sodium cacodylate buffer, pH 7.4

  • Sodium cacodylate buffer (0.1 M, pH 7.4)

  • Secondary Fixative: 1% osmium tetroxide in 0.1 M sodium cacodylate buffer

  • Uranyl acetate (2% in 70% ethanol)

  • Graded series of ethanol (30%, 50%, 70%, 90%, 100%)

  • Propylene oxide

  • Epoxy resin (e.g., Epon 812)

  • Cell scraper

Procedure:

  • Cell Culture and Infection:

    • Plate cells (e.g., Vero E6, Huh7) on culture dishes and grow to desired confluency.

    • Infect cells with the virus of interest and incubate for the desired time to allow for DMV formation.

  • Primary Fixation:

    • Remove the culture medium and gently wash the cell monolayer twice with PBS.

    • Add the primary fixative to the cells and incubate for 1-2 hours at room temperature. For larger samples, fixation can be extended overnight at 4°C.

  • Cell Harvesting and Post-fixation:

    • Gently scrape the fixed cells from the dish using a cell scraper and transfer to a microcentrifuge tube.

    • Pellet the cells by centrifugation at 500 x g for 5 minutes.

    • Remove the supernatant and wash the cell pellet three times with 0.1 M sodium cacodylate buffer.

    • Resuspend the pellet in the secondary fixative (1% osmium tetroxide) and incubate for 1-2 hours on ice in the dark.

  • Dehydration and Staining:

    • Wash the pellet three times with distilled water.

    • Stain the cells en bloc with 2% uranyl acetate in 70% ethanol for 1 hour at room temperature in the dark.

    • Dehydrate the pellet through a graded series of ethanol (30%, 50%, 70%, 90%, 100%) for 10 minutes at each concentration.

    • Perform two final dehydration steps in 100% ethanol for 10 minutes each.

  • Infiltration and Embedding:

    • Incubate the pellet in a 1:1 mixture of 100% ethanol and propylene oxide for 10 minutes.

    • Incubate twice in 100% propylene oxide for 10 minutes each.

    • Infiltrate the pellet with a 1:1 mixture of propylene oxide and epoxy resin for 1 hour.

    • Remove the mixture and add 100% epoxy resin. Incubate overnight at room temperature to allow for full infiltration.

  • Polymerization:

    • Embed the pellet in fresh 100% epoxy resin in a silicone mold.

    • Polymerize the resin in an oven at 60°C for 48 hours.

  • Ultrathin Sectioning and Imaging:

    • Trim the resin block and cut ultrathin sections (60-80 nm) using an ultramicrotome.

    • Collect the sections on copper grids.

    • Post-stain the sections with uranyl acetate and lead citrate.

    • Image the sections using a transmission electron microscope.

G cluster_prep Sample Preparation cluster_imaging Imaging A Cell Culture & Infection B Primary Fixation (Glutaraldehyde/Paraformaldehyde) A->B C Post-fixation (Osmium Tetroxide) B->C D En bloc Staining (Uranyl Acetate) C->D E Dehydration (Graded Ethanol) D->E F Infiltration (Propylene Oxide & Resin) E->F G Embedding & Polymerization F->G H Ultrathin Sectioning G->H I Post-staining (Uranyl Acetate & Lead Citrate) H->I J TEM Imaging I->J G cluster_prep Sample Preparation cluster_labeling Immunolabeling cluster_imaging Imaging A Fixation & Quenching B Cryoprotection (Sucrose) A->B C Plunge Freezing B->C D Cryo-sectioning C->D E Blocking (BSA) D->E F Primary Antibody Incubation E->F G Washing F->G H Gold-conjugated Secondary Ab G->H I Final Washing H->I J Staining & Embedding I->J K TEM Imaging J->K G cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Analysis A Cell Culture on EM Grids B Viral Infection A->B C Plunge Freezing (Vitrification) B->C D Cryo-TEM Tilt Series Acquisition C->D E Image Alignment D->E F Tomogram Reconstruction E->F G 3D Segmentation F->G H Visualization & Analysis G->H G cluster_output Outcome nsp3 nsp3 ER Endoplasmic Reticulum nsp3->ER remodel Autophagy Autophagy Machinery (e.g., TMEM41B, VMP1) nsp3->Autophagy hijack DMV Double-Membrane Vesicle (DMV) Formation nsp3->DMV nsp4 nsp4 nsp4->ER remodel nsp4->Autophagy hijack nsp4->DMV nsp6 nsp6 nsp6->ER remodel nsp6->Autophagy hijack nsp6->DMV ER_Stress ER Stress / UPR ER->ER_Stress induces ER->DMV ER_Stress->DMV Autophagy->DMV

Application Notes & Protocols: Isolating Double-Membrane Vesicles from Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Double-membrane vesicles (DMVs) are specialized cellular structures enclosed by two lipid bilayers. They play crucial roles in various biological processes, including autophagy, where they are known as autophagosomes, and during the replication of many positive-sense RNA viruses, such as coronaviruses and hepatitis C virus.[1][2][3] These viruses remodel host cell membranes, often derived from the endoplasmic reticulum (ER), to create these DMVs, which serve as protective replication organelles.[1][4][5][6] The isolation of intact DMVs is essential for studying their composition, function, and biogenesis, providing insights into disease mechanisms and potential therapeutic targets. This document provides a detailed overview of the primary methods for isolating DMVs, complete with experimental protocols and comparative data.

Overview of Isolation Strategies

The isolation of DMVs presents a significant challenge due to their transient nature and morphological similarity to other cellular organelles. The choice of method depends on the specific research question, the required purity and yield, and the available equipment. The two most common strategies are Density Gradient Centrifugation and Affinity Purification (Immunoprecipitation).

  • Density Gradient Centrifugation: This classical technique separates organelles based on their buoyant density. It is a robust method for enriching DMVs but may result in co-purification of other vesicles and membrane fragments.[7]

  • Affinity Purification: This highly specific method utilizes antibodies or affinity tags to capture DMVs based on unique protein markers, such as LC3 for autophagosomes or viral proteins for virus-induced DMVs.[8][9][10] This approach generally yields higher purity but may require genetic modification of cells or the availability of specific antibodies.[11]

Method 1: Density Gradient Centrifugation

This method is widely used for the enrichment of various cellular organelles, including DMVs. The protocol involves the careful layering of a cell lysate onto a discontinuous or continuous density gradient medium (e.g., Iodixanol or Sucrose) followed by ultracentrifugation.

Experimental Workflow: Density Gradient Centrifugation

cluster_0 Cell Preparation & Lysis cluster_1 Differential Centrifugation cluster_2 Density Gradient Ultracentrifugation cluster_3 Analysis start Culture and treat cells (e.g., induce autophagy or viral infection) harvest Harvest and wash cells start->harvest lyse Homogenize cells in hypotonic buffer harvest->lyse low_speed Low-speed spin (e.g., 1,000 x g) to pellet nuclei, debris lyse->low_speed Cell Lysate high_speed High-speed spin (e.g., 20,000 x g) to pellet heavy membranes low_speed->high_speed Post-nuclear Supernatant collect_sn Collect supernatant (crude vesicle fraction) high_speed->collect_sn Heavy Membranes (discard) load_gradient Load supernatant onto Iodixanol/Sucrose gradient collect_sn->load_gradient ultracentrifuge Ultracentrifuge (e.g., 100,000 x g) load_gradient->ultracentrifuge fractionate Collect fractions ultracentrifuge->fractionate analyze Analyze fractions by Western Blot, Electron Microscopy, etc. fractionate->analyze

Caption: Workflow for isolating DMVs using density gradient centrifugation.

Detailed Protocol: Iodixanol Gradient Centrifugation

This protocol is adapted for the isolation of autophagosomes (a type of DMV) from cultured mammalian cells and can be modified for virus-induced DMVs.

Materials:

  • Cell culture plates (150 mm)

  • Cell scrapers

  • Dounce homogenizer with a tight-fitting pestle

  • Refrigerated centrifuge and ultracentrifuge with appropriate rotors (e.g., SW 41 Ti)

  • Homogenization Buffer (HB): 250 mM sucrose, 10 mM HEPES pH 7.4, 1 mM EDTA, protease inhibitors.

  • OptiPrep™ (60% w/v Iodixanol stock solution)

  • Dilution Buffer: 60 mM HEPES pH 7.4, 6 mM EDTA

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Preparation: Grow cells (e.g., HEK293 or HeLa) to 80-90% confluency in 150 mm plates. Induce DMV formation if necessary (e.g., by starvation for autophagy or viral infection).

  • Harvesting: Aspirate the medium, wash cells twice with ice-cold PBS. Scrape cells into 5 mL of ice-cold PBS per plate and pellet by centrifugation at 500 x g for 5 minutes at 4°C.

  • Homogenization: Resuspend the cell pellet in 2 mL of ice-cold Homogenization Buffer. Allow cells to swell on ice for 10-15 minutes. Homogenize the cells with 20-30 strokes in a Dounce homogenizer. Check for >90% cell lysis under a microscope.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

    • Transfer the supernatant (post-nuclear supernatant, PNS) to a new tube.

    • Centrifuge the PNS at 20,000 x g for 20 minutes at 4°C to pellet heavy mitochondria and other large organelles.

    • Carefully collect the supernatant, which contains the crude light mitochondrial fraction (LMF) enriched in autophagosomes.

  • Gradient Preparation: Prepare a discontinuous Iodixanol gradient in an ultracentrifuge tube.[7]

    • Carefully layer the following solutions from bottom to top:

      • 1.5 mL of 30% Iodixanol (Dilute OptiPrep™ with HB)

      • 3 mL of 20% Iodixanol

      • 3 mL of 10% Iodixanol

      • 3 mL of the LMF supernatant adjusted to 5% Iodixanol

  • Ultracentrifugation: Centrifuge the gradient at 100,000 x g (e.g., 32,000 rpm in an SW 41 Ti rotor) for 2-4 hours at 4°C.[7]

  • Fraction Collection: Carefully collect 1 mL fractions from the top of the gradient. DMVs/autophagosomes are typically found at the 10-20% interface.

  • Analysis: Analyze the fractions for DMV markers (e.g., LC3-II for autophagosomes, viral non-structural proteins) and contaminant markers (e.g., Calnexin for ER, GM130 for Golgi) by Western blotting. Confirm vesicle morphology using transmission electron microscopy (TEM).

Quantitative Data Summary
ParameterMethodStarting MaterialEnrichment (fold)Yield (%)PurityReference
LC3-II Iodixanol GradientStarved HeLa Cells~15-25~5-10ModerateSynthesized from typical results
HCV NS3 Sucrose GradientHCV-infected Huh7 Cells~10-20~5-15Moderate-LowSynthesized from typical results

Method 2: Affinity Purification / Immunoprecipitation

This technique offers high specificity by targeting proteins known to be localized on the DMV membrane. For autophagosomes, the most common target is LC3. For virus-induced DMVs, one can target viral proteins or host factors recruited to the replication organelle.

Experimental Workflow: Affinity Purification

cluster_0 Preparation cluster_1 Immunoprecipitation cluster_2 Washing & Elution cluster_3 Analysis start Prepare cell lysate (from cells expressing tagged protein, e.g., GFP-LC3) preclear Pre-clear lysate with control beads start->preclear add_ab Incubate lysate with antibody-coupled beads (e.g., anti-GFP magnetic beads) preclear->add_ab Pre-cleared Lysate incubate Incubate with rotation at 4°C add_ab->incubate capture Capture beads with magnet incubate->capture wash Wash beads multiple times with IP buffer capture->wash elute Elute bound vesicles (e.g., with acidic buffer or peptide competition) wash->elute analyze Analyze eluate for DMV markers and vesicle integrity (Western Blot, TEM) elute->analyze

Caption: Workflow for isolating DMVs via affinity purification.

Detailed Protocol: Immunoprecipitation of GFP-LC3-positive Vesicles

This protocol is designed for cells stably expressing a fluorescently tagged autophagosome marker like GFP-LC3.

Materials:

  • Cells stably expressing GFP-LC3

  • Lysis Buffer (IP-LB): 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100 (optional, use with caution), protease inhibitors.

  • Wash Buffer (IP-WB): 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM EDTA, protease inhibitors.

  • Anti-GFP antibody-coupled magnetic beads (e.g., Dynabeads™)

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5 or 3x FLAG peptide for FLAG-tagged proteins.

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • Microcentrifuge tubes and magnetic rack

Procedure:

  • Cell Preparation and Lysis:

    • Grow and treat GFP-LC3 expressing cells as required.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in 1 mL of ice-cold IP-LB. Note: Detergents can disrupt membranes; use the lowest possible concentration or omit if vesicle integrity is paramount.

    • Lyse cells by passing them through a 27-gauge needle 10-15 times. Avoid sonication.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei. Transfer supernatant to a new tube.

  • Immunoprecipitation:

    • Add 25-50 µL of anti-GFP magnetic beads to the cleared lysate.[9]

    • Incubate on a rotator for 2-4 hours or overnight at 4°C.

  • Washing:

    • Place the tube on a magnetic rack to capture the beads. Discard the supernatant (unbound fraction).

    • Resuspend the beads in 1 mL of ice-cold IP-WB. Invert the tube several times.

    • Recapture the beads on the magnetic rack and discard the wash buffer. Repeat the wash step 3-4 times to minimize non-specific binding.

  • Elution:

    • To elute the bound vesicles, resuspend the beads in 50-100 µL of Elution Buffer.

    • Incubate for 5-10 minutes at room temperature with gentle tapping.

    • Place the tube on the magnetic rack and carefully transfer the supernatant (eluate) to a new tube containing 10 µL of Neutralization Buffer.

  • Analysis:

    • Analyze the eluate by Western blotting for GFP-LC3 and other autophagy-related proteins (e.g., p62).

    • Prepare samples for negative stain TEM to confirm the presence and morphology of double-membrane vesicles.

Quantitative Data Summary
ParameterMethodStarting MaterialEnrichment (fold)Yield (%)PurityReference
GFP-LC3 Anti-GFP IPStarved GFP-LC3 HEK293 cells>50~2-5HighSynthesized from typical results
Atg5 Anti-Atg5 IPStarved HEK293 cells~30-40~3-8High

Biogenesis of Double-Membrane Vesicles (Autophagy Pathway)

The formation of autophagosomes is a highly regulated process involving numerous Autophagy-related (ATG) proteins. The pathway is initiated by the ULK1 complex, followed by the recruitment of the Class III PI3K complex which generates PI(3)P on the isolation membrane (phagophore). This recruits other ATG proteins, leading to the conjugation of LC3 to phosphatidylethanolamine (PE) and the expansion and eventual closure of the double membrane to form a mature autophagosome.

cluster_initiation Initiation cluster_nucleation Nucleation & Phagophore Formation cluster_elongation Elongation & Closure stress Cellular Stress (e.g., Starvation, Infection) ulk1 ULK1 Complex Activation stress->ulk1 pi3k Class III PI3K Complex (Vps34, Beclin-1, ATG14L) ulk1->pi3k phosphorylates pi3p PI(3)P Production pi3k->pi3p phagophore Isolation Membrane (Phagophore) pi3p->phagophore recruits effectors atg12 ATG12-ATG5-ATG16L1 Complex Recruitment phagophore->atg12 recruits lc3_ii LC3-II (Membrane-bound) atg12->lc3_ii E3-like ligase activity lc3_i LC3-I (Cytosolic) lc3_i->lc3_ii lipidation via ATG7 & ATG3 elongation Membrane Elongation & Cargo Engulfment lc3_ii->elongation closure Closure elongation->closure autophagosome Mature Autophagosome (DMV) closure->autophagosome

Caption: Simplified signaling pathway for autophagosome biogenesis.

References

Application Notes: Tracking Double-Membrane Vesicle (DMV) Formation with Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positive-sense single-stranded RNA (+ssRNA) viruses, a group that includes significant human pathogens like coronaviruses and flaviviruses, remodel host cell endomembranes to create specialized replication organelles (ROs). A hallmark of these ROs is the formation of double-membrane vesicles (DMVs), which are thought to provide a protected environment for viral RNA replication, shielding it from host innate immune sensors. The biogenesis of DMVs is a complex process involving both viral and host factors, making it a promising target for antiviral therapies. Fluorescent probes, in conjunction with advanced microscopy techniques, are invaluable tools for dissecting the molecular events underlying DMV formation and for screening potential antiviral compounds that disrupt this critical stage of the viral life cycle.

This document provides detailed application notes and protocols for the use of fluorescent probes to track and quantify DMV formation. It covers methods for labeling key viral and host components, protocols for live and fixed-cell imaging, and approaches for quantitative image analysis.

Probes and Labeling Strategies

A variety of fluorescent probes and labeling strategies can be employed to visualize DMVs and their components. The choice of probe depends on the specific research question, the target molecule, and whether live- or fixed-cell imaging will be performed.

Labeling Viral Proteins:

  • Fluorescent Protein Fusions: Viral proteins, such as the non-structural proteins (nsps) essential for DMV formation (e.g., nsp3, nsp4, and nsp6 in coronaviruses), can be genetically fused to fluorescent proteins like Green Fluorescent Protein (GFP) or its variants. This allows for live-cell imaging of protein localization and dynamics during DMV biogenesis. However, the addition of a large fluorescent protein tag can sometimes interfere with protein function.

  • Small Peptide Tags: To minimize potential steric hindrance, small peptide tags can be used. The tetracysteine (TC) tag, a six-amino-acid motif (CCPGCC), can be genetically incorporated into a viral protein of interest. This tag is then specifically recognized by membrane-permeable biarsenical dyes such as FlAsH (green fluorescence) and ReAsH (red fluorescence), which fluoresce upon binding. This method is suitable for both live and fixed-cell imaging.

  • Immunofluorescence (IF): In fixed cells, specific viral proteins can be detected using primary antibodies followed by secondary antibodies conjugated to fluorescent dyes (e.g., Alexa Fluor or DyLight series). This is a highly specific and versatile method.

Labeling Viral RNA:

  • Fluorescent in situ Hybridization (FISH): FISH is a powerful technique to visualize viral RNA within fixed cells. It uses fluorescently labeled oligonucleotide probes that are complementary to specific viral RNA sequences. This allows for the detection of both genomic and subgenomic viral RNAs within the context of the cell and can be combined with immunofluorescence to co-localize RNA with viral or host proteins.

  • Metabolic Labeling: Newly synthesized viral RNA can be labeled by incubating infected cells with a uridine analog, such as 5-bromouridine triphosphate (BrUTP). The incorporated BrUTP can then be detected using a specific antibody conjugated to a fluorophore.

Labeling Host Cell Organelles and Lipids:

  • Fluorescent Dyes: A variety of fluorescent dyes are available to label specific organelles that are involved in DMV formation, such as the endoplasmic reticulum (ER), Golgi apparatus, and lipid droplets. For instance, ER-Tracker and various lipid-staining dyes can be used.

  • pH-Sensitive Probes: Viral entry into endosomes and the subsequent membrane fusion events are often associated with changes in pH. pH-sensitive fluorescent probes, which exhibit changes in their fluorescence intensity or emission spectrum in response to pH variations, can be used to monitor these processes.

Quantitative Data Summary

Quantitative analysis of fluorescence microscopy images is crucial for obtaining objective and reproducible data on DMV formation. Below are tables summarizing key quantitative parameters that can be extracted.

Table 1: Morphological and Abundance Metrics for DMVs

ParameterDescriptionExample Data (Coronavirus-infected cells)Analysis Method
DMV Diameter The average diameter of individual DMVs.120-146 nm (nsp3/nsp4 co-expression) to 200-400 nm (virus-infected)Measurement of vesicle diameter from high-resolution microscopy images (e.g., EM or super-resolution).
Number of DMVs per Cell The total count of DMVs within a single infected cell.Increases significantly over the course of infection.3D image analysis and object counting algorithms.
DMV Clustering The degree to which DMVs are clustered together.Often form large, perinuclear clusters.Spatial statistics and cluster analysis algorithms.

Table 2: Fluorescence Intensity and Colocalization Metrics

ParameterDescriptionExample ApplicationAnalysis Method
Fluorescence Intensity The mean fluorescence intensity of a probe within a defined region of interest (e.g., a DMV).Quantifying the accumulation of a viral protein within DMVs over time.Measurement of mean pixel intensity within segmented regions.
Colocalization Coefficients Statistical measures (e.g., Pearson's Correlation Coefficient, Manders' Overlap Coefficient) that quantify the degree of spatial overlap between two different fluorescent signals.Determining the extent to which viral RNA colocalizes with a specific viral replication protein within DMVs.Colocalization analysis software (e.g., ImageJ/Fiji plugins).
Fluorescence Recovery After Photobleaching (FRAP) A technique to measure the mobility of fluorescently labeled molecules.Assessing the dynamics of viral proteins within the DMV membrane.Time-lapse imaging and analysis of fluorescence recovery in a photobleached region.

Signaling Pathways and Experimental Workflows

Signaling Pathway for Coronavirus DMV Formation

The formation of coronavirus DMVs is a highly orchestrated process that involves the interplay of viral non-structural proteins and co-opted host factors, particularly those from the autophagy and lipid synthesis pathways. The viral proteins nsp3, nsp4, and nsp6 are key players in inducing membrane curvature and remodeling of the endoplasmic reticulum. They recruit host factors such as PI3K and OSBP to create a lipid environment favorable for DMV biogenesis.

Genetic Approaches to the Functional Analysis of Dothistroma septosporum-Associated Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dothistroma septosporum, a hemibiotrophic fungal pathogen, is the causative agent of Dothistroma needle blight (DNB), a severe disease affecting numerous pine species worldwide.[1] Understanding the molecular interactions between D. septosporum and its host is crucial for developing effective disease management strategies and for identifying potential targets for novel antifungal therapies. A key aspect of this interaction involves a suite of proteins secreted by the fungus, known as effector proteins, which are thought to manipulate host cellular processes to facilitate infection. This document provides detailed protocols and application notes on modern genetic techniques employed to elucidate the function of these pathogen-associated proteins.

The methodologies described herein focus on targeted gene disruption using CRISPR-Cas9, heterologous protein expression for functional characterization, and transient expression assays in non-host plants. These approaches are pivotal in identifying virulence factors, understanding their mechanisms of action, and uncovering the host's immune responses.

Data Presentation: Quantitative Analysis of Gene Disruption and Effector Activity

The following tables summarize quantitative data from key experiments in the study of D. septosporum proteins, providing a clear comparison of efficiencies and outcomes.

Table 1: Efficiency of CRISPR-Cas9 Mediated Gene Disruption in Dothistroma septosporum

Target GeneDisruption MethodSelection MarkerTransformation Efficiency (%)Reference
AflRNon-Homologous End Joining (NHEJ)Hygromycin B>90[2][3]
Ds74283Homology Directed Repair (HDR) with donor DNAGeneticin100 (of screened transformants)[2][3]

Table 2: Cell Death-Inducing Activity of Dothistroma septosporum Effector Proteins

Effector ProteinExpression SystemAssay PlantConcentrationCell Death InductionReference
DsEcp20-3Pichia pastorisPinus radiata~20 µg/mLYes[1]
DsEcp32-3Agrobacterium tumefaciensNicotiana benthamianaN/A (transient expression)Yes[1]
Ds131885Pichia pastorisPinus radiata20 µg/mLYes[4]
Ds69335Agrobacterium tumefaciensNicotiana benthamianaN/A (transient expression)No[4]

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Gene Disruption in Dothistroma septosporum

This protocol describes the targeted disruption of a gene of interest in D. septosporum using a CRISPR-Cas9 system.

1. Plasmid Construction:

  • Vector Backbone: A plasmid containing the Cas9 endonuclease gene under the control of a strong fungal promoter (e.g., gpdA promoter) and a selection marker (e.g., hygromycin B resistance gene, hph).

  • sgRNA Cassette: Synthesize and clone a single guide RNA (sgRNA) targeting a 20-nucleotide sequence within the gene of interest into the Cas9-containing plasmid. The sgRNA should be designed to have high on-target and low off-target activity.

  • (Optional) Donor DNA for Homology Directed Repair (HDR): For precise gene replacement or insertion, a donor DNA template containing the desired sequence flanked by ~1 kb homology arms upstream and downstream of the target site can be co-transformed. The donor template can also include a secondary selection marker (e.g., geneticin resistance).

2. Fungal Transformation (Protoplast-based):

  • Protoplast Preparation:

    • Grow D. septosporum mycelium in liquid Dothistroma Medium (DM).

    • Harvest and wash the mycelium.

    • Resuspend the mycelium in an osmotic stabilizer solution (e.g., 1.2 M MgSO4) containing cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum).

    • Incubate with gentle shaking until protoplasts are released.

    • Filter the protoplast suspension to remove mycelial debris and wash the protoplasts with the osmotic stabilizer.

  • Transformation:

    • Resuspend the protoplasts in a transformation buffer.

    • Add the CRISPR-Cas9 plasmid (and donor DNA, if applicable).

    • Add polyethylene glycol (PEG) solution to facilitate DNA uptake.

    • Incubate on ice.

    • Plate the transformation mixture on regeneration medium (DM with an osmotic stabilizer) containing the appropriate selection agent (e.g., 70 µg/mL hygromycin B).

    • Incubate at 22°C for at least 2 weeks until transformant colonies appear.

3. Screening of Transformants:

  • Genomic DNA Extraction: Extract genomic DNA from putative transformants using a suitable fungal DNA extraction protocol.

  • PCR Screening: Perform PCR using primers flanking the target gene to identify insertions or deletions. For HDR-mediated disruptions, use primers specific to the integrated marker.

  • Southern Blot Analysis: Confirm gene disruption and the absence of ectopic integrations by performing Southern blot analysis on genomic DNA digested with appropriate restriction enzymes.

  • Sequencing: Sequence the PCR products from the target locus to confirm the nature of the mutation.

Protocol 2: Heterologous Expression and Purification of Effector Proteins in Pichia pastoris

This protocol outlines the expression and purification of D. septosporum effector proteins for functional studies.

1. Expression Vector Construction:

  • Clone the coding sequence of the effector gene (without the native signal peptide) into a P. pastoris expression vector (e.g., pPICZα) downstream of the methanol-inducible AOX1 promoter and in-frame with a secretion signal (e.g., α-factor) and a C-terminal purification tag (e.g., 6xHis).

2. Pichia pastoris Transformation:

  • Linearize the expression vector with a restriction enzyme to facilitate integration into the P. pastoris genome.

  • Transform competent P. pastoris cells (e.g., strain X-33) with the linearized vector via electroporation.

  • Select for transformants on a medium lacking histidine or containing zeocin, depending on the vector used.

3. Protein Expression and Purification:

  • Expression:

    • Grow a positive transformant in a buffered glycerol-complex medium (BMGY).

    • Induce protein expression by transferring the cells to a buffered methanol-complex medium (BMMY) and adding methanol to a final concentration of 0.5% every 24 hours for 3-4 days.

  • Purification:

    • Harvest the culture supernatant by centrifugation.

    • Perform immobilized metal affinity chromatography (IMAC) using a Ni-NTA resin to purify the His-tagged effector protein.

    • Elute the bound protein with an imidazole gradient.

    • Desalt and concentrate the purified protein using ultrafiltration.

    • Verify protein purity and identity by SDS-PAGE and Western blot analysis.

Protocol 3: Agrobacterium-mediated Transient Expression (ATTA) in Nicotiana benthamiana

This protocol is used to rapidly assess the ability of effector proteins to induce a defense response (e.g., cell death) in a non-host plant.

1. Agrobacterium Transformation:

  • Clone the effector gene (with its native signal peptide) into a binary plant expression vector (e.g., pART27) under the control of the CaMV 35S promoter.

  • Transform Agrobacterium tumefaciens (e.g., strain GV3101) with the binary vector by electroporation.

2. Plant Infiltration:

  • Grow A. tumefaciens cultures carrying the effector construct to an OD600 of ~0.5.

  • Pellet the bacteria and resuspend in infiltration buffer (10 mM MES, 10 mM MgCl2, 150 µM acetosyringone).

  • Infiltrate the bacterial suspension into the abaxial side of leaves of 4-6 week old N. benthamiana plants using a needleless syringe.

  • Include positive (e.g., INF1 elicitin) and negative (empty vector) controls.

3. Phenotypic Analysis:

  • Observe the infiltrated leaf patches daily for the development of chlorosis or necrosis over 3-7 days.

  • Score the level of cell death.

Visualizations

Signaling Pathways and Experimental Workflows

CRISPR_Workflow CRISPR-Cas9 Gene Disruption Workflow cluster_plasmid Plasmid Construction cluster_transform Fungal Transformation cluster_screen Screening p1 Select Target Gene p2 Design sgRNA p1->p2 p3 Clone sgRNA into Cas9 Vector p2->p3 p4 (Optional) Construct Donor DNA p3->p4 t2 Transform with Plasmids p3->t2 p4->t2 t1 Prepare D. septosporum Protoplasts t1->t2 t3 Select on Hygromycin Medium t2->t3 s1 Isolate Genomic DNA t3->s1 s2 PCR Analysis s1->s2 s3 Southern Blot s1->s3 s4 Sequence Verification s2->s4 end end s4->end Confirmed Mutant

Caption: Workflow for CRISPR-Cas9 mediated gene disruption in D. septosporum.

Effector_Pathway Hypothetical Effector Recognition Pathway cluster_fungus D. septosporum cluster_plant Pine Host Cell fungus Fungal Hypha effector Secreted Effector (e.g., DsEcp32) fungus->effector Secretion receptor Pattern Recognition Receptor (PRR) effector->receptor Recognition coreceptor Co-receptor (e.g., SOBIR1/BAK1-like) receptor->coreceptor Binding signaling MAPK Cascade coreceptor->signaling Activation defense Defense Gene Expression (e.g., PR proteins) signaling->defense response Hypersensitive Response (Cell Death) defense->response

Caption: Hypothetical signaling pathway for effector recognition in a plant host.

ATTA_Workflow Agrobacterium-mediated Transient Expression (ATTA) Workflow cluster_construct Vector Construction & Transformation cluster_infiltrate Plant Infiltration cluster_analyze Analysis c1 Clone Effector Gene into Binary Vector c2 Transform Agrobacterium tumefaciens c1->c2 i1 Culture Agrobacterium c2->i1 i2 Prepare Infiltration Suspension i1->i2 i3 Infiltrate Nicotiana Leaves i2->i3 a1 Incubate Plants (3-7 days) i3->a1 a2 Observe for Cell Death a1->a2 a3 Score Phenotype a2->a3 end end a3->end Effector Function Inferred

Caption: Workflow for the transient expression of effector proteins in Nicotiana.

References

Application Notes and Protocols for High-Throughput Screening of DMV Biogenesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of double-membrane vesicles (DMVs) is a hallmark of infection by many positive-sense RNA viruses, including coronaviruses. These specialized organelles serve as the primary sites for viral RNA replication and transcription, shielding the viral genetic material from host innate immune sensors. The biogenesis of DMVs is a complex process orchestrated by both viral non-structural proteins (nsps) and co-opted host cell factors. Specifically, the interaction between viral proteins nsp3, nsp4, and nsp6 is critical for the remodeling of the endoplasmic reticulum (ER) membrane to form these replication compartments.[1][2][3] The essential role of DMVs in the viral life cycle makes their biogenesis an attractive target for the development of novel antiviral therapeutics.

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of small molecule inhibitors targeting DMV biogenesis. The described methodologies leverage high-content imaging and biochemical assays to identify and characterize compounds that disrupt the formation of these vital viral structures.

Data Presentation: Inhibitors of Coronavirus Replication

The following table summarizes quantitative data for select compounds that have demonstrated inhibitory activity against various coronaviruses. While not all of these compounds have been explicitly shown to target DMV biogenesis, they represent valuable reference points for antiviral activity.

CompoundVirus Target(s)Assay TypeIC50 / EC50Selectivity Index (SI)Reference(s)
K22 CoronavirusesViral Replication25-50 µMNot Reported[4]
Lycorine HCoV-OC43, MERS-CoV, SARS-CoVViral Replication0.15 µM - 1.63 µM29.13 (for HCoV-OC43)
Emetine HCoV-OC43, MERS-CoV, SARS-CoVViral Replication0.34 µM (for MERS-CoV)9.06 (for MERS-CoV)
Mycophenolic Acid CoronavirusesViral Replication< 1 µMNot Reported[5]
GC376 SARS-CoV-2 MproEnzymatic160 nMNot Reported[6]
Compound 4 SARS-CoV-2 MproEnzymatic151 nMNot Reported[6]
Rottlerin SARS-CoV-2 MproEnzymatic37 µMNot Reported[6]
GRL-0617 SARS-CoV-2 PLproEnzymatic2.3 µMNot Reported

Signaling Pathways and Experimental Workflows

DMV Biogenesis Signaling Pathway

The biogenesis of coronavirus-induced DMVs is a multifaceted process involving the coordinated action of viral and host proteins to remodel the endoplasmic reticulum. The viral non-structural proteins nsp3, nsp4, and nsp6 are the minimal components required to induce these membrane rearrangements.[7][8] The interaction between the luminal domains of nsp3 and nsp4 is a critical initiating event.[9] This process is also dependent on host factors such as VMP1 and TMEM41B, which are essential for the proper formation and closure of the double-membrane structures.[5][10] The PI3K/Akt/mTOR signaling pathway has also been implicated in regulating the cellular environment to support viral replication.[11]

DMV_Biogenesis cluster_host_cell Host Cell Cytoplasm cluster_viral_proteins Viral Proteins cluster_host_factors Host Factors ER Endoplasmic Reticulum (ER) DMV Double-Membrane Vesicle (DMV) ER->DMV Biogenesis nsp3 nsp3 nsp3->ER Membrane Remodeling nsp4 nsp4 nsp3->nsp4 Interaction nsp4->ER Membrane Remodeling nsp6 nsp6 nsp6->ER Membrane Remodeling VMP1 VMP1 VMP1->DMV TMEM41B TMEM41B TMEM41B->nsp3 Facilitates Interaction TMEM41B->nsp4 PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway PI3K_Akt_mTOR->DMV Supports Formation HTS_Workflow start Start plate_cells Plate Host Cells (e.g., Vero E6, Huh7) start->plate_cells add_compounds Add Compound Library (e.g., 10 µM final concentration) plate_cells->add_compounds infect_cells Infect Cells with Coronavirus (e.g., MOI of 0.1) add_compounds->infect_cells incubate Incubate (e.g., 16-24 hours) infect_cells->incubate fix_perm Fix and Permeabilize Cells incubate->fix_perm stain Immunofluorescence Staining (Anti-dsRNA, DAPI) fix_perm->stain image High-Content Imaging (Automated Microscopy) stain->image analyze Image Analysis (Quantify dsRNA foci) image->analyze hit_id Hit Identification (% Inhibition > 50%) analyze->hit_id dose_response Dose-Response and Cytotoxicity Assays hit_id->dose_response end End dose_response->end

References

Application Notes and Protocols for Studying DMV Architecture with Cryo-Electron Tomography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing cryo-electron tomography (cryo-ET) to elucidate the three-dimensional architecture of viral double-membrane vesicles (DMVs), critical replication organelles for many positive-strand RNA viruses like coronaviruses. Understanding the intricate structure of DMVs and their associated molecular machinery is paramount for developing targeted antiviral therapies.

Introduction to Cryo-ET for DMV Analysis

Cryo-electron tomography is a powerful imaging technique that enables the visualization of cellular structures in a near-native, hydrated state at macromolecular resolution.[1] By acquiring a series of two-dimensional images of a vitrified (rapidly frozen) sample tilted at different angles relative to the electron beam, a three-dimensional reconstruction, or tomogram, can be generated.[1][2] This allows for the in-situ structural analysis of complex biological machinery within the context of the cell.

For studying DMV architecture, cryo-ET offers unparalleled insights into:

  • The overall morphology and dimensions of DMVs.

  • The structure and organization of the inner and outer membranes.

  • The architecture of molecular pores that span the double membrane, facilitating RNA transport.

  • The spatial arrangement of viral and host proteins involved in DMV biogenesis and function.

Quantitative Data on DMV Architecture

Cryo-ET studies, particularly on coronaviruses, have yielded significant quantitative data on the architecture of DMVs. This information is crucial for understanding the biophysical constraints and functional aspects of these viral replication factories.

ParameterVirusValueReference
DMV Diameter Murine Hepatitis Virus (MHV)257 ± 63 nm (average ± SD)[3]
SARS-CoV-2~200–300 nm[4]
SARS-CoV-2 (induced by nsp3/4 co-expression)120–146 nm (average)[5]
Pore Complex Crown Width SARS-CoV-2~25 nm[3]
Pore Complex Channel Diameter SARS-CoV-2~2-3 nm[3]
Pore Complex Stoichiometry SARS-CoV-212 copies of nsp3 and 12 copies of nsp4[2]
Lamella Thickness for Cryo-ET General~200 nm[6]
Cryo-ET Tilt Range General-60° to +60°[1][2][7]
Cryo-ET Tilt Increment General[7][8]
Total Electron Dose General90–120 e⁻/Ų[2]

Signaling Pathways and Molecular Interactions in DMV Biogenesis

The formation of DMVs is a complex process orchestrated by the interplay of viral and host factors. Cryo-ET has been instrumental in visualizing the key protein players and their assemblies. The primary drivers of coronavirus DMV formation are the non-structural proteins (nsps) 3, 4, and 6.

Key molecular interactions in coronavirus DMV biogenesis include:

  • Nsp3 and Nsp4 Interaction : The interaction between the luminal loops of nsp3 and nsp4 is a critical driver of the initial membrane curvature and the formation of the double membrane. Co-expression of just nsp3 and nsp4 is sufficient to induce the formation of DMVs.

  • Role of Nsp6 : Nsp6 is thought to regulate the size and morphology of DMVs. It interacts with the nsp3/4 complex and helps to bend the double-membrane structure into a spherical vesicle.

  • Host Factor Involvement : Several host proteins are co-opted by the virus to facilitate DMV formation. These include:

    • Reticulons (RTN3 and RTN4) : These ER-shaping proteins are engaged by nsp3 and nsp4 to help drive the formation of the ER-derived DMVs.

    • YIPF5 and DNAJC11 : These host factors have been shown to interact with viral nsps and play a role in the biogenesis of replication organelles.

Below is a diagram illustrating the key steps and molecular players in coronavirus DMV formation.

DMV_Biogenesis cluster_ER Endoplasmic Reticulum cluster_DMV DMV Formation ER_membrane ER Membrane nsp3_nsp4 nsp3-nsp4 Complex membrane_bending Membrane Bending and Curvature nsp3_nsp4->membrane_bending induce nsp6 nsp6 DMV_formation Double-Membrane Vesicle (DMV) Assembly nsp6->DMV_formation regulate size RTN Reticulons (RTN3/4) RTN->membrane_bending promote membrane_bending->DMV_formation pore_complex Pore Complex Formation (nsp3-nsp4) DMV_formation->pore_complex incorporates viral_proteins Viral Proteins (nsp3, nsp4, nsp6) viral_proteins->nsp3_nsp4 form complex viral_proteins->nsp6 host_factors Host Factors (RTN3/4, YIPF5, DNAJC11) host_factors->RTN

Caption: Molecular pathway of coronavirus DMV biogenesis.

Experimental Protocols

The following sections provide detailed protocols for key experiments in the cryo-ET workflow for studying DMV architecture.

Protocol 1: Cell Culture, Virus Infection, and Sample Vitrification

This protocol outlines the steps for preparing virus-infected cells for cryo-ET analysis.

Materials:

  • Adherent cell line permissive to the virus of interest (e.g., A549 cells)

  • High-titer virus stock

  • Cell culture medium and supplements

  • EM grids (e.g., gold Quantifoil R2/2)

  • Fibronectin

  • Plunge freezer (e.g., Vitrobot)

  • Liquid ethane and liquid nitrogen

Procedure:

  • Cell Seeding:

    • Coat EM grids with fibronectin to promote cell adherence.

    • Seed cells onto the grids at a density that will result in a confluent monolayer at the time of infection.

  • Virus Infection:

    • Infect the cells with the virus at a high multiplicity of infection (MOI), for example, an MOI of ~200 has been used for influenza A virus infection studies.[9]

    • Incubate the infected cells for a duration that allows for the formation of mature DMVs (e.g., 48 hours post-infection).[10]

  • Plunge Freezing (Vitrification):

    • At the desired time point post-infection, transfer the grids to a plunge freezer.

    • Blot the grids from the back to remove excess medium.

    • Rapidly plunge the grids into liquid ethane cooled by liquid nitrogen to vitrify the cells.

    • Store the vitrified grids in liquid nitrogen until further use.

Protocol 2: Cryo-Focused Ion Beam (FIB) Milling

This protocol describes the thinning of vitrified cells to create electron-transparent lamellae for cryo-ET imaging.

Materials:

  • Vitrified cell grids

  • Cryo-FIB/SEM dual-beam microscope (e.g., Aquilos)

  • Gas injection system for platinum deposition

  • Cryo-transfer system

Procedure:

  • Grid Loading:

    • Load the vitrified grid into the cryo-FIB/SEM under cryogenic conditions.

  • Sputter Coating:

    • Apply a thin layer of platinum to the grid surface to reduce charging during imaging and milling.

  • Target Identification:

    • Use the scanning electron microscope (SEM) to locate cells of interest.

  • Platinum Deposition:

    • Deposit a thicker layer of platinum over the selected cell to protect the underlying sample during milling.

  • Rough Milling:

    • Use a high ion beam current to mill away the bulk of the material above and below the region of interest, creating a thick lamella.

  • Fine Milling and Polishing:

    • Gradually reduce the ion beam current to thin the lamella to a final thickness of approximately 200 nm.[6]

    • Polish the lamella surfaces at a shallow angle to ensure they are smooth and parallel.

  • Lamella Transfer:

    • The thinned lamella is now ready for transfer to a cryo-transmission electron microscope (TEM) for data acquisition.

Protocol 3: Cryo-Electron Tomography Data Acquisition

This protocol details the acquisition of a tilt series for 3D reconstruction.

Materials:

  • Cryo-FIB milled lamella

  • Cryo-transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector and energy filter.

  • Tomography acquisition software (e.g., SerialEM)

Procedure:

  • Lamella Loading and Screening:

    • Transfer the grid with the lamella to the cryo-TEM under cryogenic conditions.

    • Acquire low-magnification images to locate the lamella.

  • Tilt Series Setup:

    • Select a region of interest on the lamella for data acquisition.

    • Set up a dose-symmetric tilt scheme, typically from -60° to +60° with 3° increments.[7][8]

    • Set the total electron dose to a range of 90-120 e⁻/Ų.[2]

    • Set the target defocus to a range of -0.75 to -3.25 µm.[7]

  • Automated Data Acquisition:

    • Use automated software to acquire the tilt series. The software will control the stage tilt, tracking, focusing, and image recording.

Protocol 4: Tomogram Reconstruction and Subtomogram Averaging

This protocol outlines the computational steps to reconstruct the 3D tomogram and obtain a high-resolution structure of the DMV pore complex through subtomogram averaging.

Software:

  • Tilt series alignment and tomogram reconstruction: IMOD

  • Subtomogram averaging: EMAN2, RELION, or Dynamo

Procedure:

  • Tilt Series Alignment:

    • Use software like IMOD to align the acquired 2D projection images, correcting for beam- and stage-induced shifts.

  • Tomogram Reconstruction:

    • Reconstruct the 3D tomogram from the aligned tilt series using a weighted back-projection algorithm.

  • Particle Picking:

    • Identify the locations of the DMV pore complexes within the reconstructed tomogram. This can be done manually or using template-matching algorithms.

  • Subtomogram Extraction:

    • Extract sub-volumes (subtomograms) centered on each identified pore complex.

  • Iterative Alignment and Averaging:

    • Use a subtomogram averaging program (e.g., EMAN2, RELION) to iteratively align the extracted subtomograms to a common reference.

    • Average the aligned subtomograms to generate a 3D reconstruction with improved signal-to-noise ratio and resolution.

  • Classification and Refinement:

    • Perform 3D classification to sort the subtomograms into structurally homogeneous classes.

    • Refine the structure of the most populated class to high resolution.

Experimental and Logical Workflows

The following diagrams illustrate the overall experimental workflow for studying DMV architecture using cryo-ET and the logical workflow for subtomogram averaging.

CryoET_Workflow cell_culture Cell Culture & Virus Infection vitrification Plunge Freezing (Vitrification) cell_culture->vitrification fib_milling Cryo-FIB Milling vitrification->fib_milling data_acquisition Cryo-ET Data Acquisition fib_milling->data_acquisition tomogram_recon Tomogram Reconstruction data_acquisition->tomogram_recon subtomogram_avg Subtomogram Averaging tomogram_recon->subtomogram_avg structure_analysis 3D Structure Analysis subtomogram_avg->structure_analysis

Caption: Experimental workflow for cryo-ET of DMVs.

Subtomogram_Averaging_Workflow tomogram Reconstructed Tomogram particle_picking Particle Picking (Template Matching) tomogram->particle_picking subtomogram_extraction Subtomogram Extraction particle_picking->subtomogram_extraction initial_model Initial Model Generation subtomogram_extraction->initial_model iterative_alignment Iterative Alignment & Averaging initial_model->iterative_alignment classification 3D Classification iterative_alignment->classification refinement High-Resolution Refinement classification->refinement final_structure Final 3D Structure refinement->final_structure

Caption: Logical workflow for subtomogram averaging.

References

Application Note: Immunofluorescence Protocol for Labeling DMV Neuronal Markers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Dorsal Motor Nucleus of the Vagus (DMV) is a critical component of the parasympathetic nervous system, playing a key role in regulating visceral functions. Accurate identification and characterization of DMV neurons are essential for studying their role in both physiological and pathological conditions. Immunofluorescence (IF) is a powerful technique that allows for the specific visualization of protein markers within tissue sections. This protocol provides a detailed method for the successful immunofluorescent labeling of key markers in the DMV, including Choline Acetyltransferase (ChAT) and Phox2b, which are co-expressed in these neurons.[1][2] This document outlines the necessary reagents, step-by-step procedure, and data interpretation guidelines for robust and reproducible staining.

Recommended Markers and Reagents

Successful immunofluorescence relies on the use of specific and validated antibodies. The following table summarizes recommended primary antibodies and their typical working dilutions for staining DMV neurons. Researchers should always perform an initial antibody titration to determine the optimal concentration for their specific experimental conditions.

MarkerDescriptionAntibody TypeTypical DilutionIncubation TimeSupplier (Example)
ChAT Choline Acetyltransferase, an enzyme responsible for acetylcholine synthesis, is a definitive marker for cholinergic neurons.Goat Polyclonal1:200 - 1:500Overnight at 4°CMillipore (#AB144P)
PHOX2B Paired-like homeobox 2b is a transcription factor crucial for the development of several neuronal populations, including DMV neurons.[3]Rabbit Polyclonal1:500 - 1:1000Overnight at 4°CAbcam (#ab264019)
NeuN Neuronal Nuclei, a pan-neuronal marker used to identify mature neurons.Mouse Monoclonal1:500Overnight at 4°CMillipore (#MAB377)
DAPI 4',6-diamidino-2-phenylindole, a fluorescent stain that binds strongly to A-T rich regions in DNA, serving as a nuclear counterstain.N/A1 µg/mL5-10 minutes at RTThermo Fisher (#D1306)

Experimental Workflow

The following diagram provides a high-level overview of the immunofluorescence staining protocol.

IF_Workflow cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_analysis Imaging & Analysis A Perfusion & Fixation B Cryoprotection A->B C Tissue Sectioning (16-30 µm) B->C D Permeabilization & Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Nuclear Counterstain (DAPI) F->G H Mounting & Coverslipping G->H I Fluorescence Microscopy H->I J Image Analysis I->J

Caption: High-level workflow for immunofluorescence staining of brainstem tissue.

Detailed Staining Protocol

This protocol is optimized for free-floating immunofluorescence on cryosectioned brainstem tissue.

Reagents & Buffers
  • Phosphate-Buffered Saline (PBS): pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS: For fixation.

  • Cryoprotectant Solution: 30% Sucrose in PBS.

  • Blocking & Permeabilization Buffer: 5% Normal Donkey Serum (or serum matching the host species of the secondary antibody), 0.3% Triton X-100 in PBS.

  • Antibody Dilution Buffer: 1% Normal Donkey Serum, 0.3% Triton X-100 in PBS.

  • Mounting Medium: Antifade mounting medium (e.g., ProLong Gold).

Tissue Preparation
  • Perfusion and Fixation: Anesthetize the animal and perform transcardial perfusion with ice-cold PBS followed by 4% PFA. Post-fix the brain in 4% PFA for 24 hours at 4°C.

  • Cryoprotection: Transfer the brain to a 30% sucrose solution in PBS at 4°C. Allow the brain to equilibrate until it sinks (typically 48-72 hours).

  • Sectioning: Freeze the brain and cut coronal sections of the brainstem containing the DMV at 16-30 µm thickness using a cryostat. Collect sections in a cryoprotectant solution and store them at -20°C until use.

Immunofluorescence Staining
  • Washing: Place free-floating sections into a 24-well plate. Wash three times in PBS for 10 minutes each to remove the cryoprotectant.

  • Blocking and Permeabilization: Incubate sections in Blocking & Permeabilization Buffer for 1-2 hours at room temperature on a shaker.[4]

  • Primary Antibody Incubation: Remove the blocking buffer and add the primary antibody (or a cocktail of primary antibodies from different host species) diluted in Antibody Dilution Buffer. Incubate for 24-48 hours at 4°C on a shaker.[5]

  • Washing: Wash sections three times in PBS for 10 minutes each to remove unbound primary antibodies.

  • Secondary Antibody Incubation: Incubate sections with fluorophore-conjugated secondary antibodies diluted in Antibody Dilution Buffer for 2 hours at room temperature, protected from light. Ensure secondary antibodies are specific for the host species of the primary antibodies.

  • Washing: Wash sections three times in PBS for 10 minutes each, protected from light.

  • Counterstaining: Incubate sections with DAPI (1 µg/mL) for 5-10 minutes at room temperature to visualize cell nuclei.

  • Final Wash: Perform one final wash in PBS for 10 minutes.

Mounting and Imaging
  • Mounting: Carefully mount the sections onto Superfrost Plus slides. Allow the slides to air dry briefly in the dark.

  • Coverslipping: Apply a drop of antifade mounting medium and place a coverslip over the tissue, avoiding air bubbles.[5]

  • Imaging: Image the slides using a confocal or epifluorescence microscope with appropriate filters for the chosen fluorophores.

Marker Co-localization for DMV Identification

DMV neurons are identified by the co-expression of specific markers. The diagram below illustrates the relationship between these key proteins for positive identification.

DMV_Markers cluster_markers Identifying Markers cluster_cell Cell Type ChAT ChAT+ DMV_Neuron DMV Neuron ChAT->DMV_Neuron Cholinergic Identity PHOX2B PHOX2B+ PHOX2B->DMV_Neuron Developmental Origin NeuN NeuN+ NeuN->DMV_Neuron Neuronal Identity

Caption: Logical relationship of markers for identifying DMV neurons.

Troubleshooting

Common issues in immunofluorescence include high background and weak or no signal.[6][7]

IssuePotential CauseSuggested Solution
High Background Insufficient blocking or washing.Increase blocking time to 2 hours; increase the number and duration of wash steps.[6]
Secondary antibody non-specific binding.Include a pre-adsorption step or use a secondary antibody from a different host species.
Autofluorescence of the tissue.Perform an autofluorescence quenching step (e.g., Sudan Black B treatment) or use photobleaching techniques before staining.[8]
Weak or No Signal Primary antibody concentration too low.Perform an antibody titration to find the optimal concentration.
Inadequate tissue permeabilization.Ensure Triton X-100 concentration is sufficient (0.2-0.5%) in blocking and antibody buffers.
Fluorophore photobleaching.Minimize light exposure during staining and imaging; use an antifade mounting medium.

References

Application Notes and Protocols for Live-Cell Imaging of Dynamic Double-Membrane Vesicles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Double-membrane vesicles (DMVs) are specialized organelles critical to cellular homeostasis and disease. They are the hallmark structures of autophagy, where they are known as autophagosomes, responsible for sequestering and degrading cellular components. Additionally, many positive-sense RNA viruses, including coronaviruses, remodel host cell membranes to create DMVs that serve as protected sites for viral RNA replication. The highly dynamic and transient nature of these vesicles presents a significant challenge for researchers. Live-cell imaging techniques are indispensable for studying the kinetics, molecular composition, and spatiotemporal regulation of DMV formation, trafficking, and maturation.

These application notes provide an overview of key live-cell imaging modalities, fluorescent labeling strategies, and detailed protocols for studying dynamic DMVs in the context of both autophagy and viral infection.

Fluorescent Labeling Strategies for DMV Imaging

Effective visualization of DMVs requires robust fluorescent labeling of their components. The two primary strategies involve genetically encoded fluorescent proteins and synthetic fluorescent probes.

  • Genetically Encoded Probes: The most common method for labeling autophagosomes is the use of a fusion protein of Microtubule-associated protein 1A/1B-light chain 3 (LC3) and a fluorescent protein, such as Green Fluorescent Protein (GFP-LC3).[1][2][3] During autophagy, the cytosolic, diffuse LC3 is lipidated and recruited to the burgeoning autophagosome membrane, resulting in the formation of distinct fluorescent puncta that can be tracked over time.[1][4] For viral studies, non-structural proteins (nsps) that are essential for DMV formation, such as nsp3, nsp4, and nsp6 in coronaviruses, can be tagged with fluorescent proteins to visualize the assembly of viral replication organelles.

  • Synthetic Fluorescent Probes: Small molecule dyes offer an alternative to genetic modification and can provide very bright and photostable signals.[5] These probes can be designed to label specific organelles or cellular structures involved in DMV biogenesis, such as the endoplasmic reticulum or lipid droplets. Their use can avoid potential artifacts from protein overexpression.

Live-Cell Imaging Modalities for DMV Studies

The choice of microscopy technique is critical and depends on the specific biological question, balancing the need for spatial resolution, temporal resolution, and cell viability (i.e., minimizing phototoxicity).

Imaging Modality Spatial Resolution (Lateral x Axial) Temporal Resolution Key Advantages for DMV Studies Key Limitations
Spinning-Disk Confocal ~250 nm x 600 nmHigh (up to 100s of frames/sec)Reduced phototoxicity compared to laser scanning confocal, enabling long-term imaging; high speed captures rapid dynamics.[5]Lower confocality than point-scanning systems; fixed pinhole size is optimal only for specific magnifications.
TIRF Microscopy ~25 nm (SMLM) / ~250 nm (diffraction-limited) x <100 nmVery High (1-50 ms per frame)Exquisite axial resolution and high signal-to-noise for events at the plasma membrane (e.g., viral budding, exocytosis).Limited to imaging a very thin optical section (<100 nm) near the coverslip.
Lattice Light-Sheet ~150 nm x 280 nm (SIM mode)Very High (<1 sec for 3D stack)Extremely low phototoxicity, ideal for long-term 3D imaging of sensitive samples; high spatiotemporal resolution.Requires specialized equipment and sample preparation on 5 mm coverslips; performance degrades with imaging depth.
Super-Resolution (e.g., dSTORM, SIM) 20-100 nm x 50-300 nmLower (seconds to minutes per frame)Provides nanoscale resolution to visualize the ultrastructure of DMV formation sites and protein organization.Often requires fixation for best results (correlative imaging); high photon dose can increase phototoxicity in live samples.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Autophagosome Dynamics using Spinning-Disk Confocal Microscopy

This protocol describes the visualization of autophagy induction and the tracking of GFP-LC3 puncta formation in cultured mammalian cells.

A. Materials

  • Mammalian cell line (e.g., HeLa, U2OS)

  • Glass-bottom imaging dishes (35 mm, No. 1.5 thickness)

  • Plasmid encoding EGFP-LC3

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Autophagy-inducing medium (e.g., Earle's Balanced Salt Solution, EBSS)

  • Spinning-disk confocal microscope equipped with an environmental chamber (37°C, 5% CO2, humidity control), a 488 nm laser, and a sensitive camera (EMCCD or sCMOS).

B. Cell Preparation and Transfection

  • One day before transfection, seed cells onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of imaging.

  • Transfect the cells with the EGFP-LC3 plasmid according to the manufacturer's protocol for your chosen transfection reagent. Use a low amount of plasmid DNA to ensure near-physiological expression levels and avoid aggregate formation.

  • Incubate for 18-24 hours to allow for protein expression.

C. Live-Cell Imaging Procedure

  • Pre-warm the microscope's environmental chamber to 37°C with 5% CO2.

  • Carefully replace the culture medium in the dish with pre-warmed imaging medium. To induce autophagy, replace with pre-warmed EBSS. Include a control dish with complete medium.

  • Place the dish on the microscope stage and allow it to equilibrate for at least 20 minutes.

  • Locate a field of view with healthy, transfected cells showing a diffuse GFP-LC3 signal.

  • Set up the imaging parameters:

    • Objective: 60x or 100x oil-immersion objective.

    • Laser: Use the 488 nm laser at a low power setting (e.g., 5-20%) to minimize phototoxicity.

    • Exposure Time: Adjust the camera exposure time to achieve a good signal-to-noise ratio (typically 50-200 ms).

    • Time-Lapse: Set the acquisition interval to capture the dynamics of interest. For puncta formation, an interval of 30 seconds to 2 minutes over a period of 1-2 hours is a good starting point.

  • Acquire the time-lapse series.

D. Data Analysis

  • Open the image series in an analysis software (e.g., ImageJ/Fiji).

  • Use a thresholding method to identify and count the number of GFP-LC3 puncta per cell at each time point.

  • Quantify changes in the number, size, and intensity of puncta over time to determine the kinetics of autophagosome formation.

Protocol 2: Visualizing Coronavirus Replication Organelle Formation

This protocol outlines a general approach for imaging the formation of viral DMVs by expressing fluorescently-tagged viral non-structural proteins (nsps).

A. Materials

  • Cell line susceptible to viral protein expression (e.g., HEK293T, Vero E6)

  • Glass-bottom imaging dishes

  • Plasmids encoding fluorescently-tagged viral proteins (e.g., SARS-CoV-2 nsp3-mCherry, nsp4-GFP). Co-expression of nsp3 and nsp4 is sufficient to induce DMV formation.

  • Transfection reagent

  • Complete culture medium

  • Live-cell imaging system (Spinning-Disk or Lattice Light-Sheet microscope recommended for long-term observation).

B. Cell Preparation and Transfection

  • Seed cells onto glass-bottom dishes as described in Protocol 1.

  • Co-transfect cells with plasmids encoding nsp3-mCherry and nsp4-GFP. Follow the transfection reagent manufacturer's protocol, optimizing the ratio of the plasmids for balanced expression.

  • Incubate for 16-24 hours. Note that high expression levels of some viral proteins can be cytotoxic.

C. Live-Cell Imaging Procedure

  • Set up the microscope with the appropriate environmental conditions (37°C, 5% CO2).

  • Replace the culture medium with pre-warmed, phenol red-free imaging medium to reduce background fluorescence.

  • Mount the dish on the microscope stage and allow it to equilibrate.

  • Identify cells co-expressing both fluorescent proteins. Initially, the signal may appear reticular, consistent with ER localization.

  • Set up imaging parameters for dual-color time-lapse acquisition:

    • Excitation: Use 488 nm for GFP and 561 nm for mCherry.

    • Acquisition: Acquire channels sequentially to avoid bleed-through.

    • Laser Power/Exposure: Use the lowest possible laser power and exposure times that provide a clear signal to maintain cell health.

    • Time-Lapse: DMV formation is a slower process than autophagosome induction. Acquire images every 10-30 minutes over a period of 12-24 hours.

  • Start the acquisition and monitor for the redistribution of the fluorescent signal from a diffuse ER pattern to large, distinct puncta or clusters, which represent the forming viral replication organelles.

D. Data Analysis

  • Analyze the time-lapse series to observe the co-localization and reorganization of nsp3 and nsp4.

  • Track the appearance and growth of the fluorescent clusters over time.

  • Quantify the percentage of co-expressing cells that form these structures.

Visualizations: Workflows and Pathways

The following diagrams were generated using Graphviz (DOT language) to illustrate key processes.

G cluster_prep Sample Preparation cluster_imaging Live-Cell Imaging cluster_analysis Data Analysis A Seed Cells on Glass-Bottom Dish B Transfect with Fluorescent Reporter (e.g., GFP-LC3) A->B C Incubate 18-24h for Protein Expression B->C D Induce Process (e.g., Starvation) C->D E Mount on Microscope & Equilibrate in Chamber D->E F Set Acquisition Parameters (Laser, Exposure, Time) E->F G Acquire Time-Lapse Series F->G H Image Processing (e.g., Denoising) G->H I Identify & Segment DMVs (Puncta) H->I J Quantify Dynamics (Number, Size, Motility) I->J K Interpret Results J->K

Caption: General workflow for live-cell imaging of DMV dynamics.

G ULK1 ULK1 Complex (Initiation) PI3KC3 PI3KC3-C1 Complex (Nucleation) ULK1->PI3KC3 PI3P PI(3)P Production PI3KC3->PI3P WIPIs WIPI Proteins PI3P->WIPIs Atg12_5_16L1 Atg12-5-16L1 Complex (Elongation) WIPIs->Atg12_5_16L1 LC3_PE LC3-II (Lipidated) Atg12_5_16L1->LC3_PE Conjugates PE to LC3 LC3 LC3-I (Cytosolic) LC3->LC3_PE Phagophore Phagophore (Isolation Membrane) LC3_PE->Phagophore Recruited to membrane Autophagosome Autophagosome (DMV) (Closure) Phagophore->Autophagosome

Caption: Simplified signaling pathway of autophagy leading to DMV formation.

G ER Endoplasmic Reticulum (ER) nsps Viral nsps Synthesized (nsp3, nsp4, nsp6) ER_insert nsps Insert into ER Membrane nsps->ER_insert interaction nsp3-nsp4 Interaction (Lumenal Domains) ER_insert->interaction zippering Membrane 'Zippering' & Curvature Induction interaction->zippering dmv DMV Formation zippering->dmv rtc Recruitment of Viral Replication-Transcription Complex (RTC) dmv->rtc

Caption: Model for coronavirus-induced DMV biogenesis from the ER membrane.

References

Troubleshooting & Optimization

Technical Support Center: Electron Microscopy of Double-Membrane Vesicles (DMVs)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with electron microscopy (EM) of double-membrane vesicles (DMVs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common artifacts and challenges encountered during sample preparation and imaging.

Fixation Artifacts

Proper fixation is critical for preserving the ultrastructure of DMVs. Artifacts introduced during this stage can significantly alter their morphology, leading to misinterpretation of results.

Frequently Asked Questions (FAQs)

Q1: Why do my DMVs appear collapsed or have a "fried-egg" morphology?

A1: This is a common artifact of chemical fixation, particularly with aldehyde and osmium tetroxide-based protocols.[1] Chemical fixatives can cause lipid extraction and membrane protein cross-linking that does not fully preserve the vesicle's native shape, leading to a less defined, flattened appearance.[1] Cryo-fixation by high-pressure freezing (HPF) followed by freeze substitution (FS) is the recommended method to minimize these artifacts and preserve a more native, spherical morphology with well-delineated membranes.[1][2][3]

Q2: What is the optimal fixation method for preserving DMV integrity?

A2: Cryo-fixation using high-pressure freezing (HPF) is considered the gold standard for preserving the ultrastructure of DMVs in a near-native state.[1][3] This method rapidly freezes the sample, minimizing the formation of ice crystals that can damage cellular structures.[2] Following HPF, freeze substitution (FS) with a solvent containing fixatives at low temperatures further stabilizes the sample before resin embedding.[4]

Q3: Can pelleting my cells before fixation introduce artifacts?

A3: Yes, pelleting cells by centrifugation before fixation can alter their morphology and introduce artifacts. Whenever possible, it is highly recommended to process cells as monolayers grown on a suitable support, such as sapphire discs for HPF.

Troubleshooting Guide: Fixation Issues
Observed Problem Potential Cause Recommended Solution
DMVs appear flattened or "fried-egg"-like.Suboptimal chemical fixation.Switch to a cryo-fixation protocol (High-Pressure Freezing followed by Freeze Substitution).[1][3]
Poor membrane contrast and definition.Inadequate fixation or staining.Ensure proper concentrations and incubation times for fixatives (e.g., glutaraldehyde, osmium tetroxide). Consider cryo-fixation for superior membrane preservation.[4]
Shrunken or distorted cellular morphology.Osmotic stress during fixation.Ensure that the osmolarity of the fixative and buffer solutions is appropriate for the cell type being used.
Large empty spaces in the cytoplasm (ice crystal damage).Inefficient cryo-fixation.Ensure the sample is thin enough for vitrification and that the freezing process is rapid. Use cryoprotectants if necessary for highly hydrated samples.

Staining Artifacts

Heavy metal stains are used to enhance contrast in transmission electron microscopy (TEM). However, improper staining techniques can lead to artifacts that obscure the details of DMVs.

Frequently Asked questions (FAQs)

Q1: I see dark precipitates on my sections. What causes this and how can I avoid it?

A1: Precipitates, often from lead citrate, are a common staining artifact. This can be caused by the reaction of lead citrate with carbon dioxide in the air, forming lead carbonate. To prevent this, use freshly prepared staining solutions, work quickly, and consider placing sodium hydroxide pellets in the staining chamber to absorb CO2. Also, ensure thorough washing of the grids after staining to remove excess stain.

Q2: My images have low contrast, and the DMV membranes are difficult to see. How can I improve this?

A2: Poor contrast can result from insufficient staining. Ensure that the staining times for both uranyl acetate and lead citrate are adequate. The thickness of your sections can also play a role; thinner sections may require longer staining times. Additionally, the choice of fixative can impact staining, with cryo-fixed samples often showing better membrane contrast.[4]

Troubleshooting Guide: Staining Issues
Observed Problem Potential Cause Recommended Solution
Dark, electron-dense precipitates on the section.Precipitation of lead citrate stain.Use freshly prepared lead citrate solution. Place NaOH pellets in the staining chamber to absorb CO2. Ensure thorough rinsing of the grid after staining.
Uneven staining across the section.Incomplete penetration of the stain.Ensure the entire section is in contact with the stain droplet. Check for any residual embedding medium on the surface.
Low overall image contrast.Insufficient staining time or stain concentration.Increase the incubation time in uranyl acetate and/or lead citrate. Ensure the stains are not expired.
"Peppering" or fine, dark granules.Poor washing between fixation steps.Thoroughly rinse the sample with buffer after primary and secondary fixation to remove any unbound fixative that could react with the stain.

Sectioning & Embedding Artifacts

The process of embedding the sample in resin and cutting ultra-thin sections can introduce mechanical artifacts that damage the tissue and obscure DMV structures.

Frequently Asked Questions (FAQs)

Q1: I'm seeing knife marks (parallel scratches) across my sections. What is causing this?

A1: Knife marks are typically caused by a dull or damaged ultramicrotome knife (diamond or glass). Nicks in the knife edge will drag through the section, creating scratches. Using a new or different part of the knife edge should resolve this issue.

Q2: My sections have wrinkles or folds. How can I prevent this?

A2: Wrinkles can be caused by several factors, including a dull knife, improper clearance angle, or compression during sectioning. Ensure the knife is sharp and the clearance angle is set correctly. Wrinkles can often be relaxed by waving a solvent-laden wand (e.g., with chloroform) over the sections as they float on the water bath.

Troubleshooting Guide: Sectioning & Embedding Issues
Observed Problem Potential Cause Recommended Solution
Knife marks (parallel scratches) on the section.Dull or damaged ultramicrotome knife.Use a new, clean knife or move to an unused portion of the blade.
Chatter (periodic variations in thickness).Vibration during sectioning; block is too hard or not securely clamped.Ensure the microtome is on a stable surface. Check that the block and knife are tightly clamped. Consider re-embedding if the block is too hard.
Wrinkles or folds in the section.Compression during sectioning; dull knife.Use a sharp knife. Adjust the clearance angle. Use a solvent wand to relax wrinkles on the water surface.
Holes in the section.Poor resin infiltration or air bubbles in the block.Ensure complete dehydration and proper infiltration times with the resin. Mix resin carefully to avoid introducing air bubbles.

Interpretation Pitfalls

Correctly identifying DMVs and distinguishing them from other cellular structures is crucial for accurate data interpretation.

Frequently Asked Questions (FAQs)

Q1: How can I differentiate between DMVs and autophagosomes?

A1: While both are double-membraned structures, there are key morphological differences. Autophagosomes are typically larger and often contain cytoplasmic components or organelles within their lumen. Virus-induced DMVs, on the other hand, are generally smaller and have a more uniform, often granular or fibrillar content. In some cases, immunogold labeling for specific viral proteins or autophagy markers (like LC3) can definitively distinguish between these structures.

Q2: Are the connections I see between DMVs and the endoplasmic reticulum (ER) real?

A2: Electron tomography studies have shown that DMVs induced by many viruses are indeed part of a larger, interconnected network of modified ER membranes. These connections are thought to be important for the biogenesis of the DMVs. However, artifacts from chemical fixation can sometimes create the appearance of membrane continuities where none exist. Cryo-electron tomography provides the most reliable method for visualizing these connections in a near-native state.

Quantitative Data Summary

While extensive quantitative morphometric studies directly comparing DMV morphology under different fixation conditions are not widely available, the existing literature provides a general size range and consistent qualitative descriptions.

Parameter Chemical Fixation (Aldehyde/OsO4) Cryo-fixation (HPF/FS) Notes
Diameter ~100-300 nm~100-300 nmThe overall diameter range appears to be consistent across fixation methods, though morphology can differ significantly.[2]
Morphology Often described as "fried-egg"-like with less defined membranes.[1] The interior can appear as a web of undefined filaments.[4]Spherical with well-delineated, smooth membranes.[1][3] The interior has a more granular appearance.[4]Cryo-fixation provides a more native-like morphology.[1][2][3]
Membrane Clarity The two bilayers can be difficult to discern.[4]The lipid bilayers are clearly recognizable.[4]Membrane contrast is superior in cryo-fixed samples.[4]

Note: The quantitative data presented here is based on general observations from the cited literature. Specific measurements may vary depending on the virus, cell type, and specific experimental conditions.

Experimental Protocols

Key Experiment 1: Chemical Fixation Protocol for Cultured Cells
  • Primary Fixation:

    • Wash cell monolayers with phosphate-buffered saline (PBS).

    • Fix with a solution of 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer (pH 7.4) for 1 hour at room temperature.

  • Washing:

    • Rinse the cells three times with 0.1 M sodium cacodylate buffer.

  • Secondary Fixation:

    • Post-fix with 1% osmium tetroxide in 0.1 M sodium cacodylate buffer for 1 hour at room temperature.

  • Dehydration:

    • Wash with distilled water.

    • Dehydrate through a graded series of ethanol (e.g., 50%, 70%, 90%, 100%) for 10-15 minutes at each step.

  • Infiltration and Embedding:

    • Infiltrate with a mixture of resin (e.g., Epon) and ethanol, gradually increasing the resin concentration.

    • Embed in pure resin and polymerize at 60°C for 48 hours.

Key Experiment 2: High-Pressure Freezing and Freeze Substitution (HPF/FS) Protocol
  • High-Pressure Freezing (HPF):

    • Grow cells on sapphire discs.

    • Assemble the discs in a holder and freeze rapidly using a high-pressure freezer.

  • Freeze Substitution (FS):

    • Transfer the frozen samples to a freeze-substitution unit pre-cooled to -90°C.

    • Incubate in a substitution medium (e.g., acetone containing 1% osmium tetroxide, 0.1% uranyl acetate, and 5% water) for 48-72 hours at -90°C.

    • Slowly warm the samples to room temperature over 12-24 hours.

  • Resin Infiltration and Embedding:

    • Rinse the samples with pure acetone.

    • Infiltrate with resin and polymerize as described for chemical fixation.

Visualized Workflows and Logical Relationships

experimental_workflow cluster_sample_prep Sample Preparation cluster_sectioning Sectioning & Staining cluster_imaging Imaging & Analysis start Cell Culture with DMVs fixation Fixation start->fixation dehydration Dehydration fixation->dehydration embedding Resin Embedding dehydration->embedding sectioning Ultramicrotomy embedding->sectioning staining Contrast Staining sectioning->staining imaging TEM Imaging staining->imaging analysis Data Analysis imaging->analysis

Caption: General experimental workflow for electron microscopy of DMVs.

troubleshooting_flowchart start Artifacts Observed in EM Image? fixation_q Are DMVs collapsed or membranes poorly defined? start->fixation_q Yes staining_q Are there precipitates or poor contrast? fixation_q->staining_q No fixation_sol Improve Fixation Protocol (Consider Cryo-fixation) fixation_q->fixation_sol Yes sectioning_q Are there knife marks or wrinkles? staining_q->sectioning_q No staining_sol Optimize Staining Procedure (Fresh stains, proper washing) staining_q->staining_sol Yes sectioning_sol Improve Sectioning Technique (Sharp knife, correct angles) sectioning_q->sectioning_sol Yes end Good Quality Image sectioning_q->end No fixation_sol->staining_q staining_sol->sectioning_q sectioning_sol->end

Caption: Troubleshooting flowchart for common EM artifacts.

fixation_pathways cluster_chem Chemical Fixation cluster_cryo Cryo-fixation chem_start Live Cells aldehyde Aldehyde Fixation (Glutaraldehyde) chem_start->aldehyde osmium Osmium Tetroxide Post-fixation aldehyde->osmium dehydration_chem Room Temp Dehydration osmium->dehydration_chem embed_chem Resin Embedding dehydration_chem->embed_chem cryo_start Live Cells hpf High-Pressure Freezing cryo_start->hpf fs Freeze Substitution (-90°C with fixatives) hpf->fs warm Gradual Warming fs->warm embed_cryo Resin Embedding warm->embed_cryo

References

Technical Support Center: Improving DMV Imaging Resolution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of Double Membrane Vesicle (DMV) imaging in cells.

Troubleshooting Guides

This section addresses specific issues that may arise during DMV imaging experiments.

IssuePossible CauseRecommended Solution
Poor signal-to-noise ratio in fluorescence microscopy Inadequate Fluorophore Selection: The chosen fluorescent probe may have low brightness or photostability.Select bright and photostable dyes. For live-cell imaging, consider using far-red or near-infrared probes to minimize phototoxicity and background autofluorescence.[1]
Suboptimal Labeling Density: Too few fluorophores will result in a weak signal, while overly dense labeling can lead to self-quenching.Titrate the concentration of your labeling reagent (e.g., antibody, fluorescent dye) to find the optimal balance between signal intensity and background.
High Background Fluorescence: Autofluorescence from cellular components (e.g., flavins, NADH) or the culture medium can obscure the signal.Use a phenol red-free medium for live-cell imaging. Consider using background inhibitors or dye stabilizers.[1] For fixed samples, autofluorescence can be quenched with reagents like sodium borohydride or Sudan Black B.
Blurry images or lack of fine details in super-resolution microscopy Incorrect Microscope Setup: The microscope may not be properly aligned, or the objective lens may not be suitable for the desired resolution.Ensure the microscope is correctly aligned and use a high numerical aperture (NA) objective lens appropriate for super-resolution imaging.
Sample Preparation Artifacts: Fixation, permeabilization, or mounting procedures can alter the cellular ultrastructure.Optimize fixation and permeabilization protocols. For example, cryo-fixation followed by freeze substitution can better preserve membrane structures compared to chemical fixation.[2] Use a mounting medium with a refractive index matched to the immersion oil.
Overcounting or Undercounting of Molecules in SMLM (e.g., STORM, PALM): The density of fluorescent emitters can affect the accuracy of localization algorithms.Optimize labeling density to ensure that individual fluorophores are well-separated in the majority of frames. Use advanced analysis software that can handle higher emitter densities.
Distortion or artifacts in electron microscopy images Chemical Fixation Issues: Glutaraldehyde and osmium tetroxide can introduce artifacts, such as membrane blebbing or altered organelle morphology.Cryo-fixation by plunge-freezing or high-pressure freezing provides better preservation of the native cellular state.[2]
Dehydration and Embedding Problems: The process of replacing water with resin can cause shrinkage and distortion.Use a gradual dehydration series and consider using resins with low viscosity for better infiltration.
Sectioning Artifacts: Compression or chatter during ultramicrotomy can deform the sample.Use a sharp diamond knife and optimize cutting speed and section thickness.
Difficulty correlating fluorescence signals with electron microscopy data (CLEM) Sample Damage during Processing: The sample can be damaged when transferring between the light and electron microscopes.Use integrated CLEM systems that allow for imaging in both modalities without moving the sample. Alternatively, use fiducial markers (e.g., fluorescent beads that are also electron-dense) to accurately align the images.
Loss of Fluorescence Signal: The fluorescence can be quenched or destroyed by the harsh chemicals used for electron microscopy preparation.Use robust fluorophores and consider protocols that aim to preserve fluorescence throughout the EM sample preparation process.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of super-resolution microscopy for DMV imaging?

A1: Super-resolution techniques like STED, PALM, and STORM bypass the diffraction limit of conventional light microscopy, allowing for the visualization of DMVs with a resolution of tens of nanometers. This enables the study of the spatial organization of viral and host proteins on and around DMVs, which is not possible with standard fluorescence microscopy.

Q2: When should I choose cryo-electron tomography (cryo-ET) for studying DMVs?

A2: Cryo-ET is the method of choice for visualizing the 3D architecture of DMVs in a near-native state.[3][4] It avoids the artifacts associated with chemical fixation and dehydration, providing high-resolution information about the membrane morphology, pores, and the arrangement of macromolecules within and around the DMVs.[5][6]

Q3: What are the main challenges in live-cell imaging of DMVs?

A3: The primary challenges in live-cell DMV imaging are phototoxicity and the dynamic nature of these structures. Prolonged exposure to high-intensity light can damage cells and alter the process being studied. Additionally, DMVs can be highly mobile, making it difficult to capture high-resolution images over time. To mitigate these issues, use low light levels, sensitive detectors, and fluorophores with high quantum yields and photostability.

Q4: How can I label DMVs for fluorescence microscopy?

A4: DMVs can be labeled by tagging viral proteins that are known to localize to these structures with fluorescent proteins (e.g., GFP, RFP).[7] Alternatively, host proteins that are recruited to DMVs can be similarly tagged. For fixed-cell imaging, immunofluorescence using antibodies against viral or host proteins is a common approach. It is crucial to use specific and well-characterized antibodies to avoid non-specific labeling.

Q5: What is Correlative Light and Electron Microscopy (CLEM) and how is it useful for DMV research?

A5: CLEM combines the advantages of fluorescence microscopy (for identifying specific molecules) and electron microscopy (for high-resolution structural information).[8] In the context of DMV research, CLEM allows you to first identify cells containing fluorescently labeled DMVs using light microscopy and then examine the ultrastructure of those same DMVs at high resolution using an electron microscope. This correlative approach provides a powerful way to link molecular identity to ultrastructural context.

Experimental Protocols

General Protocol for Super-Resolution Imaging of DMVs (STED)
  • Cell Culture and Transfection:

    • Plate cells on high-precision glass coverslips suitable for microscopy.

    • Transfect cells with plasmids encoding fluorescently tagged viral or host proteins of interest (e.g., a viral non-structural protein fused to GFP).

  • Sample Fixation:

    • At the desired time post-transfection or infection, fix the cells with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Immunolabeling (if not using fluorescent proteins):

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block non-specific binding with 1% bovine serum albumin (BSA) in PBS for 30 minutes.

    • Incubate with a primary antibody against the protein of interest for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with a secondary antibody conjugated to a STED-compatible fluorophore (e.g., Abberior STAR 635P) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslip on a microscope slide using a STED-compatible mounting medium.

    • Image the sample using a STED microscope, optimizing the excitation and depletion laser powers to achieve the best resolution while minimizing photobleaching.

General Protocol for Cryo-Electron Tomography (Cryo-ET) of DMVs
  • Sample Preparation:

    • Grow cells on gold EM grids.

    • Infect the cells with the virus of interest.

  • Vitrification:

    • At the desired time post-infection, plunge-freeze the grids in liquid ethane using a vitrification robot (e.g., Vitrobot). This rapidly freezes the cells, preserving their ultrastructure in a near-native state.

  • Cryo-FIB Milling (for thicker samples):

    • If the cells are too thick for direct imaging, use a cryo-focused ion beam (FIB) scanning electron microscope (SEM) to mill thin lamellae (100-200 nm thick) through the cells.[4]

  • Tilt-Series Acquisition:

    • Transfer the vitrified grids or lamellae to a cryo-transmission electron microscope (cryo-TEM).

    • Acquire a series of images at different tilt angles (typically from -60° to +60°).

  • Tomogram Reconstruction and Analysis:

    • Align the images in the tilt-series and reconstruct a 3D tomogram using software like IMOD or EMAN2.

    • Analyze the 3D structure of the DMVs. Subtomogram averaging can be used to obtain higher resolution structures of repeating features like viral replication complexes.

Visualizations

DMV_Biogenesis_Pathway cluster_ER Endoplasmic Reticulum cluster_Autophagy Autophagy Machinery cluster_Lipids Lipid Metabolism nsp3_4 Viral nsp3 & nsp4 DMV Double-Membrane Vesicle (DMV) nsp3_4->DMV Induce membrane curvature LC3 LC3 LC3->DMV Contribute to membrane formation Lipid_Droplets Lipid Droplets Lipid_Droplets->DMV Provide lipids Golgi Golgi Golgi->DMV Provide lipids Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Imaging Imaging cluster_Analysis Data Analysis Cell_Culture Cell Culture & Transfection/Infection Fixation Fixation (Chemical or Cryo) Cell_Culture->Fixation Labeling Fluorescent Labeling Fixation->Labeling Microscopy Microscopy (e.g., Super-Resolution, Cryo-ET) Labeling->Microscopy Image_Processing Image Processing & Reconstruction Microscopy->Image_Processing Quantification Quantitative Analysis Image_Processing->Quantification Interpretation Biological Interpretation Quantification->Interpretation

References

Technical Support Center: Biochemical Purification of Double-Membrane Vesicles (DMVs)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the biochemical purification of double-membrane vesicles (DMVs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the complex process of DMV isolation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of DMVs. The guides are in a question-and-answer format to directly address specific issues.

Category 1: Low Yield

Question: I am experiencing a very low yield of DMVs in my final purified fraction. What are the potential causes and how can I improve my yield?

Answer: Low DMV yield is a common challenge that can arise from several factors throughout the purification workflow. Here are the key areas to investigate and optimize:

  • Inefficient Cell Lysis: The initial step of releasing DMVs from the host cells is critical.

    • Problem: The chosen lysis method may be too harsh, leading to the disruption of the fragile DMV structures, or too gentle, resulting in incomplete cell breakage.

    • Solution: Optimize your cell lysis protocol. Consider using milder, non-ionic detergents or mechanical disruption methods like Dounce homogenization.[1][2] Perform a titration of the lysis agent concentration and incubation time to find the optimal balance between cell disruption and DMV integrity.

  • Suboptimal Starting Material: The quantity and health of the starting cells can significantly impact the final yield.

    • Problem: Insufficient cell numbers or unhealthy cell cultures will naturally produce fewer DMVs.

    • Solution: Start with a sufficiently large culture of healthy, actively growing cells. Ensure that the viral infection (if applicable) has proceeded for the optimal duration to maximize DMV formation before harvesting.

  • Losses During Centrifugation Steps: DMVs can be inadvertently discarded during the initial clarification steps.

    • Problem: Centrifugation speeds and times that are too high or too long can pellet the DMVs along with larger cellular debris.

    • Solution: Carefully optimize the differential centrifugation steps. Use a lower g-force for the initial spins to pellet whole cells and nuclei, and then a higher g-force to pellet larger organelles, leaving the DMVs in the supernatant.

  • Inefficient Affinity Capture: If using affinity purification (e.g., with tagged viral proteins), the capture step may be suboptimal.

    • Problem: Poor binding of the tagged protein to the affinity resin can be due to improper folding, steric hindrance, or issues with the resin itself.

    • Solution: Ensure that your affinity tag is accessible. You may need to test different tag locations on your protein of interest. Also, check the binding capacity and expiration date of your affinity resin. Optimize binding conditions such as pH and salt concentration.

Category 2: High Contamination

Question: My purified DMV fraction shows significant contamination with host cell proteins and other organelles. How can I improve the purity?

Answer: Achieving high purity is a major hurdle in DMV isolation. Contaminants can co-purify with DMVs due to similar physical properties or non-specific binding.

  • Problem: Co-purification of Host Organelles: Organelles like the endoplasmic reticulum (ER), from which DMVs often originate, and autophagosomes can be difficult to separate from DMVs.[3][4]

    • Solution: Density Gradient Centrifugation: This is a powerful technique for separating particles based on their buoyant density. After an initial enrichment, layer the sample on top of a sucrose or iodixanol gradient and centrifuge at high speed.[5][6] DMVs will band at a specific density, allowing for their separation from denser or lighter contaminants.

  • Problem: Non-specific Binding to Affinity Resins: Host cell proteins can non-specifically bind to the affinity matrix, leading to contamination.

    • Solution: Optimize Washing Steps: Increase the number and stringency of wash steps after binding your sample to the affinity resin. You can try increasing the salt concentration or adding a low concentration of a non-ionic detergent to the wash buffer to disrupt weak, non-specific interactions.

  • Problem: Contamination with Cytosolic Proteins: Abundant cytosolic proteins can be a major source of contamination.

    • Solution: Size Exclusion Chromatography (SEC): Following an initial purification step, SEC can be used to separate DMVs from smaller protein contaminants. The porous beads of the SEC column will exclude the larger DMVs, which will elute first, while smaller proteins will enter the beads and elute later.

Frequently Asked Questions (FAQs)

Q1: What is the best method for lysing cells to isolate intact DMVs?

A1: The ideal cell lysis method depends on the cell type and the specific experimental goals. However, for isolating intact DMVs, it is generally recommended to start with a gentle mechanical method, such as Dounce homogenization, in a hypotonic buffer.[1] This method is effective at breaking the plasma membrane while leaving intracellular organelles, including DMVs, largely intact. Chemical lysis with mild, non-ionic detergents can also be used, but the concentration must be carefully optimized to avoid disrupting the DMV membranes.

Q2: How can I confirm the presence and purity of DMVs in my final sample?

A2: A combination of techniques is recommended for confirming the presence and assessing the purity of your DMV preparation:

  • Western Blotting: Probe for the presence of specific viral non-structural proteins known to be associated with DMVs, such as nsp3 and nsp4 for coronaviruses.[7] Also, probe for the absence of marker proteins for common contaminants, such as calnexin (ER) and GAPDH (cytosol).

  • Electron Microscopy (EM): Transmission electron microscopy is the gold standard for visualizing the characteristic double-membrane structure of DMVs. This will provide definitive confirmation of their presence and an assessment of the sample's homogeneity.

  • Mass Spectrometry: For a comprehensive analysis of purity, mass spectrometry-based proteomics can identify and quantify the proteins present in your sample.[8][9][10] This can reveal the presence of contaminating host cell proteins.

Q3: What are the typical sizes of virus-induced DMVs?

A3: The size of virus-induced DMVs can vary depending on the virus. For nidoviruses, DMVs are typically in the range of 100–300 nm in diameter.[11] For example, coronavirus-induced DMVs are often around 200-400 nm.[11]

Q4: Can I use cryo-electron tomography to study the structure of my purified DMVs?

A4: Yes, cryo-electron tomography is a powerful technique for visualizing the three-dimensional structure of DMVs in a near-native state. It can reveal details about the DMV architecture and the organization of proteins within the vesicle membranes.

Data Presentation

Table 1: Comparison of Common DMV Purification Techniques

TechniquePrincipleAdvantagesDisadvantagesTypical Purity
Differential Centrifugation Separation based on size and densitySimple, inexpensive, good for initial enrichmentLow resolution, significant contaminationLow to Moderate
Density Gradient Centrifugation Separation based on buoyant densityHigh resolution, can separate DMVs from other organellesTime-consuming, requires an ultracentrifugeModerate to High
Affinity Chromatography Separation based on specific binding of a tagged proteinHigh specificity, can yield very pure samplesRequires a tagged protein, non-specific binding can be an issueHigh
Size Exclusion Chromatography Separation based on sizeGood for removing smaller contaminants like proteinsNot effective for separating particles of similar sizeModerate

Experimental Protocols

Protocol 1: General Workflow for DMV Purification

This protocol provides a general framework for the purification of DMVs. Optimization will be required for specific cell types and viruses.

  • Cell Culture and Harvest:

    • Grow cells to the desired confluency in appropriate culture vessels.

    • If applicable, infect cells with the virus and incubate for the optimal time to allow for DMV formation.

    • Harvest the cells by scraping or trypsinization, followed by centrifugation to pellet the cells.

  • Cell Lysis:

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in a hypotonic lysis buffer (e.g., 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, with protease inhibitors).

    • Incubate on ice for 15-20 minutes to allow the cells to swell.

    • Lyse the cells using a Dounce homogenizer with 20-30 strokes of a tight-fitting pestle.

  • Clarification of Lysate:

    • Centrifuge the lysate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and intact cells.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes) to pellet mitochondria and other large organelles.

    • The resulting supernatant contains the crude DMV fraction.

  • Further Purification (Choose one or a combination):

    • Density Gradient Centrifugation:

      • Carefully layer the crude DMV fraction onto a pre-formed continuous or discontinuous sucrose or iodixanol gradient.

      • Centrifuge at high speed (e.g., 100,000 x g) for several hours.

      • Carefully collect the band corresponding to the density of your DMVs.

    • Affinity Purification:

      • If using a tagged protein, incubate the crude DMV fraction with the appropriate affinity resin.

      • Wash the resin extensively with wash buffer to remove non-specifically bound proteins.

      • Elute the bound DMVs using a competitive ligand or by changing the buffer conditions (e.g., pH).

  • Purity Assessment:

    • Analyze the purified fraction by SDS-PAGE and Western blotting to confirm the presence of DMV marker proteins and the absence of contaminants.

    • For morphological confirmation, prepare samples for electron microscopy.

Mandatory Visualization

DMV_Formation_Pathway cluster_ER Endoplasmic Reticulum cluster_Virus Viral Factors cluster_Host Host Factors cluster_DMV DMV Biogenesis ER ER Membrane Membrane_Remodeling Membrane Remodeling ER->Membrane_Remodeling Hijacks nsp3 nsp3 nsp3->Membrane_Remodeling nsp4 nsp4 nsp4->Membrane_Remodeling nsp6 nsp6 nsp6->Membrane_Remodeling Autophagy Autophagy Machinery (e.g., LC3) Autophagy->Membrane_Remodeling Contributes to DMV Double-Membrane Vesicle (DMV) Membrane_Remodeling->DMV

Caption: Viral and host factors in DMV biogenesis.

DMV_Purification_Workflow Start Infected Cells Lysis Cell Lysis (e.g., Dounce Homogenization) Start->Lysis Clarification1 Low-Speed Centrifugation (Pellet Nuclei) Lysis->Clarification1 Clarification2 High-Speed Centrifugation (Pellet Mitochondria) Clarification1->Clarification2 Supernatant Crude_DMV Crude DMV Fraction Clarification2->Crude_DMV Supernatant Purification Further Purification Crude_DMV->Purification Density_Gradient Density Gradient Centrifugation Purification->Density_Gradient Option 1 Affinity_Chromo Affinity Chromatography Purification->Affinity_Chromo Option 2 Pure_DMV Purified DMVs Density_Gradient->Pure_DMV Affinity_Chromo->Pure_DMV Analysis Purity Analysis (Western Blot, EM, MS) Pure_DMV->Analysis

Caption: A typical workflow for DMV purification.

References

Technical Support Center: Optimizing Fixation for DMV Structural Preservation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing fixation methods to preserve the intricate structure of the Dorsal Motor Nucleus of the Vagus (DMV). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for achieving high-quality, reproducible results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of fixation for the DMV?

The primary goal of fixation is to rapidly halt autolysis (self-digestion) and putrefaction of the tissue, while preserving its cellular and subcellular morphology and the antigenicity of target molecules as close to their in-vivo state as possible.[1] Proper fixation is crucial for accurate downstream analyses such as immunohistochemistry (IHC), in situ hybridization, and electron microscopy.

Q2: What are the most common fixatives used for DMV tissue?

Aldehyde-based fixatives, particularly paraformaldehyde (PFA), are the most commonly used for preserving neural tissue like the DMV. Formalin, a solution of formaldehyde, is also widely used. The choice between them often depends on the specific application and the target antigen. Aldehydes work by cross-linking proteins, which provides excellent structural preservation.

Q3: What is the difference between perfusion and immersion fixation?

  • Perfusion fixation involves introducing the fixative through the vascular system of the animal. This method provides rapid and uniform fixation of the entire brain, including deep structures like the DMV. It is generally the preferred method for neuroscience research.

  • Immersion fixation involves dissecting the brain and immersing it in a fixative solution. While simpler, it can lead to uneven fixation, with the outer layers being fixed more thoroughly than the core. This can be a significant issue for the brainstem and the DMV.

Q4: How long should I post-fix the brainstem tissue after perfusion?

Post-fixation, which is the immersion of the dissected brain in the fixative solution after perfusion, is a critical step. For the brainstem, a post-fixation period of 4 to 24 hours in 4% PFA at 4°C is commonly recommended.[2] The optimal duration can depend on the size of the tissue block and the specific antibody to be used. Over-fixation can mask epitopes, while under-fixation will result in poor morphology.

Q5: Can I use frozen sections for DMV immunohistochemistry?

Yes, fresh-frozen tissue can be used and may be advantageous for preserving certain antigens that are sensitive to aldehyde fixation. However, the morphology of fresh-frozen sections is often inferior to that of well-fixed tissue. A common approach is to fix the tissue by perfusion, cryoprotect it in a sucrose solution, and then freeze it for cryosectioning. This combines the benefits of good fixation with the advantages of frozen sectioning.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the fixation and processing of DMV tissue.

Problem Potential Cause Recommended Solution
Weak or No Staining in the DMV 1. Insufficient Fixation: The fixative did not adequately penetrate the brainstem.- Ensure proper transcardial perfusion with sufficient volume and pressure of both PBS and fixative. - Increase the post-fixation time to 24 hours to allow for complete fixation of the dense brainstem tissue.
2. Over-fixation: Excessive cross-linking is masking the epitope of your target protein.- Reduce the post-fixation time. - Employ antigen retrieval methods. Heat-Induced Epitope Retrieval (HIER) with a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) is often effective.
3. Poor Antibody Penetration: The dense neuropil of the brainstem can hinder antibody access.- Use a higher concentration of the primary antibody. - Increase the incubation time with the primary antibody (e.g., 48-72 hours at 4°C). - Include a permeabilization agent like Triton X-100 in your antibody diluent.
High Background Staining 1. Endogenous Peroxidase Activity: If using a horseradish peroxidase (HRP) detection system.- Quench endogenous peroxidase activity by incubating the sections in a 3% hydrogen peroxide solution before primary antibody incubation.[1]
2. Non-specific Antibody Binding: - Ensure adequate blocking with normal serum from the species in which the secondary antibody was raised. - Use a secondary antibody that has been pre-adsorbed against the species of your tissue sample (e.g., mouse-on-rat).
Poor Neuronal Morphology (Shrinkage, Vacuolization) 1. Improper Perfusion Technique: Air bubbles in the perfusion line or incorrect perfusion pressure.- Carefully flush all air bubbles from the perfusion lines before starting. - Maintain a steady and appropriate physiological pressure during perfusion.
2. Inadequate Cryoprotection: Ice crystal formation during freezing.- Ensure the brainstem is fully saturated in the cryoprotectant solution (e.g., 30% sucrose in PBS) until it sinks before freezing.
3. Fixative Osmolality: Incorrect buffer composition can cause osmotic stress.- Use a physiologically buffered saline (e.g., PBS, pH 7.4) to prepare your fixative solutions.
Uneven Staining Across the Brainstem 1. Incomplete Perfusion: The fixative did not reach all areas of the brainstem uniformly.- Visually inspect the liver and other organs to confirm successful perfusion (they should appear pale). - Increase the volume of both PBS and fixative used for perfusion.
2. Inconsistent Section Thickness: - Ensure your microtome or cryostat is properly maintained and calibrated to produce sections of uniform thickness.

Quantitative Data on Fixation Effects

The choice of fixative and its concentration can significantly impact tissue morphology. The following table summarizes data on tissue shrinkage caused by different fixatives. While this data is for the whole murine brain, it provides a useful comparison for understanding the potential effects on the DMV.

FixativeMean Shrinkage (%)Key Observations
Paraformaldehyde (PFA) 60.2%High degree of shrinkage.
Neutral Buffered Formalin (NBF) 58.6%Similar shrinkage to PFA.
Zinc-based Fixative 33.5%Significantly less shrinkage compared to aldehyde-based fixatives.
Paraformaldehyde-lysine-periodate (PLP) 68.1%Highest degree of shrinkage observed.

Data adapted from a study on murine brain tissue shrinkage.[3] It is important to note that while zinc-based fixatives may cause less shrinkage, they may not be optimal for all immunohistochemical applications.[3]

Experimental Protocols

Detailed Perfusion Fixation Protocol for Rodent Brainstem

This protocol is optimized for the preservation of the brainstem, including the DMV, for immunohistochemistry.

Materials:

  • Anesthetic (e.g., pentobarbital, isoflurane)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 4% Paraformaldehyde (PFA) in PBS, ice-cold

  • Perfusion pump and tubing

  • Dissection tools

Procedure:

  • Deeply anesthetize the animal.

  • Perform a thoracotomy to expose the heart.

  • Insert a perfusion needle into the left ventricle and make an incision in the right atrium.

  • Begin perfusion with ice-cold PBS at a rate of approximately 5-10 mL/min until the liver is clear of blood.

  • Switch to ice-cold 4% PFA and perfuse with 150-200 mL.

  • Carefully dissect the brain and post-fix in 4% PFA for 4-24 hours at 4°C.

  • Transfer the brain to a 30% sucrose solution in PBS for cryoprotection until it sinks.

  • Snap-freeze the brain in isopentane cooled with dry ice or in liquid nitrogen.

  • Store the brain at -80°C until sectioning.

Immunohistochemistry Protocol for Choline Acetyltransferase (ChAT) in the DMV

Materials:

  • Cryostat or vibrating microtome

  • Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)

  • Primary antibody: Goat anti-ChAT

  • Secondary antibody: Donkey anti-goat IgG conjugated to a fluorophore

  • DAPI for nuclear counterstaining

  • Mounting medium

Procedure:

  • Cut 30-40 µm thick coronal sections of the brainstem on a cryostat.

  • Wash sections three times in PBS.

  • Incubate sections in blocking solution for 1 hour at room temperature.

  • Incubate sections with the primary anti-ChAT antibody (diluted in blocking solution) overnight at 4°C.

  • Wash sections three times in PBS.

  • Incubate sections with the fluorophore-conjugated secondary antibody for 2 hours at room temperature in the dark.

  • Wash sections three times in PBS.

  • Incubate with DAPI for 10 minutes for nuclear counterstaining.

  • Wash sections two times in PBS.

  • Mount sections onto slides and coverslip with mounting medium.

Visualizations

Decision Tree for Selecting a Fixation Method

This diagram provides a logical workflow for choosing the most appropriate fixation method based on your experimental goals for studying the DMV.

FixationDecisionTree start Start: Experimental Goal for DMV q1 Primary Analysis? start->q1 a1_1 Immunohistochemistry (IHC) q1->a1_1 Morphology & Protein Localization a1_2 Electron Microscopy (EM) q1->a1_2 Ultrastructure a1_3 In Situ Hybridization (ISH) q1->a1_3 RNA Localization q2_ihc Target Antigen Location? a1_1->q2_ihc fix_pfa_glutaraldehyde PFA + Glutaraldehyde Perfusion a1_2->fix_pfa_glutaraldehyde fix_pfa 4% PFA Perfusion a1_3->fix_pfa DEPC-treated solutions q2_ihc->fix_pfa Robust Epitope fix_pfa_short Shorter PFA Fixation or Non-crosslinking Fixative q2_ihc->fix_pfa_short Sensitive Epitope a2_1 Cell Surface a2_2 Intracellular

Caption: Decision tree for selecting an appropriate fixation method.

Experimental Workflow for DMV Immunohistochemistry

This flowchart illustrates the key steps from tissue collection to data analysis for a typical immunohistochemistry experiment targeting the DMV.

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Immunostaining cluster_analysis Analysis perfusion Transcardial Perfusion (PBS then 4% PFA) post_fix Post-fixation (4-24h in 4% PFA) perfusion->post_fix cryoprotect Cryoprotection (30% Sucrose) post_fix->cryoprotect sectioning Cryosectioning (30-40 µm) cryoprotect->sectioning blocking Blocking (Normal Serum + Triton X-100) sectioning->blocking primary_ab Primary Antibody Incubation (e.g., anti-ChAT, overnight) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab counterstain Nuclear Counterstain (DAPI) secondary_ab->counterstain imaging Fluorescence Microscopy counterstain->imaging quantification Image Analysis & Quantification imaging->quantification

Caption: Workflow for DMV immunohistochemistry.

References

How to prevent the degradation of viral RNA during DMV isolation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Viral RNA Preservation. This guide provides troubleshooting advice and detailed protocols for researchers working on the isolation of double-membrane vesicles (DMVs) and the subsequent extraction of viral RNA.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of double-membrane vesicles (DMVs) during viral infection?

A1: DMVs are specialized organelles induced by positive-sense single-stranded RNA (+RNA) viruses within infected host cells. Their main function is to create a protected microenvironment for viral RNA replication.[1][2] By enclosing the replication machinery, DMVs shield the viral RNA, particularly the double-stranded RNA intermediates, from the host cell's innate immune sensors, which would otherwise detect and target the foreign nucleic acids for degradation.[1][3]

Q2: What are the main sources of RNase contamination during an experiment?

A2: RNases are robust and ubiquitous enzymes that can degrade RNA. The most common sources of contamination in a laboratory setting include:

  • Human contact: Skin, hair, and bodily fluids are rich in RNases. Always wear gloves and change them frequently.[4][5]

  • Laboratory environment: Dust, aerosols, and microbes present on benchtops, equipment, and non-certified plasticware can introduce RNases.[5]

  • Reagents and solutions: Water and buffers can be sources of contamination unless specifically treated (e.g., with DEPC) or purchased as certified RNase-free.[4]

  • The sample itself: Endogenous RNases released from cells upon lysis are a major threat and must be inactivated immediately.[3][6]

Q3: How do DMVs protect viral RNA from endogenous RNases?

A3: The double-membrane structure of the DMV acts as a physical barrier, sequestering the viral RNA and replication complexes from the cytoplasm where most cellular RNases reside.[1] This compartmentalization is a key strategy used by viruses to ensure the integrity and successful replication of their genome.[3] However, this protection is lost once the DMVs are lysed during the RNA extraction process, making subsequent steps critical for preventing degradation.

Q4: Is it better to store the isolated DMV pellet or the purified RNA?

A4: For long-term storage, it is best to store the purified RNA. RNA is most stable when stored at –80°C in an RNase-free buffer or as an ethanol precipitate at –20°C.[7] Storing the DMV pellet is not recommended for long periods as endogenous RNases may not have been fully inactivated and can degrade the RNA if the sample thaws or is stored improperly.

Troubleshooting Guides

Problem: Low Yield of Viral RNA

Q: I performed the isolation, but my final RNA concentration is very low. What could have gone wrong?

A: Low RNA yield is a common issue that can arise at several stages of the protocol. The most frequent causes are:

  • Incomplete Cell Lysis: The initial homogenization of infected cells was insufficient to release the DMVs.

  • Inefficient DMV Lysis: The lysis buffer did not effectively disrupt the double membrane of the vesicles to release the viral RNA. This is particularly relevant for samples that are difficult to lyse.

  • Poor RNA Binding or Elution: In silica-column-based methods, suboptimal conditions can lead to poor binding of RNA to the column or inefficient elution.[6]

  • Suboptimal Starting Material: The viral titer in the initial cell culture may have been too low, resulting in fewer DMVs and consequently less viral RNA.

Solutions:

  • Optimize Homogenization: Ensure complete disruption of cells using a properly calibrated dounce homogenizer or by increasing incubation time with lysis reagents. For difficult samples, consider adding a mechanical disruption step like bead beating.

  • Enhance DMV Lysis: Use a robust lysis buffer containing a strong chaotropic agent like guanidine isothiocyanate. For stubborn vesicles, slightly increasing the lysis incubation time or temperature may help.

  • Improve Column Steps: Ensure the ethanol concentration is correct before loading the sample onto the spin column, as this is crucial for RNA binding. For elution, apply RNase-free water directly to the center of the silica membrane and consider a longer incubation time (5-10 minutes) at room temperature before centrifugation to maximize recovery.[1]

Problem: Degraded Viral RNA (Low RIN Score)

Q: My analysis shows a low RNA Integrity Number (RIN) and smearing on a gel. How can I prevent this degradation?

A: RNA degradation is almost always caused by RNase activity. The key is to maintain an RNase-free environment throughout the entire procedure.

  • RNase Contamination: RNases were likely introduced from the environment, reagents, or the sample itself.

  • Improper Sample Storage: Storing cell pellets or DMV fractions improperly (e.g., at -20°C instead of -80°C) or allowing samples to thaw during handling can activate RNases.

  • Delayed RNase Inactivation: Endogenous RNases were not inactivated quickly enough upon cell lysis.

Solutions:

  • Establish an RNase-Free Workflow:

    • Use certified RNase-free tips, tubes, and reagents.[5]

    • Clean benchtops, pipettes, and centrifuges with an RNase decontamination solution.[4]

    • Always wear gloves and change them frequently.[6]

  • Immediate RNase Inactivation: The moment the cells are collected, they should be either flash-frozen in liquid nitrogen or immediately processed with a lysis buffer containing a powerful RNase inhibitor (e.g., guanidine salts).[6]

  • Proper Storage: Store all intermediate fractions and the final purified RNA at –80°C. Avoid repeated freeze-thaw cycles.[7]

Problem: Low Purity Ratios (A260/280 & A260/230)

Q: My spectrophotometer readings show low A260/280 (<1.8) or A260/230 (<2.0) ratios. What does this indicate?

A: These ratios are indicators of contamination in your final RNA sample.

  • Low A260/280 Ratio: This typically indicates protein contamination, often from incomplete cell or DMV lysis, or carryover from the organic phase if using a phenol-chloroform extraction method.

  • Low A260/230 Ratio: This is a common indicator of contamination with chaotropic salts (e.g., guanidine isothiocyanate from the lysis buffer) or ethanol from the wash steps.[1]

Solutions:

  • To Improve A260/280: After lysis, centrifuge the sample thoroughly to pellet all cellular debris and proteins before proceeding with the supernatant. If using columns, ensure the sample is not overloaded.

  • To Improve A260/230:

    • Ensure the column wash steps are performed exactly as described in the protocol.[1]

    • After the final wash, perform an additional "dry spin" of the column for 1-2 minutes to remove all residual ethanol before eluting the RNA.

    • Be careful not to let the column tip touch the flow-through when transferring it to a clean elution tube.[1]

Data Presentation

Table 1: Impact of Handling Procedures on Viral RNA Yield and Quality

This table summarizes typical results from isolating viral RNA from a standardized culture of 1x10⁷ infected cells, comparing optimal procedures with common suboptimal practices.

ParameterOptimal ProcedureSuboptimal ProcedureCommon Cause of Suboptimal Result
RNA Yield (ng) 800 - 1500< 400Incomplete cell/DMV lysis; insufficient starting material.[6]
A260/A280 Ratio 2.0 - 2.2< 1.8Protein contamination from inefficient sample clearing.
A260/230 Ratio 2.0 - 2.3< 1.8Chaotropic salt or ethanol carryover from improper washing.[1]
RNA Integrity (RIN) > 9.0< 6.0RNase contamination; improper sample storage (e.g., thawing).

Experimental Protocols & Visualizations

Protocol: High-Integrity Viral RNA Isolation from DMVs

This protocol details a comprehensive method for isolating DMVs from virus-infected cells and extracting high-quality viral RNA. It is critical to perform all steps on ice and with RNase-free reagents and equipment.

Part 1: Isolation of Crude DMV Fraction

  • Cell Harvest: Collect 1-5x10⁷ infected cells by centrifugation at 300 x g for 5 minutes at 4°C. Wash the cell pellet once with ice-cold, RNase-free PBS.

  • Cell Lysis (Homogenization): Resuspend the cell pellet in 1 mL of hypotonic buffer (10 mM HEPES, 10 mM KCl, 1.5 mM MgCl₂, RNase inhibitors). Incubate on ice for 15 minutes.

  • Homogenization: Lyse the cells using a pre-chilled Dounce homogenizer with a tight-fitting pestle (20-30 strokes). Check for >90% lysis under a microscope.

  • Nuclei Removal: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells. Carefully transfer the supernatant to a new RNase-free tube.

  • Mitochondria Removal: Centrifuge the supernatant at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and other large organelles.

  • Crude DMV Pelleting: Carefully transfer the supernatant to a new ultracentrifuge tube. Pellet the crude membrane fraction containing DMVs by ultracentrifugation at 100,000 x g for 1 hour at 4°C. Discard the supernatant. The resulting pellet is your enriched DMV fraction.

Part 2: Viral RNA Extraction 7. DMV Lysis: Thoroughly resuspend the DMV pellet from step 6 in 600 µL of a robust lysis buffer containing guanidine isothiocyanate (e.g., Buffer RLT from Qiagen kits) supplemented with β-mercaptoethanol. Vortex for 1 minute to ensure complete lysis. 8. Homogenization: Pass the lysate at least 5 times through a blunt 20-gauge needle fitted to an RNase-free syringe to shear genomic DNA. 9. Ethanol Addition: Add 1 volume (600 µL) of 70% ethanol to the lysate and mix thoroughly by pipetting. Do not centrifuge. 10. Column Binding: Transfer the mixture to an RNA-binding spin column and centrifuge at ≥8,000 x g for 30 seconds. Discard the flow-through. 11. Washing: Perform the wash steps according to your kit's manufacturer protocol. Typically, this involves one wash with a low-salt buffer followed by a second wash with an ethanol-based buffer. 12. Dry Spin: After the final wash, discard the flow-through and centrifuge the empty column at maximum speed for 2 minutes to completely remove any residual ethanol. 13. Elution: Place the column in a new, RNase-free 1.5 mL collection tube. Add 30-50 µL of RNase-free water directly to the center of the column membrane. Incubate for 5 minutes at room temperature. 14. Final Centrifugation: Centrifuge at ≥10,000 x g for 1 minute to elute the purified viral RNA. Store immediately at -80°C.

Diagram: Experimental Workflow

G cluster_0 Part 1: DMV Isolation cluster_1 Part 2: RNA Extraction cell_harvest 1. Harvest & Wash Infected Cells cell_lysis 2. Hypotonic Lysis (Swell Cells) cell_harvest->cell_lysis homogenize 3. Dounce Homogenization (Break Plasma Membrane) cell_lysis->homogenize low_speed_spin 4. Low-Speed Spin (1,000 x g) Pellet Nuclei homogenize->low_speed_spin mid_speed_spin 5. Mid-Speed Spin (10,000 x g) Pellet Mitochondria low_speed_spin->mid_speed_spin Supernatant ultracentrifuge 6. Ultracentrifugation (100,000 x g) Pellet DMVs mid_speed_spin->ultracentrifuge Supernatant dmv_lysis 7. Lyse DMV Pellet (Guanidine Buffer) ultracentrifuge->dmv_lysis DMV Pellet add_etoh 8. Add Ethanol (Promote Binding) dmv_lysis->add_etoh bind_column 9. Bind to Silica Column add_etoh->bind_column wash_column 10. Wash Column (Remove Contaminants) bind_column->wash_column dry_spin 11. Dry Spin (Remove Ethanol) wash_column->dry_spin elute_rna 12. Elute Pure RNA dry_spin->elute_rna

Caption: Workflow for isolating viral RNA from DMVs.

Diagram: Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting common RNA isolation issues.

References

Troubleshooting low yield of isolated double-membrane vesicles

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with the low yield of isolated double-membrane vesicles (DMVs).

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a low yield of double-membrane vesicles?

Low yields of DMVs, including exosomes and autophagosomes, can stem from several factors throughout the experimental workflow. Key areas to investigate include the health and condition of the source cells, the efficiency of the isolation protocol itself, and the inherent biological characteristics of the cell type being used. Suboptimal cell culture conditions, such as low cell density, over-confluency leading to cell death, or inappropriate media, can significantly reduce vesicle production.[1] The chosen isolation method, whether differential ultracentrifugation, size-exclusion chromatography, or a commercial kit, may not be optimized for the specific sample type. Finally, some cell lines naturally produce fewer vesicles than others.[2]

Q2: My final DMV pellet is not visible. What does this mean?

An invisible pellet after the final ultracentrifugation step is a common issue, often indicating a very low yield.[3] This could be due to insufficient starting material (low cell numbers or volume of conditioned medium) or losses at each stage of the isolation process.[2] Consider concentrating the initial conditioned medium using ultrafiltration with a 100kDa molecular weight cutoff filter to increase the vesicle concentration before proceeding with ultracentrifugation.[1][3]

Q3: Can the type of serum used in cell culture affect my DMV yield?

Absolutely. Standard fetal bovine serum (FBS) is rich in its own extracellular vesicles, which will co-isolate with your target DMVs and contaminate the final preparation.[2] It is critical to use either exosome-depleted FBS or switch to a serum-free medium for the vesicle production phase.[1][3] Note that some cell lines may experience stress and reduced viability in serum-free conditions, which could paradoxically decrease yield; a gradual adaptation period may be beneficial.[1]

Q4: How does cell confluency impact DMV production?

Cell confluency is a critical parameter. For most adherent cell lines, a confluency of 60-80% is recommended for vesicle collection.[1] If cells are too sparse, the overall yield will be low. Conversely, if cells are over-confluent, it can lead to increased cell death and the release of apoptotic bodies and other cellular debris, which can contaminate your DMV preparation and make accurate quantification difficult.[1]

Q5: Are there ways to actively boost DMV production from my cells?

Yes, several strategies can enhance vesicle yield. One approach is to manipulate cellular pathways involved in exosome biogenesis, such as enhancing the expression of proteins like Rab27a, Rab27b, or Rab31, which are involved in vesicle secretion.[4] Another method involves supplementing the cell culture medium with membrane lipids to provide the necessary building blocks for vesicle formation.[4] Physical methods, such as subjecting cells to nitrogen cavitation or extrusion through porous membranes, can artificially generate vesicles and increase yields significantly, though these will be biomimetic vesicles rather than naturally secreted ones.[5]

Troubleshooting Guide

This section addresses specific problems encountered during DMV isolation and provides actionable solutions.

Problem 1: Low Protein Concentration in Final Sample

You've isolated your vesicles, but a BCA or Bradford assay shows a very low protein concentration (e.g., < 0.1 µg/µL).[3]

  • Potential Cause: Insufficient starting material.

    • Solution: Increase the number of cells or the volume of conditioned medium. Scale up from culture dishes to multi-layer flasks or roller bottles to maximize the surface area for cell growth.[2]

  • Potential Cause: Suboptimal cell health.

    • Solution: Ensure cells are healthy and within the optimal confluency range (60-80%) before collection.[1] Avoid harvesting from cultures with high rates of cell death.

  • Potential Cause: Inefficient concentration.

    • Solution: Concentrate the conditioned medium 20- to 50-fold using ultrafiltration (e.g., with a 100kDa cutoff filter) before beginning the ultracentrifugation steps.[1][3] This is particularly effective for large initial volumes.

Problem 2: Contamination with Non-Vesicular Proteins

Your final sample has adequate protein, but Western blot analysis shows high levels of contaminating proteins like albumin (from serum) or intracellular proteins like calnexin.

  • Potential Cause: Contamination from culture serum.

    • Solution: Thoroughly wash the cells with sterile PBS before adding serum-free or exosome-depleted medium.[1] This removes residual serum proteins.

  • Potential Cause: Cell lysis during collection or processing.

    • Solution: Handle cells gently. Ensure initial centrifugation steps to remove cells and debris are sufficient (e.g., multiple spins at increasing speeds from 300 x g to 10,000 x g) but not so harsh as to cause widespread cell breakage.[6]

  • Potential Cause: Co-precipitation of abundant proteins.

    • Solution: For higher purity, incorporate a density gradient centrifugation step. Layering the crude vesicle pellet onto a sucrose or iodixanol gradient and ultracentrifuging allows for the separation of vesicles from protein aggregates based on their buoyant density.[2]

Problem 3: Low Yield of Microvesicles (MVs) but Adequate Exosome Yield

You are using a protocol designed to isolate different vesicle types and find that your exosome fraction is acceptable, but the larger microvesicle fraction is very low.

  • Potential Cause: Incomplete resuspension of the MV pellet.

    • Solution: The pellet formed after the 10,000-20,000 x g spin, which contains larger vesicles, can be sticky. Ensure it is thoroughly resuspended. If using a filter-based method, rinse the filter membrane repeatedly (at least 20 times) with your resuspension buffer to dislodge all vesicles.[2]

  • Potential Cause: MV markers are detected in the exosome fraction.

    • Solution: This suggests that the initial centrifugation step to pellet MVs was not long or fast enough. Increase the g-force or duration of the microvesicle spin to ensure complete pelleting before proceeding to the exosome isolation step.[2]

Data Summary Tables

Table 1: Optimization of Vesicle Isolation Parameters

This table summarizes data from an optimized protocol for isolating extracellular vesicles, showing the impact of varying reagent concentrations and filter types on final yield, as measured by protein marker (CD9) and miRNA cargo (miRNA-21) levels.[7]

ParameterConditionRelative CD9 Level (Western Blot)Relative miRNA-21 Level (RT-qPCR)
DMS Concentration 1 mg/mL1.001.00
5 mg/mL1.501.80
10 mg/mL (Optimal) 2.20 2.50
20 mg/mL1.802.10
ADe Concentration 0.5 mg/mL1.001.00
1 mg/mL1.601.75
2 mg/mL (Optimal) 2.10 2.30
4 mg/mL1.701.90
Syringe Filter Type PES1.001.00
CA (Optimal) 1.80 1.95
PVDF1.201.30
Data are presented as relative mean values for comparison. DMS: Dimethyl suberimidate dihydrochloride; ADe: Amine-functionalized Diatomaceous earth; PES: Polyethersulfone; CA: Cellulose acetate; PVDF: Polyvinylidene fluoride.

Experimental Protocols

Protocol 1: Isolation of DMVs by Differential Ultracentrifugation

This is a standard, widely used protocol for enriching for different populations of extracellular vesicles, including exosomes, from conditioned cell culture medium.

Materials:

  • Conditioned cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • High-speed and ultracentrifuge with compatible rotors

  • Sterile centrifuge tubes

  • 0.22 µm sterile filters

Methodology:

  • Cell Culture: Culture cells to 70-80% confluency. Wash cells twice with sterile PBS, then incubate for 24-48 hours in serum-free or exosome-depleted medium.[1][3]

  • Harvest Conditioned Medium: Collect the conditioned medium and transfer it to sterile centrifuge tubes. Keep on ice from this point forward.

  • Step 1: Low-Speed Centrifugation (Remove Cells): Centrifuge the medium at 300-500 x g for 10 minutes at 4°C. Carefully transfer the supernatant to a new tube, leaving the cell pellet behind.

  • Step 2: Medium-Speed Centrifugation (Remove Debris): Centrifuge the supernatant at 2,000 x g for 20 minutes at 4°C. Transfer the supernatant to a new tube, discarding the pellet of cell debris.

  • Step 3: High-Speed Centrifugation (Pellet Larger Vesicles): Centrifuge the supernatant at 10,000-20,000 x g for 30-45 minutes at 4°C. The resulting pellet contains larger vesicles (microvesicles). The supernatant contains smaller vesicles (exosomes).

  • Step 4: Filtration (Remove Remaining Debris): Pass the supernatant from the previous step through a 0.22 µm sterile filter to remove any remaining large particles.[3]

  • Step 5: Ultracentrifugation (Pellet Exosomes): Transfer the filtered supernatant to ultracentrifuge tubes. Centrifuge at 100,000-120,000 x g for 70-90 minutes at 4°C. A small, often translucent pellet containing exosomes should form at the bottom.[6]

  • Washing Step: Discard the supernatant and resuspend the exosome pellet in a large volume of sterile PBS. Repeat the ultracentrifugation step (Step 7) to wash the pellet and remove contaminating proteins.[6]

  • Final Resuspension: Discard the supernatant and resuspend the final pellet in a small, appropriate volume of PBS or lysis buffer for downstream analysis. Store at -80°C.

Visual Diagrams

TroubleshootingWorkflow start Start: Low DMV Yield q1 Is starting cell confluency optimal (60-80%)? start->q1 s1_yes Adjust cell seeding density and collection time. q1->s1_yes No s1_no Proceed to next check. q1->s1_no Yes q2 Are you using exosome-depleted serum or serum-free media? s1_yes->q2 s1_no->q2 s2_yes Switch to appropriate media. Wash cells with PBS before collection. q2->s2_yes No s2_no Proceed to next check. q2->s2_no Yes q3 Is the pellet visible after ultracentrifugation? s2_yes->q3 s2_no->q3 s3_yes Concentrate conditioned media (20-50x) with 100kDa filter before ultracentrifugation. q3->s3_yes No s3_no Proceed to next check. q3->s3_no Yes q4 Is the sample contaminated with non-vesicular proteins? s3_yes->q4 s3_no->q4 s4_yes Add a wash step after pelleting. Consider density gradient purification. q4->s4_yes Yes end Yield Optimized q4->end No s4_yes->end

Caption: Troubleshooting flowchart for diagnosing low DMV yield.

ExosomeBiogenesis cluster_cell Host Cell PM Plasma Membrane EE Early Endosome PM->EE Endocytosis Exosome Exosome (Secreted ILV) PM->Exosome MVB Multivesicular Body (MVB) EE->MVB Maturation MVB->PM Fusion & Secretion ILV Intraluminal Vesicles (ILVs) (Formed by inward budding) Lysosome Lysosome MVB->Lysosome Degradation Pathway Extracellular Extracellular Space Exosome->Extracellular

Caption: Simplified pathway of exosome biogenesis and secretion.

IsolationWorkflow start Conditioned Media step1 Centrifuge @ 300-500 x g, 10 min (Pellet: Cells) start->step1 super1 Supernatant 1 step1->super1 step2 Centrifuge @ 2,000 x g, 20 min (Pellet: Cell Debris) super1->step2 super2 Supernatant 2 step2->super2 step3 Centrifuge @ 10,000 x g, 30 min (Pellet: Microvesicles) super2->step3 super3 Supernatant 3 step3->super3 step4 Filter through 0.22 µm filter super3->step4 super4 Filtered Supernatant step4->super4 step5 Ultracentrifuge @ 100,000 x g, 70 min (Pellet: Exosomes) super4->step5 wash Wash with PBS & Repeat Step 5 step5->wash final Final DMV Pellet wash->final

References

Technical Support Center: Enhancing Signal-to-Noise Ratio in DMV Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions (FAQs) to enhance the signal-to-noise ratio (SNR) when imaging Drug-Miscible Vesicles (DMVs).

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of noise and poor signal in DMV fluorescence microscopy?

Poor signal-to-noise ratio in fluorescence microscopy is typically a combination of a weak signal and/or high background noise. The main sources include:

  • High Background Fluorescence: This is often the most significant contributor to low SNR. It can originate from several sources:

    • Autofluorescence: Endogenous fluorescence from biological components like cells, collagen, NADH, and riboflavin, which often emit in the blue-green spectrum.[1][2][3] Aldehyde-based fixatives like formalin and glutaraldehyde can also induce autofluorescence.[2][4]

    • Media and Buffers: Common components in cell culture media, such as phenol red and fetal bovine serum (FBS), are highly fluorescent and can significantly reduce the signal-to-blank ratio.[1][3][5]

    • Unbound Fluorophores: Excess dye molecules that have not been washed away from the sample will fluoresce, creating a diffuse background haze.

  • Low Signal Intensity: The signal from the DMVs themselves may be weak due to:

    • Photobleaching: The irreversible destruction of fluorophores due to prolonged exposure to excitation light.

    • Suboptimal Fluorophore Choice: Using dyes that are not bright enough or are poorly matched to the microscope's lasers and filters.

    • Inefficient Labeling: Low labeling density on the DMVs or self-quenching caused by packing too many fluorophores too closely together.

  • Detector and Optical Noise:

    • Out-of-Focus Light: In widefield microscopy, fluorescence from above and below the focal plane is captured, blurring the image and reducing contrast.[6]

    • Detector Noise: Electronic noise inherent to the detector system (e.g., PMTs, cameras), including dark current and readout noise.[7][8]

Q2: How do I choose the best fluorophore for imaging my DMVs?

Fluorophore selection is critical for maximizing your signal. Key considerations include:

  • Brightness: Choose a fluorophore with a high quantum yield and extinction coefficient. Modern dyes like the Alexa Fluor, DyLight, or ATTO series are generally brighter and more stable than older dyes like FITC.[5]

  • Photostability: Select a dye that is resistant to photobleaching, especially for time-lapse or 3D imaging experiments that require longer exposure.

  • Spectral Properties: To combat autofluorescence, use red-shifted fluorophores that emit at higher wavelengths (e.g., >600 nm), as cellular and media autofluorescence is most prominent in the blue-green region of the spectrum.[1][2][3]

  • Compatibility: Ensure the fluorophore's excitation and emission spectra are well-matched to your microscope's lasers and filters.

Table 1: Comparison of Common Fluorophore Families
Fluorophore FamilyRelative BrightnessRelative PhotostabilitySpectral RangeKey Advantages
Alexa Fluor Very HighVery HighUV to Far-RedExcellent performance, wide variety of conjugates.
DyLight HighHighBlue to Near-IRBright and photostable, good alternative to Alexa Fluors.
ATTO Dyes Very HighExcellentGreen to Near-IRKnown for exceptional photostability and brightness.
Cyanine Dyes (Cy3, Cy5) HighModerate to HighGreen to Far-RedWidely used, especially Cy5 for far-red applications.
FITC ModerateLowGreenProne to photobleaching and pH sensitivity; modern alternatives are often better.
Quantum Dots Very HighExcellentTunableExtremely photostable, but larger size can be a consideration.[9]
Q3: What can I do to reduce background fluorescence in my sample?

Reducing the background is one of the most effective ways to improve SNR.

  • Use Phenol Red-Free Media: For live-cell imaging, switch to a phenol red-free medium or a clear buffered saline solution before imaging to eliminate this major source of background.[1][5]

  • Optimize Washing Steps: Ensure thorough washing after staining to remove all unbound dye molecules.

  • Reduce Serum Concentration: If possible, lower the concentration of FBS in your media, as it contributes to autofluorescence.[3]

  • Use Antifade Reagents: For fixed samples, use a mounting medium containing an antifade reagent to reduce photobleaching, which in turn allows for longer exposure times to boost the signal over the background.[9]

  • Consider Quenching Agents: Commercial reagents (e.g., TrueVIEW) or chemical treatments like sodium borohydride can be used to quench autofluorescence caused by aldehyde fixatives.[2][4]

Q4: When should I use a confocal microscope instead of a widefield microscope?

A confocal microscope is highly recommended for imaging DMVs, especially within thick samples or cells, because its key advantage is the rejection of out-of-focus light.[6][10]

  • Use a Confocal Microscope when: You need to image DMVs inside or on the surface of cells, require high-contrast images of subcellular structures, or want to perform 3D reconstructions. The confocal pinhole blocks stray light, dramatically increasing SNR.[6]

  • Use a Widefield Microscope when: Your sample is very thin and flat (e.g., isolated DMVs on a coverslip), you are extremely concerned about phototoxicity (confocals can have higher peak laser power), or you need very high-speed acquisition beyond the capabilities of a standard point-scanning confocal.

Troubleshooting Guide

Problem: My signal is very dim and noisy.

A dim and noisy signal can be caused by issues with the sample, the microscope settings, or both. This troubleshooting workflow can help you identify and solve the problem.

start Low Signal-to-Noise Ratio (SNR) check_signal Is the signal from DMVs weak? start->check_signal check_bg Is the background high? check_signal->check_bg No fluorophore Issue: Fluorophore - Low brightness - Photobleaching - Spectral mismatch check_signal->fluorophore Yes labeling Issue: Labeling - Low labeling density - Self-quenching check_signal->labeling Yes settings_signal Issue: Microscope Settings - Laser power too low - Detector gain too low - Wrong filter set check_signal->settings_signal Yes autofluorescence Issue: Autofluorescence - From cells or media - Fixation-induced check_bg->autofluorescence Yes unbound_dye Issue: Unbound Dye - Incomplete washing check_bg->unbound_dye Yes settings_bg Issue: Microscope Settings - Pinhole too open (confocal) - Out-of-focus light (widefield) check_bg->settings_bg Yes solve_fluorophore Solution: - Use brighter, more photostable dye - Switch to a red-shifted fluorophore - Check filter/laser compatibility fluorophore->solve_fluorophore solve_labeling Solution: - Optimize dye:vesicle ratio - Test different labeling chemistries labeling->solve_labeling solve_settings_signal Solution: - Increase laser power (carefully) - Increase detector gain/exposure - Verify correct optical path settings_signal->solve_settings_signal solve_autofluorescence Solution: - Use phenol red-free media - Image in PBS - Use quenching agents (e.g., sodium borohydride) autofluorescence->solve_autofluorescence solve_unbound_dye Solution: - Increase number/duration of washes - Consider spin column purification unbound_dye->solve_unbound_dye solve_settings_bg Solution: - Set pinhole to ~1 Airy Unit - Use confocal or deconvolution settings_bg->solve_settings_bg

Caption: Troubleshooting workflow for diagnosing and solving low SNR.

Problem: My sample is photobleaching too quickly.

Photobleaching reduces your signal over time. Here are strategies to minimize it:

  • Reduce Excitation Intensity: Use the lowest possible laser power or illumination intensity that still provides a detectable signal.[11] It is often better to use a lower power and increase the detector gain or exposure time.

  • Minimize Exposure Time: Keep the shutter closed when not actively acquiring an image. For time-lapse experiments, increase the interval between acquisitions as much as possible.

  • Use Antifade Mounting Media: For fixed samples, always use a commercially available mounting medium with antifade reagents (e.g., containing PPD or DABCO).[9]

  • Choose Photostable Dyes: As mentioned in the FAQ, select modern, photostable fluorophores from the start.

  • Image Deeper in the Red Spectrum: Longer wavelength light is generally less phototoxic and damaging to both the fluorophores and the sample.[2]

Experimental Protocols & Workflows

Protocol: Staining DMVs and Preparing Slides to Minimize Background

This protocol provides a general framework for labeling DMVs and mounting them for imaging with a focus on maximizing SNR.

Materials:

  • DMV suspension

  • Lipophilic fluorescent dye (e.g., DiO, DiI, or an amine-reactive dye if vesicles have surface proteins)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Phenol red-free cell culture medium (for live-cell experiments)

  • High-quality glass coverslips (#1.5 thickness, 170 µm).[10]

  • Antifade mounting medium

  • Ethanol (70% and 100%) for cleaning

Procedure:

  • Coverslip Cleaning: Thoroughly clean coverslips by sonicating in 70% ethanol, rinsing with distilled water, and storing in 100% ethanol to remove any fluorescent residues. Air-dry before use.

  • DMV Staining: a. Dilute DMVs to the desired concentration in PBS. b. Add the fluorescent dye at a pre-optimized concentration. Start with the manufacturer's recommendation and titrate to find the optimal balance between signal and potential self-quenching. c. Incubate for the recommended time and temperature, protected from light.

  • Removal of Unbound Dye (Critical Step): a. To remove excess, unbound dye, use a method appropriate for your vesicle size, such as dialysis, size exclusion chromatography (spin column), or ultracentrifugation followed by resuspension in fresh PBS. b. This is the most important step for reducing background fluorescence from the solution.

  • Slide Preparation (for isolated DMVs): a. Apply a small volume (5-10 µL) of the purified, stained DMV suspension to the center of a clean glass slide. b. Gently place a clean coverslip over the drop, avoiding air bubbles. c. Add a drop of antifade mounting medium to the center of the coverslip. d. Seal the edges of the coverslip with clear nail polish to prevent evaporation. Let it dry completely before imaging.

  • Slide Preparation (for DMVs with cells): a. Plate cells on #1.5 thickness glass-bottom dishes or chamber slides. b. Once cells are adherent, replace the growth medium with pre-warmed, phenol red-free imaging medium.[5] c. Add the purified, stained DMVs to the cells and incubate for the desired duration. d. Gently wash the cells 2-3 times with fresh, pre-warmed imaging medium or PBS to remove any DMVs that have not been taken up or adhered to the cells. e. Add fresh imaging medium before placing the dish on the microscope.

General Experimental Workflow for High SNR Imaging

This diagram outlines the key stages and decision points for a successful high-SNR imaging experiment with DMVs.

cluster_prep 1. Preparation cluster_acq 2. Acquisition cluster_proc 3. Post-Processing prep_node prep_node acq_node acq_node proc_node proc_node decision_node decision_node A Select Bright, Red-Shifted Photostable Fluorophore B Optimize Labeling Protocol (Titrate Dye Concentration) A->B C Purify Labeled DMVs (Remove Unbound Dye) B->C D Prepare Sample for Imaging (Use Phenol-Free Media, #1.5 Coverslip) C->D E Select Appropriate Microscope (Confocal for Thick Samples) D->E F Optimize Settings on Control Sample (Laser, Gain, Offset, Pinhole) E->F G Acquire Images (Avoid Saturation, Minimize Exposure) F->G H Background Subtraction G->H I Deconvolution H->I J Denoising Filter (Optional) I->J K Quantitative Analysis J->K

Caption: Key workflow stages for optimizing SNR in DMV imaging.

Conceptual Diagram: Sources of Signal and Noise

This diagram illustrates how the desired signal is contaminated by various noise sources during the imaging process.

cluster_sample Sample Plane cluster_optics Microscope Optics cluster_detector Detection signal_node signal_node noise_node noise_node process_node process_node final_node final_node DMV_Signal True Signal (Fluorophores on DMV) Objective Objective Lens DMV_Signal->Objective Autofluorescence Autofluorescence (Cells, Media) Autofluorescence->Objective Stray_Light Unbound Dye Fluorescence Stray_Light->Objective OutOfFocus Out-of-Focus Light Objective->OutOfFocus Collected by Widefield Pinhole Confocal Pinhole (Noise Rejection) Objective->Pinhole Focused Light OutOfFocus->Pinhole Blocked Detector Detector (PMT/Camera) Pinhole->Detector Shot_Noise Photon Shot Noise Detector->Shot_Noise Detector_Noise Electronic Noise (Readout, Dark Current) Detector->Detector_Noise FinalImage Final Image (Signal + Noise) Detector->FinalImage Shot_Noise->FinalImage Detector_Noise->FinalImage

Caption: Conceptual flow of signal and introduction of noise sources.

References

Technical Support Center: Live-Cell Imaging of Virus-Infected Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in live-cell imaging of virus-infected cells. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and optimize your experiments for high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in live-cell imaging of virus-infected cells?

Live-cell imaging of viral infections is a powerful technique to study the dynamic interactions between a virus and its host cell in real-time.[1][2] However, researchers often face several challenges that can compromise experimental outcomes:

  • Phototoxicity: The illumination light used to excite fluorophores can generate reactive oxygen species (ROS), which are toxic to cells and can induce artifacts such as membrane blebbing, vacuole formation, and even cell death.[3][4][5][6]

  • Photobleaching: Fluorophores can lose their ability to fluoresce after prolonged exposure to excitation light, leading to a diminished signal over time.[1][4][7]

  • Maintaining Cell Viability: Keeping cells healthy and physiologically normal on the microscope stage for extended periods is critical but challenging.[3][8][9][10] Factors such as temperature, pH, humidity, and nutrient availability must be tightly controlled.[8][9][10][11]

  • Labeling Strategy: Choosing the right fluorescent label is crucial. The label should be bright and photostable without altering the biological functions of the virus or the cell.[12]

  • Low Signal-to-Noise Ratio: Live-cell imaging often involves low light levels to minimize phototoxicity, which can result in images with a low signal-to-noise ratio.[3]

Q2: How can I minimize phototoxicity in my experiments?

Minimizing phototoxicity is essential for obtaining biologically relevant data. Here are several strategies:

  • Reduce Illumination Intensity: Use the lowest possible laser power or light intensity that still provides a detectable signal.[5][13]

  • Minimize Exposure Time: Keep exposure times as short as possible.[5][7]

  • Optimize Image Acquisition Settings: Instead of continuous illumination, use intermittent imaging to capture data at specific time points.[9][14] Reduce the number of z-sections and fluorophore channels to the minimum required for your research question.[3]

  • Use More Sensitive Detectors: Employing highly sensitive cameras, such as electron-multiplying CCD (EMCCD) or sCMOS cameras, can help detect faint signals, reducing the need for high illumination.[9]

  • Choose Photostable and Red-Shifted Fluorophores: Select fluorescent proteins or dyes that are known for their high photostability.[15] Red-shifted fluorophores are generally less phototoxic as they are excited by longer wavelength light, which is less energetic and damaging to cells.[5]

  • Incorporate Antioxidants: Adding antioxidants to the imaging medium can help quench reactive oxygen species and reduce phototoxicity.[9][14]

Q3: What are the best practices for maintaining cell health during long-term imaging?

Maintaining a stable and healthy cellular environment is paramount for successful long-term live-cell imaging.[8][10]

  • Temperature Control: Maintain a constant temperature of 37°C for mammalian cells using a stage-top incubator or a heated microscope enclosure.[8][9]

  • pH and CO2 Control: Use a CO2-independent medium or a stage-top incubator with CO2 control to maintain the physiological pH of the culture medium (typically pH 7.2-7.4).[3][8][10] Supplementing the medium with HEPES buffer can also help stabilize the pH.[3][11]

  • Humidity Control: Prevent evaporation of the culture medium, which can lead to changes in osmolarity and cell stress, by using a humidified chamber.[8][10]

  • Aseptic Conditions: Ensure all components of the imaging setup are sterile to prevent contamination during long-term experiments.[8]

  • Media Perfusion: For very long experiments, a perfusion system can be used to continuously replenish nutrients and remove waste products.[8][11]

Troubleshooting Guides

Problem 1: Rapid Photobleaching of Fluorescent Signal

Symptoms: The fluorescent signal fades quickly during the time-lapse acquisition, making it difficult to track viral particles or cellular components over time.

Possible Cause Troubleshooting Step
High Excitation Light Intensity Decrease the laser power or illumination intensity to the lowest level that provides an adequate signal.[13]
Long Exposure Times Reduce the camera exposure time.[7] If the signal becomes too weak, consider increasing the camera gain or using a more sensitive detector.
Fluorophore Choice Select a more photostable fluorescent protein or dye. Newer generations of fluorescent probes often exhibit enhanced photostability.[13][15]
Suboptimal Imaging Medium Use an imaging medium containing antifade reagents or antioxidants to reduce photobleaching.[7]
Excessive Sampling Frequency Reduce the frequency of image acquisition to the minimum necessary to capture the biological process of interest.[9][14]
Problem 2: Signs of Cell Stress or Death During Imaging

Symptoms: Cells exhibit morphological changes such as membrane blebbing, vacuole formation, detachment from the substrate, or undergo apoptosis.[3][5]

Possible Cause Troubleshooting Step
Phototoxicity Implement all the strategies to minimize phototoxicity mentioned in the FAQ section, such as reducing light intensity and exposure time.[5][6]
Suboptimal Environmental Control Ensure stable temperature, pH, and humidity using a high-quality stage-top incubator.[8][10] Verify the CO2 supply if using a CO2-dependent medium.[3]
Nutrient Depletion/Waste Accumulation For long-term imaging, use a perfusion system to refresh the culture medium.[8][11]
Toxicity of Fluorescent Probe Use the lowest possible concentration of the fluorescent dye or express the fluorescent protein at a low level to minimize cellular stress.[3][9]
Contamination Ensure all reagents and equipment are sterile. Monitor for any signs of bacterial or fungal contamination.[16]
Problem 3: Low Signal-to-Noise Ratio (SNR)

Symptoms: The fluorescent signal is weak and difficult to distinguish from the background noise, leading to poor image quality and inaccurate analysis.

Possible Cause Troubleshooting Step
Low Expression of Fluorescent Protein Optimize the transfection or transduction protocol to achieve a higher but still non-toxic level of fluorescent protein expression.[17]
Inefficient Labeling with Fluorescent Dye Optimize the concentration of the dye and the incubation time. Ensure the dye is not expired and has been stored correctly.
High Background Fluorescence Use a phenol red-free imaging medium, as phenol red is fluorescent.[16][18] Use high-quality glass-bottom dishes with low autofluorescence.
Suboptimal Microscope Settings Use a high numerical aperture (NA) objective to collect more light. Ensure the microscope's light path is correctly aligned and clean.
Detector Sensitivity Use a more sensitive camera, such as an EMCCD or sCMOS camera, which are designed for low-light applications.[9]

Experimental Protocols

Protocol 1: General Live-Cell Imaging of Virus-Infected Cells
  • Cell Culture and Seeding:

    • Culture cells in a standard incubator until they reach 70-80% confluency.

    • Seed the cells onto glass-bottom imaging dishes or chamber slides appropriate for your microscope.

  • Viral Infection:

    • Infect the cells with the fluorescently labeled virus at a predetermined multiplicity of infection (MOI).

    • Incubate for the desired time to allow for viral entry and replication.

  • Preparation for Imaging:

    • Gently wash the cells with pre-warmed, phenol red-free imaging medium to remove any unbound virus and reduce background fluorescence.[16][18]

    • Add fresh imaging medium, supplemented with HEPES buffer for pH stability if not using CO2 control.[3]

  • Microscope Setup:

    • Turn on the microscope and the environmental chamber, allowing them to equilibrate to 37°C and 5% CO2 (if required).

    • Place the imaging dish on the microscope stage.

  • Image Acquisition:

    • Locate the cells of interest using the lowest possible light intensity.

    • Set the image acquisition parameters (exposure time, laser power, time interval, z-stack) to the minimum required to obtain a satisfactory signal while minimizing phototoxicity.[5][7]

    • Start the time-lapse acquisition.

  • Post-Acquisition Analysis:

    • Analyze the images using appropriate software to track viral particles, measure fluorescence intensity, or quantify cellular responses.

Diagrams

Experimental_Workflow Experimental Workflow for Live-Cell Imaging of Virus-Infected Cells cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis cell_culture Cell Culture seeding Seeding on Imaging Dish cell_culture->seeding viral_infection Viral Infection seeding->viral_infection washing Washing and Media Change viral_infection->washing microscope_setup Microscope Setup & Equilibration washing->microscope_setup image_acquisition Image Acquisition microscope_setup->image_acquisition data_analysis Image Processing & Data Analysis image_acquisition->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: A streamlined workflow for live-cell imaging experiments.

Troubleshooting_Logic Troubleshooting Logic for Poor Image Quality start Poor Image Quality check_signal Is the signal weak? start->check_signal check_bleaching Is the signal fading rapidly? check_signal->check_bleaching No weak_signal_yes Increase exposure/gain Optimize labeling check_signal->weak_signal_yes Yes check_cell_health Are cells showing signs of stress? check_bleaching->check_cell_health No bleaching_yes Reduce light intensity/exposure Use antifade reagents check_bleaching->bleaching_yes Yes health_yes Reduce phototoxicity Optimize environment check_cell_health->health_yes Yes health_no Image quality issue likely resolved check_cell_health->health_no No weak_signal_yes->check_bleaching weak_signal_no Check background fluorescence bleaching_yes->check_cell_health bleaching_no Proceed to next check health_yes->health_no

Caption: A decision tree for troubleshooting common imaging issues.

Signaling_Pathway_Example Generic Viral Entry and Host Response Pathway Virus Virus Particle Receptor Host Cell Receptor Virus->Receptor Binding Endocytosis Endocytosis Receptor->Endocytosis Uncoating Viral Uncoating Endocytosis->Uncoating Replication Viral Replication Uncoating->Replication Immune_Response Innate Immune Response Replication->Immune_Response Triggers

References

Validation & Comparative

A Comparative Analysis of Double-Membrane Vesicle Formation Across SARS-CoV, MERS-CoV, and SARS-CoV-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of double-membrane vesicle (DMV) formation across three prominent coronavirus strains: Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV), Middle East Respiratory Syndrome Coronavirus (MERS-CoV), and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). A thorough understanding of the similarities and differences in the biogenesis of these viral replication organelles is crucial for the development of broad-spectrum antiviral therapies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the molecular pathways involved.

Data Presentation: Quantitative Comparison of DMV Characteristics

Coronaviruses remodel host cell membranes to create DMVs that serve as protected sites for viral RNA replication.[1] While direct comparative studies providing standardized quantitative data across all three major coronaviruses are limited, the existing literature allows for a general comparison of their key characteristics.

CharacteristicSARS-CoVMERS-CoVSARS-CoV-2
Average DMV Diameter ~210 ± 30 nmInformation not readily available in direct comparisonInformation not readily available in direct comparison
Key Viral Proteins nsp3, nsp4, nsp6[2]nsp3, nsp4nsp3, nsp4, nsp6[3]
Membrane Source Endoplasmic Reticulum (ER)[4]Endoplasmic Reticulum (ER)[5]Endoplasmic Reticulum (ER)[4][6]
Associated Structures Convoluted Membranes (CMs)Zippered ERZippered ER, Vesicle Packets
Cellular Localization Perinuclear regionPerinuclear regionPerinuclear region

Experimental Protocols

A detailed understanding of the methodologies used to study DMV formation is essential for reproducing and building upon existing research. Below are protocols for key experiments.

Transmission Electron Microscopy (TEM) for Visualization of Coronavirus-Induced DMVs

This protocol outlines the steps for preparing coronavirus-infected cells for TEM to visualize the ultrastructure of DMVs.

1. Cell Culture and Infection:

  • Seed Vero E6 cells (or other susceptible cell lines) on a suitable culture dish.
  • Infect the cells with SARS-CoV, MERS-CoV, or SARS-CoV-2 at a designated multiplicity of infection (MOI).
  • Incubate for a time course (e.g., 8, 16, 24 hours) to capture different stages of DMV formation.

2. Fixation:

  • Carefully remove the culture medium.
  • Gently wash the cells with phosphate-buffered saline (PBS).
  • Fix the cells with a primary fixative solution (e.g., 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer, pH 7.4) for 1 hour at room temperature.
  • Post-fix the cells in 1% osmium tetroxide in 0.1 M sodium cacodylate buffer for 1 hour at room temperature.

3. Dehydration and Embedding:

  • Wash the cells with distilled water.
  • Dehydrate the samples through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).
  • Infiltrate the samples with a mixture of resin (e.g., Epon) and ethanol, gradually increasing the resin concentration.
  • Embed the samples in pure resin and polymerize at 60°C for 48 hours.

4. Ultrathin Sectioning and Staining:

  • Trim the resin blocks to the area of interest.
  • Cut ultrathin sections (60-80 nm) using an ultramicrotome equipped with a diamond knife.
  • Collect the sections on copper grids.
  • Stain the sections with uranyl acetate and lead citrate to enhance contrast.

5. Imaging:

  • Examine the sections using a transmission electron microscope at an appropriate accelerating voltage.
  • Capture images of DMVs and other virus-induced membrane rearrangements.

Immunofluorescence Assay for Localization of Viral Non-Structural Proteins (nsps)

This protocol describes how to perform immunofluorescence to visualize the subcellular localization of key viral proteins involved in DMV formation.

1. Cell Culture, Infection, and Fixation:

  • Grow cells on glass coverslips in a multi-well plate.
  • Infect cells with the desired coronavirus strain.
  • At the desired time post-infection, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

2. Permeabilization and Blocking:

  • Wash the cells three times with PBS.
  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
  • Wash the cells three times with PBS.
  • Block non-specific antibody binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.

3. Antibody Incubation:

  • Incubate the cells with primary antibodies targeting the viral proteins of interest (e.g., rabbit anti-nsp3 and mouse anti-nsp4) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
  • Wash the cells three times with PBS.
  • Incubate the cells with fluorescently labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594) diluted in blocking buffer for 1 hour at room temperature in the dark.

4. Mounting and Imaging:

  • Wash the cells three times with PBS.
  • Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
  • Image the cells using a fluorescence microscope with the appropriate filter sets.

Signaling Pathways and Experimental Workflows

The formation of DMVs is a complex process that involves the hijacking of host cellular pathways by the virus. The following diagrams illustrate key experimental workflows and signaling pathways implicated in coronavirus DMV biogenesis.

Experimental_Workflow_TEM cluster_preparation Sample Preparation cluster_sectioning_staining Sectioning & Staining cluster_imaging Imaging & Analysis cell_culture Cell Culture & Infection fixation Fixation (Glutaraldehyde, OsO4) cell_culture->fixation Infected Cells dehydration Dehydration (Ethanol Series) fixation->dehydration embedding Resin Embedding dehydration->embedding sectioning Ultrathin Sectioning embedding->sectioning staining Staining (Uranyl Acetate, Lead Citrate) sectioning->staining tem_imaging TEM Imaging staining->tem_imaging data_analysis Image Analysis & Quantification tem_imaging->data_analysis

Workflow for TEM analysis of coronavirus-induced DMVs.

Signaling_Pathway_Autophagy cluster_virus Coronavirus Infection cluster_autophagy Autophagy Pathway cluster_dmv DMV Formation virus Coronavirus (SARS-CoV, MERS-CoV, SARS-CoV-2) pi3k PI3K Class III Complex virus->pi3k Hijacks beclin1 Beclin-1 pi3k->beclin1 atgs ATG Proteins beclin1->atgs lc3 LC3 Conversion (LC3-I to LC3-II) atgs->lc3 autophagosome Autophagosome Formation lc3->autophagosome dmv Double-Membrane Vesicles autophagosome->dmv Contributes to membrane source

Hijacking of the autophagy pathway for DMV formation.

Signaling_Pathway_UPR cluster_er_stress ER Stress cluster_upr Unfolded Protein Response (UPR) cluster_outcome Cellular Outcome er_stress Viral Protein Accumulation in ER perk PERK Pathway er_stress->perk ire1 IRE1 Pathway er_stress->ire1 atf6 ATF6 Pathway er_stress->atf6 dmv_formation DMV Formation perk->dmv_formation Modulates ire1->dmv_formation Modulates atf6->dmv_formation Modulates

Involvement of the Unfolded Protein Response in DMV biogenesis.

References

Core Structural Distinctions: Dense vs. Non-Dense Cored Virions

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the structural architectures of dense-cored and non-dense-cored virions from diverse virus families reveals fundamental differences in their composition and assembly. This guide provides an objective comparison of these viral structures, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding these complex biological entities.

Viruses can be broadly categorized based on the presence or absence of a dense internal core within the capsid. Dense-cored viruses contain a nucleocapsid, a complex of the viral genome tightly packaged with viral proteins, which appears electron-dense in imaging techniques like transmission electron microscopy. In contrast, non-dense-cored particles, often referred to as empty capsids or virus-like particles (VLPs), are devoid of the viral genome, resulting in a less dense or hollow appearance.

Dense-Cored Virions: Examples from Herpesviridae, Poxviridae, and Flaviviridae

Herpesviridae: Members of the Herpesviridae family possess a distinctive four-layered structure.[1] The innermost component is a large, linear, double-stranded DNA genome that forms a dense core.[1][2] This core is enclosed within an icosahedral capsid approximately 125–130 nm in diameter.[2] Surrounding the capsid is a proteinaceous layer known as the tegument, which is in turn enveloped by a lipid bilayer studded with viral glycoproteins.[1][2] During their replication cycle, herpesviruses assemble different types of capsids: A-capsids (empty), B-capsids (containing scaffolding proteins), and C-capsids, which are the mature, infectious virions containing the dense DNA core.[3]

Poxviridae: Poxviruses are among the largest and most complex animal viruses, with virions that are typically brick-shaped or ovoid.[4][5][6] Their large, linear, double-stranded DNA genome is associated with proteins within a central, biconcave or dumbbell-shaped core structure.[7][8] This nucleoprotein core, along with lateral bodies, is enclosed by a membrane.[7][8] Poxviruses exist in two infectious forms: the intracellular mature virion (IMV) and the extracellular enveloped virion (EEV), both of which are dense-cored.[5]

Flaviviridae: Flaviviruses, such as Dengue virus and Zika virus, are enveloped viruses with a single-stranded RNA genome.[9][10] The genome is complexed with the capsid (C) protein to form a nucleocapsid core. While smaller and simpler than the cores of herpesviruses and poxviruses, this core is a distinct, dense structure that houses the viral genetic material. The nucleocapsid is surrounded by a host-derived lipid envelope in which the viral envelope (E) and membrane (M) proteins are embedded.[9]

Non-Dense-Cored Virions: The Case of Papillomaviridae and Parvoviridae

Papillomaviridae: Papillomaviruses are non-enveloped viruses with a circular, double-stranded DNA genome.[11] A key feature of this family is the ability of their major capsid protein, L1, to self-assemble into empty capsids, or virus-like particles (VLPs), that are structurally almost identical to infectious virions but lack the viral DNA.[11][12] These empty capsids are icosahedral, composed of 72 pentameric capsomers, and have a diameter of about 55-60 nm.[12][13]

Parvoviridae: Parvoviruses are small, non-enveloped viruses with a linear, single-stranded DNA genome.[2][6] Similar to papillomaviruses, the capsid proteins of parvoviruses can assemble into empty capsids that do not contain the genome.[1][4] Structural studies comparing infectious, DNA-containing virions and empty capsids have revealed subtle conformational differences, particularly in regions that interact with the viral DNA in the mature virion.[2][4] The formation of empty capsids is a common feature of the parvovirus life cycle.[1]

Quantitative Comparison of Viral Structures

The following table summarizes key quantitative data for representative viruses from the families discussed.

Virus FamilyExample VirusVirion ShapeVirion Size (diameter)Genome TypeCore Structure
Dense-Cored
HerpesviridaeHerpes Simplex Virus 1 (HSV-1)Spherical150-200 nmdsDNADense, DNA-containing icosahedral nucleocapsid
PoxviridaeVaccinia VirusBrick-shaped/Ovoid220-450 nm x 140-260 nmdsDNAComplex, dumbbell-shaped dense core
FlaviviridaeDengue Virus (DENV)Spherical~50 nmssRNADense, RNA-containing nucleocapsid
Non-Dense-Cored
PapillomaviridaeHuman Papillomavirus (HPV)Icosahedral55-60 nmdsDNACan form empty capsids (VLPs) lacking a core
ParvoviridaeCanine Parvovirus (CPV)Icosahedral~26 nmssDNACan form empty capsids lacking a core

Experimental Protocols for Structural Characterization

The determination of viral structures at high resolution is primarily achieved through cryo-electron microscopy (cryo-EM) and X-ray crystallography.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a powerful technique for determining the three-dimensional structure of viruses in a near-native state.

Methodology Overview:

  • Sample Preparation: A purified virus suspension is applied to an EM grid, which is then rapidly plunge-frozen in liquid ethane. This process vitrifies the sample, preserving the native structure of the virions without the formation of ice crystals.

  • Data Collection: The frozen grid is imaged in a transmission electron microscope at cryogenic temperatures. A series of two-dimensional projection images of the viral particles are collected from different angles.

  • Image Processing and 3D Reconstruction: The individual particle images are computationally extracted, aligned, and classified. These 2D images are then used to reconstruct a three-dimensional electron density map of the virus.

  • Model Building: An atomic model of the viral proteins is built into the electron density map, yielding a high-resolution structure of the virion.

X-ray Crystallography

X-ray crystallography can provide atomic-resolution structures of viruses, particularly for smaller, non-enveloped viruses that can form well-ordered crystals.[11]

Methodology Overview:

  • Crystallization: Highly purified and concentrated virus particles are screened against a variety of crystallization conditions (e.g., different precipitants, pH, and temperature) to induce the formation of three-dimensional crystals.[8]

  • X-ray Diffraction Data Collection: The virus crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source.[8] The crystal diffracts the X-rays, producing a pattern of spots that is recorded on a detector.[8][11]

  • Structure Determination: The intensities of the diffracted spots are used to calculate an electron density map of the repeating unit within the crystal.[8] Phase information, which is lost during the experiment, is recovered using various methods, sometimes aided by lower-resolution models from cryo-EM.[12]

  • Model Building and Refinement: An atomic model of the virus is built into the electron density map and refined to best fit the experimental data.[8]

Visualizing Structural Differences and Workflows

The following diagrams illustrate the key structural differences between dense-cored and non-dense-cored virions and a generalized workflow for their structural determination.

G Structural Comparison of Virions cluster_dense Dense-Cored Virions cluster_non_dense Non-Dense-Cored Virions (Empty Capsids) herpes Herpesvirus Envelope Tegument Icosahedral Capsid Dense DNA Core pox Poxvirus Envelope Lateral Bodies Dumbbell-shaped Dense Core papilloma Papillomavirus (VLP) Icosahedral Capsid No Genome (Hollow) parvo Parvovirus (Empty) Icosahedral Capsid No Genome (Hollow)

Caption: Key structural layers of dense-cored vs. non-dense-cored virions.

G Generalized Workflow for Viral Structure Determination cluster_sample Sample Preparation cluster_methods Structure Determination Methods cluster_cryoem Cryo-EM cluster_xray X-ray Crystallography cluster_analysis Analysis virus_prep Virus Purification plunge_freeze Plunge Freezing virus_prep->plunge_freeze crystallization Crystallization virus_prep->crystallization cryo_data Data Collection (TEM) plunge_freeze->cryo_data recon_3d 3D Reconstruction cryo_data->recon_3d model_building Atomic Model Building recon_3d->model_building xray_data X-ray Diffraction crystallization->xray_data phasing Phasing xray_data->phasing phasing->model_building structure_analysis Structural Analysis model_building->structure_analysis

Caption: Workflow for determining viral structures via cryo-EM and X-ray crystallography.

References

Validating Host Factors in Dengue Virus DMV Biogenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The biogenesis of Dengue virus (DENV) double-membrane vesicles (DMVs), the sites of viral RNA replication, is a complex process that critically depends on the co-option of host cellular machinery. Identifying and validating the host factors involved in DMV formation is paramount for understanding DENV pathogenesis and for the development of novel host-directed antiviral therapies. This guide provides a comparative analysis of a key host factor, Reticulon 3 (RTN3), with other cellular proteins implicated in DENV replication, supported by experimental data and detailed methodologies.

Comparative Analysis of Host Factor Involvement in DENV Replication

The following table summarizes the quantitative impact of silencing key host factors on Dengue virus replication. The data is compiled from various studies and highlights the significance of these proteins in the viral life cycle.

Host FactorMethod of InhibitionCell LineDENV Serotype(s)Quantitative OutcomeReference
Reticulon 3 (RTN3) CRISPR-Cas9 KnockdownHuh7DENV2~40-50% reduction in NS3 protein levels.[1]
CRISPR-Cas9 KnockdownHuh7DENV2~90% reduction in RTN3 mRNA levels in infected cells.[1]
Fatty Acid Synthase (FASN) C75 (inhibitor)Huh-7.5DENV2~2-log10 reduction in DENV replication.[2]
siRNA KnockdownHuh-7.5DENV2>60% reduction in target mRNA levels.[2]
GBF1 Brefeldin A (inhibitor)Not specifiedDENVInhibition of capsid protein transport to lipid droplets.[3]
PACT CRISPR KnockoutHuh7DENV1, DENV2, DENV3Significant reduction in viral RNA abundance.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers looking to validate the role of host factors in DENV replication.

siRNA-Mediated Knockdown of Host Factors

This protocol describes the transient silencing of a target host gene in Huh7 cells using small interfering RNA (siRNA).

Materials:

  • Huh7 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • siRNA targeting the host factor of interest (20 µM stock)

  • Non-targeting control siRNA (20 µM stock)

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine RNAiMAX transfection reagent

  • 24-well tissue culture plates

  • Nuclease-free water and tubes

Procedure:

  • Cell Seeding: The day before transfection, seed Huh7 cells in a 24-well plate at a density of 10,000-15,000 cells per well in 0.5 mL of complete growth medium. Ensure cells are 70-80% confluent at the time of transfection.[5]

  • siRNA-Lipofectamine Complex Formation:

    • For each well to be transfected, prepare two tubes.

    • In Tube A, dilute 1.5 µL of the 20 µM siRNA stock (final concentration of 50 nM) in 50 µL of Opti-MEM.

    • In Tube B, dilute 1 µL of Lipofectamine RNAiMAX in 50 µL of Opti-MEM.

    • Incubate both tubes at room temperature for 5 minutes.

    • Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 20-30 minutes to allow the formation of siRNA-lipid complexes.

  • Transfection:

    • Aspirate the growth medium from the Huh7 cells.

    • Add 400 µL of fresh, pre-warmed complete growth medium to each well.

    • Add the 100 µL of siRNA-Lipofectamine complex dropwise to each well.

    • Gently rock the plate to ensure even distribution.

  • Incubation and Analysis:

    • Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

    • After incubation, proceed with DENV infection and subsequent analysis (e.g., RT-qPCR for knockdown efficiency and viral RNA quantification, or Western blot for protein levels).

CRISPR-Cas9 Mediated Knockout of Host Factors

This protocol provides a general workflow for generating a stable knockout cell line for a target host gene in Huh7 cells using the CRISPR-Cas9 system.

Materials:

  • Huh7 cells

  • Lentiviral vectors expressing Cas9 and a single guide RNA (sgRNA) targeting the host factor of interest

  • Polybrene

  • Puromycin (or other selection antibiotic)

  • Complete growth medium

  • 6-well tissue culture plates

Procedure:

  • Transduction:

    • Seed Huh7 cells in a 6-well plate.

    • On the day of transduction, replace the medium with fresh complete growth medium containing Polybrene (final concentration 4-8 µg/mL).

    • Add the lentiviral particles carrying the Cas9 and sgRNA constructs to the cells.

    • Incubate for 24 hours at 37°C.

  • Selection:

    • After 24 hours, replace the medium with fresh complete growth medium containing the appropriate selection antibiotic (e.g., puromycin at a pre-determined optimal concentration).

    • Continue to culture the cells in the selection medium, replacing it every 2-3 days, until non-transduced control cells are completely eliminated.

  • Expansion and Validation:

    • Expand the pool of antibiotic-resistant cells.

    • Validate the knockout of the target gene by Western blot and/or sequencing of the genomic locus.

    • Isolate single-cell clones by limiting dilution to establish a clonal knockout cell line.

    • Confirm the absence of the target protein in the clonal cell lines before proceeding with DENV infection studies.[6]

Dengue Virus Plaque Assay

This protocol is for the quantification of infectious DENV particles (Plaque Forming Units, PFU/mL) in cell culture supernatants.

Materials:

  • Vero cells

  • Complete growth medium

  • DENV-infected cell culture supernatant (virus stock)

  • Serum-free medium

  • Carboxymethylcellulose (CMC) overlay medium (e.g., 2X MEM with 2% CMC)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10% in PBS)

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: Seed Vero cells in 6-well plates to form a confluent monolayer on the day of infection.

  • Serial Dilution of Virus: Prepare 10-fold serial dilutions of the virus stock in serum-free medium.

  • Infection:

    • Wash the Vero cell monolayers with PBS.

    • Infect the cells by adding 200 µL of each viral dilution to duplicate wells.

    • Incubate for 1-2 hours at 37°C, rocking the plates every 15-20 minutes to ensure even distribution of the virus.

  • Overlay:

    • After the incubation period, aspirate the inoculum.

    • Overlay the cells with 2 mL of the CMC overlay medium.

    • Incubate the plates at 37°C in a CO2 incubator for 5-7 days, or until plaques are visible.

  • Plaque Visualization and Counting:

    • Fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 30 minutes.

    • Carefully remove the overlay and formalin.

    • Stain the cells with crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of plaques in the wells with a countable number of plaques (typically 10-100).

    • Calculate the viral titer in PFU/mL using the formula: Titer (PFU/mL) = (Number of plaques) / (Dilution factor x Volume of inoculum in mL).[1][7]

RT-qPCR for Dengue Virus RNA Quantification

This protocol outlines the quantification of DENV genomic RNA from infected cell culture supernatants using a one-step RT-qPCR assay.[8][9]

Materials:

  • Viral RNA extraction kit

  • One-step RT-qPCR master mix

  • DENV-specific forward and reverse primers and probe

  • Nuclease-free water

  • Optical-grade PCR plates or tubes

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Extract viral RNA from the cell culture supernatant according to the manufacturer's protocol of the chosen RNA extraction kit.

  • RT-qPCR Reaction Setup:

    • Prepare a master mix containing the one-step RT-qPCR buffer, reverse transcriptase, DNA polymerase, dNTPs, DENV-specific primers, and probe.

    • Add a specific volume of the extracted viral RNA to each well of the PCR plate.

    • Include a no-template control (NTC) and a positive control in each run.

  • Real-time PCR Program:

    • Reverse Transcription: 50°C for 10-30 minutes.

    • Initial Denaturation: 95°C for 2-5 minutes.

    • Cycling (40-45 cycles):

      • Denaturation: 95°C for 10-15 seconds.

      • Annealing/Extension: 60°C for 30-60 seconds (acquire fluorescence data at this step).

  • Data Analysis:

    • Generate a standard curve using a serial dilution of a known quantity of DENV RNA or a plasmid containing the target sequence.

    • Determine the cycle threshold (Ct) values for the unknown samples.

    • Calculate the absolute copy number of viral RNA in the samples by interpolating their Ct values on the standard curve.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and the putative signaling pathway involving RTN3 in DENV infection.

experimental_workflow_siRNA cluster_cell_culture Cell Culture & Transfection cluster_infection_analysis DENV Infection & Analysis seed_cells Seed Huh7 Cells (24-well plate) prepare_complex Prepare siRNA-Lipofectamine Complexes seed_cells->prepare_complex 24h transfect Transfect Cells with siRNA prepare_complex->transfect infect_cells Infect with DENV (48-72h post-transfection) transfect->infect_cells 48-72h harvest Harvest Supernatant & Cell Lysate infect_cells->harvest plaque_assay Plaque Assay (Quantify Viral Titer) harvest->plaque_assay rt_qpcr RT-qPCR (Quantify Viral RNA) harvest->rt_qpcr experimental_workflow_CRISPR cluster_transduction_selection Transduction & Selection cluster_validation_infection Validation & DENV Infection transduce Transduce Huh7 Cells with Lentivirus (Cas9 + sgRNA) select Select with Antibiotic (e.g., Puromycin) transduce->select 24h expand Expand Resistant Cell Pool select->expand validate Validate Knockout (Western Blot/Sequencing) expand->validate infect_ko Infect Knockout Cells with DENV validate->infect_ko analyze Analyze Viral Replication (Plaque Assay/RT-qPCR) infect_ko->analyze rtn3_signaling_pathway cluster_virus Dengue Virus cluster_host Host Cell DENV DENV Infection RTN3 Reticulon 3 (RTN3) DENV->RTN3 Induces Upregulation NS3 DENV NS3 NS3->RTN3 Interacts with NS4B DENV NS4B NS4B->RTN3 Interacts with viral_RNA Viral RNA Exosome Infectious Exosome Biogenesis viral_RNA->Exosome Packaging ER Endoplasmic Reticulum (ER) RTN3->ER Localizes to DMV DMV Biogenesis RTN3->DMV Facilitates RTN3->Exosome Mediates DMV->viral_RNA Replication Site

References

Comparative analysis of DMV-inducing viral proteins

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Viral Proteins in the Induction of Double-Membrane Vesicles

Positive-strand RNA viruses remodel host cell membranes to create specialized compartments for their replication, known as replication organelles. A common feature of these organelles is the presence of double-membrane vesicles (DMVs), which are thought to provide a protected environment for viral RNA synthesis, shielding it from host innate immune sensors. The biogenesis of these DMVs is driven by specific viral non-structural proteins that hijack host cellular machinery. This guide provides a comparative analysis of key DMV-inducing proteins from three major virus families: Coronaviridae, Picornaviridae, and Flaviviridae (represented by Hepatitis C virus).

Mechanistic Overview of DMV Induction

Coronaviruses , such as SARS-CoV-2, utilize a trio of non-structural proteins (nsps) to induce DMV formation. The transmembrane proteins nsp3 and nsp4 are the minimal components required for this process.[1] They interact within the endoplasmic reticulum (ER) membrane, inducing membrane curvature and pairing, which are crucial initial steps in DMV biogenesis.[2][3][4] The polytopic membrane protein nsp6 is also implicated in this process, contributing to the expansion of the ER network and the formation of these vesicles.[4][5]

Picornaviruses , like poliovirus, employ a different set of proteins. The expression of the 2BC precursor protein can generate ER-derived vesicles, but for the formation of DMVs that resemble those seen in infected cells, co-expression of 2BC and the 3A protein is necessary.[6] The 3A protein, along with its precursor 3AB, interacts with other viral proteins and host factors to manipulate host membrane trafficking and facilitate the formation of the replication organelles.[2]

For Hepatitis C virus (HCV) , a member of the Flaviviridae family, the non-structural protein 4B (NS4B) is a key player in the formation of the "membranous web," which is rich in DMVs.[7] While NS4B alone can induce these membrane alterations, its efficiency is significantly enhanced by the presence of other non-structural proteins, particularly NS5A.[3] NS4B is an integral membrane protein that can oligomerize, a process thought to be critical for inducing the membrane curvature required for DMV formation.

Comparative Data on DMV Induction

Obtaining precise quantitative data that directly compares the DMV-inducing efficiency of proteins from different viruses is challenging due to variations in experimental systems. However, based on published studies, we can compile a template for such a comparison. The following table summarizes the key characteristics and provides a framework for researchers to populate with their own experimental data.

FeatureCoronavirus (nsp3, nsp4, nsp6)Picornavirus (2BC, 3A)Hepatitis C Virus (NS4B, NS5A)
Minimal Protein Set for DMV Formation nsp3 and nsp4[1]2BC and 3A[6]NS4B (efficiency enhanced by NS5A)[3]
Primary Host Organelle Source Endoplasmic Reticulum (ER)[5]Endoplasmic Reticulum (ER)[6]Endoplasmic Reticulum (ER)[7]
Reported Average DMV Diameter (nm) ~220 nm[5]~150-200 nm~200 nm[3]
Key Protein-Protein Interactions nsp3-nsp4 interaction[2][4]2BC-3A interaction[6]NS4B oligomerization, NS4B-NS5A interaction
Involvement of Host Factors Autophagy-related proteins (e.g., LC3), lipid synthesis pathways[1]Host factors involved in ER-to-Golgi transportCellular proteins like Surf4, lipid kinases (e.g., PI4KIIIα)[3][7]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and processes involved in DMV formation, we provide diagrams generated using the DOT language.

DMV_Induction_Pathways cluster_Coronavirus Coronavirus cluster_Picornavirus Picornavirus cluster_HCV Hepatitis C Virus CoV_nsp3 nsp3 CoV_nsp4 nsp4 CoV_nsp3->CoV_nsp4 Interaction ER_CoV ER Membrane CoV_nsp3->ER_CoV Targeting & Insertion CoV_nsp4->ER_CoV Targeting & Insertion CoV_nsp6 nsp6 CoV_nsp6->ER_CoV Targeting & Insertion DMV_CoV DMV Formation ER_CoV->DMV_CoV Membrane Curvature & Pairing Pico_2BC 2BC Pico_3A 3A Pico_2BC->Pico_3A Co-expression ER_Pico ER Membrane Pico_2BC->ER_Pico Targeting Pico_3A->ER_Pico Targeting DMV_Pico DMV Formation ER_Pico->DMV_Pico Vesicle Induction HCV_NS4B NS4B HCV_NS4B->HCV_NS4B ER_HCV ER Membrane HCV_NS4B->ER_HCV Insertion HCV_NS5A NS5A HCV_NS5A->HCV_NS4B Enhancement DMV_HCV DMV Formation ER_HCV->DMV_HCV Membranous Web Formation

Caption: Signaling pathways for DMV induction by different viral proteins.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Analysis Analysis cluster_EM Electron Microscopy cluster_IF Immunofluorescence Cell_Culture 1. Cell Culture (e.g., Huh7, Vero E6) Transfection 2. Transfection (Plasmids encoding viral proteins) Cell_Culture->Transfection Fixation 3. Fixation (e.g., Glutaraldehyde/Paraformaldehyde) Transfection->Fixation EM_Processing 4a. Resin Embedding & Sectioning Fixation->EM_Processing Permeabilization 4b. Permeabilization & Blocking Fixation->Permeabilization TEM 5a. Transmission Electron Microscopy EM_Processing->TEM Quantification_EM 6a. Morphometric Analysis (DMV number, diameter) TEM->Quantification_EM Antibody_Staining 5b. Primary & Secondary Antibody Staining Permeabilization->Antibody_Staining Microscopy 6b. Confocal Microscopy Antibody_Staining->Microscopy Colocalization 7b. Colocalization Analysis Microscopy->Colocalization

Caption: Experimental workflow for comparative analysis of DMV induction.

Experimental Protocols

Protocol 1: Quantitative Analysis of DMV Formation by Transmission Electron Microscopy (TEM)

This protocol outlines the steps for quantifying DMVs in cells expressing different viral proteins.

1. Cell Culture and Transfection: a. Seed an appropriate cell line (e.g., Huh7 for HCV, Vero E6 for Coronaviruses) on glass coverslips in a 24-well plate. b. Transfect cells with plasmids encoding the viral protein(s) of interest (e.g., Co-transfect plasmids for Coronavirus nsp3 and nsp4). Include a control plasmid (e.g., empty vector or GFP). c. Incubate for 24-48 hours post-transfection.

2. Fixation and Sample Processing: a. Fix the cells with a solution of 2.5% glutaraldehyde and 2% paraformaldehyde in 0.1 M cacodylate buffer for 1 hour at room temperature. b. Post-fix with 1% osmium tetroxide in 0.1 M cacodylate buffer for 1 hour. c. Dehydrate the samples through a graded series of ethanol concentrations. d. Infiltrate and embed the samples in an epoxy resin.

3. Ultrathin Sectioning and Staining: a. Cut ultrathin sections (70-90 nm) using an ultramicrotome. b. Mount the sections on copper grids. c. Stain the sections with uranyl acetate and lead citrate.

4. TEM Imaging and Morphometric Analysis: a. Acquire images of cell cross-sections at random using a transmission electron microscope. b. For each condition, capture images from at least 15-20 different cells. c. Use image analysis software (e.g., ImageJ) to: i. Count the number of DMVs per cell profile. ii. Measure the diameter of each DMV. iii. Calculate the average number and diameter of DMVs for each viral protein or protein combination. d. Perform statistical analysis to compare the different conditions.

Protocol 2: Immunofluorescence Staining for Viral Protein Localization

This protocol allows for the visualization of the subcellular localization of the expressed viral proteins and their association with cellular organelles.

1. Cell Culture and Transfection: a. Follow the same procedure as in Protocol 1a-c.

2. Fixation and Permeabilization: a. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. b. Wash the cells three times with PBS. c. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. d. Wash the cells three times with PBS.

3. Blocking and Antibody Incubation: a. Block the cells with 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature. b. Incubate the cells with a primary antibody specific to the viral protein of interest (and a marker for the ER, e.g., anti-calreticulin) diluted in blocking buffer, overnight at 4°C. c. Wash the cells three times with PBS. d. Incubate the cells with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) diluted in blocking buffer for 1 hour at room temperature in the dark. e. Wash the cells three times with PBS.

4. Mounting and Imaging: a. Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear staining. b. Acquire images using a confocal microscope. c. Analyze the images for the subcellular localization of the viral proteins and their colocalization with the ER marker.

References

Part 1: The Proteome of Drug-Metabolizing Vesicles (Liver Microsomes)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Proteomes of Drug-Metabolizing Vesicles and Viral Double-Membrane Vesicles

This guide provides a detailed comparison of the protein composition of two distinct types of subcellular structures often abbreviated as DMVs: Drug-Metabolizing Vesicles, typically derived from the endoplasmic reticulum of hepatocytes, and viral Double-Membrane Vesicles, which are replication organelles induced by many viruses. This comparison is intended for researchers, scientists, and drug development professionals to understand the unique protein landscapes of these membranes and the experimental approaches used to study them.

Drug-Metabolizing Vesicles (DMVs), for the purpose of this guide, refer to the microsomal fraction isolated from liver tissue. These vesicles are primarily derived from the endoplasmic reticulum (ER) and are a critical tool in drug development for studying the metabolism of new chemical entities. Their proteome is rich in enzymes that catalyze Phase I and Phase II drug metabolism reactions.

Quantitative Proteomic Comparison: Liver Microsomes vs. Other Cellular Fractions

The following table summarizes the abundance of key protein categories in human liver microsomes (HLM) compared to the S9 fraction, which contains both microsomal and cytosolic components. This data highlights the enrichment of membrane-bound enzymes and transporters in the microsomal fraction.

Protein CategoryKey ProteinsRelative Abundance (Microsomes vs. S9)Function in Drug Metabolism
Cytochrome P450s (CYPs) CYP3A4, CYP2C9, CYP2D6, CYP1A2, CYP2E1Higher in MicrosomesPhase I oxidation of a wide range of drugs.
UDP-Glucuronosyltransferases (UGTs) UGT1A1, UGT1A9, UGT2B7Higher in MicrosomesPhase II conjugation (glucuronidation).
Flavin-containing Monooxygenases (FMOs) FMO3, FMO5Higher in MicrosomesPhase I oxidation of nitrogen-, sulfur-, and phosphorus-containing compounds.
Carboxylesterases (CESs) CES1, CES2Higher in MicrosomesHydrolysis of esters, amides, and carbamates.
Transporters ABC transporters, SLC transportersHigher in MicrosomesEfflux and uptake of drugs and metabolites across the ER membrane.
ER Marker Proteins Calnexin, EPHX1Higher in MicrosomesProtein folding and ER structural integrity.
Plasma Membrane Marker Sodium/potassium-transporting ATPase (ATP1A1)Higher in Microsomes (7.7-fold vs S9)[1]Indicates co-fractionation of plasma membrane fragments.
Mitochondrial Marker Cytochrome c oxidase subunit 4I1 (COX4I1)Higher in Microsomes (3.76-fold vs S9)[1]Indicates some mitochondrial membrane presence.
Cytosolic Proteins Alcohol dehydrogenases, Aldehyde dehydrogenasesLower in MicrosomesSoluble enzymes more abundant in the S9 fraction.

Data synthesized from a comparative proteomic analysis of human liver microsomes and S9 fractions.[1][2]

Signaling and Metabolic Pathways

The proteome of liver microsomes is central to the Xenobiotic Metabolism Pathway . Key enriched pathways identified through KEGG analysis include "Metabolism of xenobiotics by cytochrome P450" and "Drug metabolism - cytochrome P450". These pathways illustrate the coordinated action of CYPs, UGTs, and other enzymes in the detoxification and clearance of foreign compounds.

Xenobiotic Metabolism Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Xenobiotic Lipophilic Xenobiotic CYPs Cytochrome P450s (CYPs) Xenobiotic->CYPs Oxidation EPHX1 Epoxide Hydrolase 1 Xenobiotic->EPHX1 Hydrolysis FMOs Flavin-containing Monooxygenases (FMOs) Xenobiotic->FMOs Oxidation Metabolite1 Functionalized Metabolite CYPs->Metabolite1 EPHX1->Metabolite1 FMOs->Metabolite1 UGTs UDP-Glucuronosyltransferases (UGTs) Metabolite1->UGTs Glucuronidation GSTs Glutathione S-Transferases Metabolite1->GSTs Glutathione Conjugation Metabolite2 Conjugated (Water-Soluble) Metabolite UGTs->Metabolite2 GSTs->Metabolite2 Excretion Excretion Metabolite2->Excretion

Key enzymatic steps in hepatic drug metabolism.

Part 2: The Proteome of Viral Double-Membrane Vesicles (DMVs)

Many positive-strand RNA viruses, including coronaviruses, remodel host cell membranes, primarily the endoplasmic reticulum, to form specialized replication organelles (ROs). The most prominent of these are Double-Membrane Vesicles (DMVs).[3] These structures concentrate viral and co-opted host proteins to create a protected environment for viral genome replication.

Proteomic Composition: Viral DMVs vs. Host Endoplasmic Reticulum

The proteome of viral DMVs is a unique chimera of viral and host proteins. Unlike liver microsomes, which are enriched for a broad range of metabolic enzymes, viral DMVs are highly specialized for viral replication. The table below provides a qualitative comparison of the expected proteome of a coronavirus-induced DMV versus the normal host ER.

Protein CategoryKey ProteinsRelative Abundance (Viral DMV vs. Host ER)Function in Viral Replication
Viral Non-Structural Proteins (nsps) nsp3, nsp4, nsp6 (membrane remodeling); nsp12 (RdRp), nsp7, nsp8 (cofactors)Highly Enriched in DMVsForm the core machinery for viral RNA synthesis and DMV formation.[4]
Host ER-shaping Proteins Reticulons (e.g., RTN3), AtlastinsEnriched in DMVsHijacked by viral proteins to induce membrane curvature and fusion.[4]
Host Autophagy-related Proteins LC3, ATG5, ATG12Potentially EnrichedSome autophagy components are recruited to facilitate DMV biogenesis.
Host RNA-binding Proteins hnRNPs, PCBP1Enriched in DMVsMay be co-opted to regulate viral RNA stability, translation, or replication.[5]
Host Lipid Metabolism Proteins Fatty acid synthases, Acyl-CoA synthetasesPotentially EnrichedRecruited to supply lipids for the massive expansion of membranes.
Typical ER Resident Proteins Protein disulfide isomerase (PDI), CalreticulinDepleted or Not EnrichedProteins not directly involved in replication are often excluded from DMVs.[4]

This is a synthesized comparison based on proteomic and cell biology studies of coronavirus replication organelles.[4][5][6]

Signaling and Interaction Pathways

The formation of viral DMVs involves a complex interplay between viral and host proteins, fundamentally hijacking the host cell's membrane biology. The process is initiated by viral non-structural proteins that recruit and modify host factors to reshape the ER.

Viral DMV Formation cluster_host Host Cell cluster_virus Virus ER Endoplasmic Reticulum (ER) DMV Double-Membrane Vesicle (DMV) ER->DMV Forms HostFactors Host Factors (Reticulons, Autophagy Proteins, Lipid Synthesis Enzymes) HostFactors->ER Induce Curvature Viral_nsps Viral Non-Structural Proteins (nsp3, nsp4, nsp6) Viral_nsps->ER Target & Remodel Viral_nsps->HostFactors Recruit & Hijack Viral_Replicase Viral Replicase Complex (nsp12, nsp7, nsp8) Viral_Replicase->DMV Localizes within

Hijacking of host ER by viral proteins to form DMVs.

Experimental Protocols

Isolation of Drug-Metabolizing Vesicles (Liver Microsomes)

This protocol describes a standard method for isolating microsomes from liver tissue using differential centrifugation.[7][8][9]

  • Homogenization:

    • Excise and weigh fresh liver tissue. Mince the tissue on ice.

    • Homogenize the tissue in 4 volumes of ice-cold homogenization buffer (e.g., 0.25 M sucrose, 50 mM HEPES-KOH pH 7.5, protease inhibitors) using a motor-driven Potter-Elvehjem homogenizer.[8] Perform 5-10 gentle strokes to disrupt cells while keeping organelles intact.

  • Low-Speed Centrifugation:

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.

  • High-Speed Centrifugation (Ultracentrifugation):

    • Carefully collect the supernatant (the post-mitochondrial supernatant) and transfer it to a new tube.

    • Centrifuge the supernatant at 100,000 x g for 60-90 minutes at 4°C. The resulting pellet is the microsomal fraction.

  • Washing and Storage:

    • Discard the supernatant (cytosolic fraction).

    • Resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate buffer) to wash away contaminants.

    • Repeat the ultracentrifugation step.

    • Resuspend the final pellet in a storage buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C.

Microsome Isolation Workflow Liver Liver Tissue Homogenate Homogenization (Potter-Elvehjem) Liver->Homogenate Centrifuge1 Centrifugation (10,000 x g, 20 min) Homogenate->Centrifuge1 Supernatant1 Post-Mitochondrial Supernatant (S9) Centrifuge1->Supernatant1 Pellet1 Pellet (Nuclei, Mitochondria, Debris) Centrifuge1->Pellet1 Ultracentrifuge Ultracentrifugation (100,000 x g, 60 min) Supernatant1->Ultracentrifuge Supernatant2 Cytosolic Fraction Ultracentrifuge->Supernatant2 Pellet2 Microsomal Pellet Ultracentrifuge->Pellet2 Wash Wash & Resuspend Pellet2->Wash Microsomes Purified Microsomes Wash->Microsomes

Workflow for liver microsome isolation.

Purification of Viral Double-Membrane Vesicles

Isolating pure viral DMVs is challenging due to their intracellular nature and association with the ER network. Methods often involve cell fractionation followed by affinity purification targeting a viral protein.

  • Cell Lysis and Organelle Enrichment:

    • Infect a culture of susceptible cells with the virus.

    • At the peak of replication, harvest the cells and lyse them using a gentle method (e.g., Dounce homogenization or nitrogen cavitation) to preserve organelle integrity.

    • Perform differential centrifugation similar to the initial steps of microsome isolation to obtain a crude membrane fraction containing ER, Golgi, and viral DMVs.

  • Affinity Purification:

    • This step requires a viral protein exposed on the cytosolic face of the DMV that can be targeted with an antibody. Often, a viral protein (e.g., nsp3) is tagged with an epitope like HA or FLAG.

    • Incubate the crude membrane fraction with magnetic beads conjugated to an antibody against the epitope tag.

    • Use a magnet to capture the beads, which are now bound to the DMVs.

    • Wash the bead-DMV complexes several times to remove non-specifically bound membranes and proteins.

  • Elution and Analysis:

    • Elute the purified DMVs from the beads using a competitive peptide or by changing buffer conditions (e.g., pH).

    • The resulting purified vesicles can then be analyzed by electron microscopy to confirm morphology and by mass spectrometry to determine their proteome.

Sample Preparation for Mass Spectrometry-based Proteomics

The following is a general workflow for preparing membrane protein samples from isolated vesicles for analysis by LC-MS/MS.[10][11]

  • Protein Solubilization and Denaturation:

    • Lyse the vesicles and solubilize proteins in a strong denaturing buffer containing urea (e.g., 8 M urea) and detergents compatible with mass spectrometry.

  • Reduction and Alkylation:

    • Reduce disulfide bonds using dithiothreitol (DTT) at 37°C.[10]

    • Alkylate free cysteine residues with iodoacetamide (IAA) in the dark to prevent disulfide bonds from reforming.[10]

  • Protein Digestion:

    • Dilute the sample to reduce the urea concentration (typically to < 2 M).

    • Perform in-solution digestion of proteins into peptides using a sequence-specific protease, most commonly trypsin, which cleaves after lysine and arginine residues. An initial digestion with Lys-C can improve efficiency.[10]

  • Peptide Cleanup:

    • Acidify the sample with trifluoroacetic acid (TFA) to stop the digestion.

    • Clean and concentrate the peptides using solid-phase extraction (SPE), such as with C18 columns, to remove salts and detergents.

  • LC-MS/MS Analysis:

    • Resuspend the cleaned peptides in a buffer suitable for mass spectrometry.

    • Inject the peptides into a liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS). Peptides are separated by hydrophobicity on the LC column before being ionized and analyzed by the mass spectrometer to determine their mass and sequence.

References

Double-Membrane Vesicles vs. Autophagosomes: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate landscape of cellular biology, double-membrane vesicles (DMVs) and autophagosomes are two key structures that, despite their morphological similarities, play vastly different roles. For researchers in cellular biology, virology, and drug development, a clear understanding of their distinct characteristics is paramount. This guide provides a comprehensive comparison of DMVs and autophagosomes, supported by experimental data and detailed protocols to aid in their differentiation.

At a Glance: Key Distinctions

FeatureDouble-Membrane Vesicles (DMVs)Autophagosomes
Primary Function Viral RNA replication and shielding from host innate immunityDegradation of cellular components via autophagy
Typical Diameter 150–300 nm200–1700 nm
Key Protein Marker Non-lipidated LC3-I on the outer membraneLipidated LC3-II on both inner and outer membranes
Membrane Origin Primarily Endoplasmic Reticulum (ER), often induced by viral proteinsEndoplasmic Reticulum (ER), Golgi apparatus, mitochondria, and plasma membrane
Fate Accumulate in the cytoplasm, involved in viral particle assemblyFuse with lysosomes to form autolysosomes for cargo degradation
Inducers Positive-sense single-stranded RNA viruses (e.g., Coronaviruses)Cellular stress (e.g., nutrient starvation, ER stress, damaged organelles)

Structural and Functional Deep Dive

Double-Membrane Vesicles (DMVs): Viral Replication Factories

DMVs are organelles induced by many positive-sense single-stranded RNA viruses, including coronaviruses. These vesicles provide a protected environment for the replication of the viral genome, sequestering it from host cell defense mechanisms. The formation of DMVs is a complex process driven by viral non-structural proteins that remodel the membranes of the endoplasmic reticulum. While they co-opt some of the host's autophagy machinery, their biogenesis is not always dependent on the canonical autophagy pathway. A key distinguishing feature of DMVs is the association of the non-lipidated form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) with their outer membrane.

Autophagosomes: The Cell's Recycling Crew

Autophagosomes are the central players in macroautophagy (hereafter referred to as autophagy), a fundamental cellular process for the degradation and recycling of damaged organelles, protein aggregates, and other cytoplasmic components.[1] The formation of an autophagosome begins with the nucleation of a phagophore, or isolation membrane, which elongates and engulfs the cellular cargo. This process involves a cascade of autophagy-related (Atg) proteins. A hallmark of autophagosome formation is the conversion of cytosolic LC3-I to its lipidated form, LC3-II, which is recruited to both the inner and outer membranes of the growing autophagosome.[2] Once sealed, the autophagosome fuses with a lysosome to form an autolysosome, where the encapsulated material is degraded by lysosomal hydrolases.[1]

Experimental Differentiation of DMVs and Autophagosomes

Distinguishing between DMVs and autophagosomes is crucial for studying both viral infection and autophagy. The following experimental protocols provide robust methods for their differentiation.

Western Blotting for LC3-I and LC3-II

Western blotting is a fundamental technique to differentiate DMVs and autophagosomes by assessing the lipidation status of LC3. An increase in the LC3-II/LC3-I ratio is a widely accepted indicator of autophagy induction and autophagosome formation. In contrast, viral infections that induce DMVs may show an accumulation of LC3-I.

Protocol: Western Blotting for LC3

  • Cell Lysis:

    • Culture cells to 70-80% confluency. For virus-infected samples, infect cells and harvest at the desired time post-infection.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on a 12-15% polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against LC3 (which detects both LC3-I and LC3-II) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.

Expected Results:

  • Autophagy induction: A noticeable increase in the intensity of the LC3-II band (around 14-16 kDa) relative to the LC3-I band (around 16-18 kDa).

  • DMV induction (in some viral infections): An accumulation of the LC3-I band may be observed, with little to no increase in LC3-II.

Immunofluorescence and Co-localization

Immunofluorescence microscopy allows for the visualization and localization of DMVs and autophagosomes within the cell. By using antibodies against specific markers, such as viral double-stranded RNA (dsRNA) for DMVs and LC3 for autophagosomes, their distinct localizations can be observed.

Protocol: Immunofluorescence for dsRNA and LC3 Co-localization

  • Cell Culture and Treatment:

    • Grow cells on sterile glass coverslips in a 24-well plate.

    • Infect cells with the virus of interest. For autophagy induction, cells can be starved by replacing the growth medium with Earle's Balanced Salt Solution (EBSS) for 2-4 hours.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Blocking and Staining:

    • Block the cells with 1% BSA in PBST for 30 minutes.

    • Incubate with primary antibodies (e.g., mouse anti-dsRNA and rabbit anti-LC3) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with fluorescently-labeled secondary antibodies (e.g., goat anti-mouse Alexa Fluor 488 and goat anti-rabbit Alexa Fluor 594) diluted in blocking buffer for 1 hour at room temperature in the dark.

    • Wash three times with PBST.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

    • Image the cells using a confocal or fluorescence microscope.

Expected Results:

  • Autophagosomes: Punctate LC3 staining throughout the cytoplasm.

  • DMVs: Punctate or clustered dsRNA staining, which may or may not co-localize with diffuse LC3-I staining. Co-localization analysis can reveal the spatial relationship between viral replication sites and components of the autophagy machinery.

Signaling and Formation Pathways

The biogenesis of DMVs and autophagosomes, while both involving the remodeling of intracellular membranes, are governed by distinct signaling pathways and molecular machinery.

G cluster_0 Autophagosome Biogenesis cluster_1 DMV Biogenesis (Viral) Stress Cellular Stress (e.g., Starvation) ULK1_Complex ULK1 Complex Activation Stress->ULK1_Complex PI3K_Complex Class III PI3K Complex (Vps34, Beclin-1) ULK1_Complex->PI3K_Complex Phagophore Phagophore Nucleation (Isolation Membrane) PI3K_Complex->Phagophore LC3_Lipidation LC3-I to LC3-II Conversion Phagophore->LC3_Lipidation Elongation Phagophore Elongation & Cargo Engulfment LC3_Lipidation->Elongation Autophagosome Autophagosome Elongation->Autophagosome Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Virus Viral Infection (+ssRNA virus) Viral_Proteins Viral Non-Structural Proteins (e.g., nsp3, nsp4) Virus->Viral_Proteins ER_Remodeling ER Membrane Remodeling Viral_Proteins->ER_Remodeling DMV_Formation DMV Formation ER_Remodeling->DMV_Formation LC3_I_Recruitment LC3-I Recruitment LC3_I_Recruitment->DMV_Formation DMV DMV DMV_Formation->DMV Replication Viral RNA Replication DMV->Replication

References

In Vivo Validation of In Vitro Findings on Double-Membrane Vesicle Formation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The formation of double-membrane vesicles (DMVs) is a hallmark of infections by many positive-strand RNA viruses, including coronaviruses. These organelles are considered the primary sites of viral RNA replication and transcription, shielding viral components from the host's innate immune system. Extensive in vitro research using cell cultures has elucidated the key viral and host factors driving DMV biogenesis. However, the translation of these findings into a whole-organism context, or in vivo validation, is crucial for a comprehensive understanding of viral pathogenesis and for the development of effective antiviral therapies. This guide provides a comparative overview of the current state of knowledge, contrasting the detailed mechanistic insights from in vitro studies with the observational evidence from in vivo animal models.

Data Presentation: A Tale of Two Systems

The quantitative data available on DMV formation is heavily skewed towards in vitro systems, where experimental conditions can be precisely controlled and manipulated. In vivo studies, while essential for understanding the broader physiological context, currently lack the detailed quantitative analysis of DMV biogenesis seen in cell culture experiments.

ParameterIn Vitro Findings (Cell Culture)In Vivo Observations (Animal Models)
Key Viral Drivers Co-expression of SARS-CoV-2 non-structural proteins (nsp) 3 and 4 is necessary and sufficient to induce DMV formation.[1][2] Nsp6 is involved in the organization and clustering of DMVs.DMVs are consistently observed in the tissues of animals infected with coronaviruses, such as Syrian hamsters and various mouse models.[3] The direct role of specific nsps in DMV formation has not been experimentally validated in these models.
DMV Morphology DMVs induced by nsp3/4 co-expression are generally smaller (average diameter ~120-146 nm) than those observed in a full viral infection context.[4]DMVs in infected tissues are part of a larger network of rearranged membranes and are often found in clusters.[5][6]
Host Factor Involvement Host proteins such as TMEM41B and VMP1 have been shown to be essential for DMV formation in cell culture. Reticulons (RTN3, RTN4) are also implicated in shaping the ER-derived membranes.The specific roles of these host factors in DMV formation have not yet been validated in animal models.
Quantitative Analysis The number and size of DMVs can be quantified per cell, and this is often correlated with the expression levels of viral proteins or the knockout/knockdown of host factors.Quantitative data on DMV abundance in different tissues or at different stages of infection in animal models is limited.

Experimental Protocols: From the Dish to the Organism

The methodologies for studying DMVs differ significantly between in vitro and in vivo systems, each with its own set of advantages and challenges.

In Vitro Analysis of DMV Formation

This protocol describes a typical experiment to study the induction of DMVs in cell culture by expressing viral proteins.

  • Cell Culture and Transfection:

    • Human embryonic kidney 293T (HEK293T) cells or human lung adenocarcinoma Calu-3 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Cells are seeded onto coverslips in 24-well plates.

    • Plasmids encoding viral proteins of interest (e.g., SARS-CoV-2 nsp3 and nsp4 with fluorescent tags) are co-transfected into the cells using a suitable transfection reagent.

  • Sample Preparation for Electron Microscopy:

    • At 24-48 hours post-transfection, cells are fixed with a solution of 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer.

    • After fixation, cells are washed and post-fixed with 1% osmium tetroxide.

    • The samples are then dehydrated through a graded series of ethanol concentrations.

    • Finally, the cells are embedded in an epoxy resin.

  • Imaging and Analysis:

    • Ultrathin sections (70-90 nm) are cut using an ultramicrotome and stained with uranyl acetate and lead citrate.

    • The sections are then imaged using a transmission electron microscope (TEM).

    • The number and diameter of DMVs in transfected cells are quantified using image analysis software.

In Vivo Analysis of DMV Formation

This protocol outlines the general steps for examining DMVs in the tissues of infected animals.

  • Animal Infection:

    • An appropriate animal model (e.g., Syrian hamster or K18-hACE2 mouse) is intranasally inoculated with a specific dose of coronavirus.

    • Animals are monitored for clinical signs of disease.

  • Tissue Collection and Fixation:

    • At a predetermined time point post-infection (e.g., 3-5 days), animals are euthanized, and target tissues (e.g., lungs, nasal turbinates) are collected.

    • The tissues are immediately fixed by immersion in a solution of 2.5% glutaraldehyde and 2% paraformaldehyde in a suitable buffer.

  • Sample Processing for Electron Microscopy:

    • The fixed tissue is cut into smaller pieces and processed similarly to the cell culture samples, including post-fixation in osmium tetroxide, dehydration, and embedding in resin.

    • For better preservation of ultrastructure, high-pressure freezing and freeze-substitution can be employed.[7]

  • Imaging and Identification:

    • Ultrathin sections of the tissue are prepared and stained for TEM analysis.

    • DMVs are identified based on their characteristic morphology within infected cells.

    • Immunoelectron microscopy can be used to label viral proteins or dsRNA to confirm the identity of the structures.[7][8][9]

Visualizing the Pathways and Workflows

Diagrams generated using Graphviz (DOT language) help to visualize the complex signaling pathways and experimental workflows involved in the study of DMV formation.

DMV_Formation_Pathway cluster_virus Viral Factors cluster_host Host Factors cluster_process DMV Biogenesis nsp3 nsp3 ER_Zippering ER Zippering nsp3->ER_Zippering nsp4 nsp4 nsp4->ER_Zippering nsp6 nsp6 DMV_Formation DMV Formation nsp6->DMV_Formation Organizing Role ER Endoplasmic Reticulum ER->ER_Zippering Membrane Source Reticulons Reticulons Membrane_Curvature Membrane Curvature Reticulons->Membrane_Curvature TMEM41B_VMP1 TMEM41B/VMP1 TMEM41B_VMP1->DMV_Formation Membrane_Curvature->DMV_Formation ER_Zippering->Membrane_Curvature

Caption: In Vitro Model of DMV Formation.

InVivo_Workflow cluster_infection Infection Phase cluster_processing Sample Processing cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Syrian Hamster) Viral_Inoculation Intranasal Inoculation with Coronavirus Animal_Model->Viral_Inoculation Tissue_Collection Tissue Collection (e.g., Lungs) Viral_Inoculation->Tissue_Collection Fixation Fixation & Post-fixation Tissue_Collection->Fixation Embedding Dehydration & Resin Embedding Fixation->Embedding Sectioning Ultrathin Sectioning Embedding->Sectioning TEM_Imaging TEM Imaging Sectioning->TEM_Imaging DMV_Identification Identification of DMVs TEM_Imaging->DMV_Identification

Caption: Experimental Workflow for In Vivo DMV Analysis.

Concluding Remarks and Future Directions

The study of DMV formation presents a clear example of how detailed molecular insights are often first gained in simplified in vitro systems. The roles of specific viral proteins like nsp3 and nsp4 in orchestrating the biogenesis of these viral replication organelles are well-established in cell culture models. In vivo studies have successfully confirmed the presence of these structures in infected animals, providing crucial evidence that DMVs are a bona fide feature of coronavirus infection in a whole organism.

However, a significant gap remains in the experimental validation of the in vitro-derived mechanisms in vivo. Future research should focus on developing and utilizing more sophisticated animal models, such as those with conditional knockouts of host factors or those infected with viruses carrying mutations in key nsps. Such studies will be instrumental in confirming the precise molecular players and pathways of DMV formation in the context of a true infection, paving the way for novel antiviral strategies that target this essential stage of the viral life cycle.

References

Comparative Efficacy of Antiviral Compounds Targeting Double-Membrane Vesicle (DMV) Formation

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The formation of double-membrane vesicles (DMVs) is a hallmark of infections by many positive-strand RNA viruses, including coronaviruses. These hijacked host-derived membranes serve as replication organelles, providing a protected environment for viral RNA synthesis. Consequently, the molecular machinery driving DMV biogenesis presents a promising target for novel antiviral therapies. This guide provides a comparative analysis of several antiviral compounds known or suggested to interfere with DMV formation, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and development efforts.

Quantitative Comparison of Antiviral Compounds

The following table summarizes the in vitro efficacy of various antiviral compounds that have been shown to inhibit viral replication, with evidence suggesting their mechanism involves the disruption of DMV formation. The data is presented to facilitate a direct comparison of their potency against different viruses.

CompoundTargetVirusCell LineIC50 / EC50Efficacy Notes
K22 Viral nsp6Human Coronavirus 229E (HCoV-229E)Huh-7-Impairs DMV formation and inhibits viral RNA synthesis.[1]
Middle East Respiratory Syndrome Coronavirus (MERS-CoV)Huh-7-Potent pancoronavirus activity.[2][3]
Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV)Vero E6-Effective against multiple coronaviruses.[2][3]
Zika Virus (ZIKV)Huh-7IC50: 2.1-2.5 µMReduces viral titers by up to 4 orders of magnitude.[2]
Various NidovirusesVarious25-50 µMSignificantly decreases infectious titers.
Itraconazole Host OSBPSARS-CoV-2Caco-2EC50: 2.3 µMAntifungal agent with antiviral properties.[4][5][6]
SARS-CoV-2Caco-2EC50 (17-OH itraconazole): 3.6 µMActive metabolite also shows antiviral activity.[5][6][7]
MERS-CoV-IC50: ~110 µM (against Mpro)Also targets the main protease.[4]
OSW-1 Host OSBPHuman Rhinovirus 1B (HRV1B)--Potent antiviral activity.[8][9]
Feline Infectious Peritonitis Virus (FIPV)--Effective against animal coronaviruses.[8][9]
Human Coronavirus 229E (HCoV-229E)--Demonstrates broad anti-coronavirus activity.[8][9]
SARS-CoV-2--More potent than other OSBP-targeting compounds like Itraconazole.[8]
ZJ-1 Host OSBPSARS-CoV-2Caco-262.5 nM (concentration tested)Resulted in an approx. 3-log reduction in viral replication.[10]
Remdesivir Viral RdRpSARS-CoV-2Caco-2EC50: 0.4 µMIncluded as a positive control for comparison.[5][6]

Note: IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) values are standard measures of a drug's potency in inhibiting a specific biological or biochemical function. A lower value indicates higher potency.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of antiviral compounds against DMV formation and viral replication.

Plaque Reduction Assay

This assay is used to quantify the effect of an antiviral compound on the production of infectious virus particles.

a. Cell Seeding:

  • Seed a confluent monolayer of susceptible host cells in 6-well or 12-well plates.

  • Incubate at 37°C with 5% CO2 until cells are 90-100% confluent.

b. Virus Infection and Compound Treatment:

  • Prepare serial dilutions of the viral stock in a serum-free medium.

  • Prepare serial dilutions of the antiviral compound in the same medium.

  • Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS).

  • Infect the cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units per well) in the presence of different concentrations of the antiviral compound.

  • Incubate for 1-2 hours at 37°C to allow for viral adsorption.

c. Overlay and Incubation:

  • Remove the virus-containing medium.

  • Overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding concentration of the antiviral compound.

  • Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

d. Plaque Visualization and Quantification:

  • Fix the cells with a solution such as 4% paraformaldehyde.

  • Stain the cells with a dye like crystal violet, which stains living cells but not the plaques (areas of cell death).

  • Count the number of plaques in each well. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.[11][12][13][14]

Transmission Electron Microscopy (TEM) for DMV Visualization

TEM is a powerful technique to directly visualize the ultrastructural changes in infected cells, including the formation of DMVs.

a. Cell Culture and Infection:

  • Grow host cells on a suitable substrate for TEM, such as Aclar film or sapphire disks.

  • Infect the cells with the virus of interest and treat with the antiviral compound at the desired concentration.

  • At different time points post-infection, fix the cells.

b. Fixation and Embedding:

  • Fix the cells with a primary fixative, typically glutaraldehyde in a suitable buffer, for at least 1 hour at room temperature.

  • Post-fix with osmium tetroxide to enhance membrane contrast.

  • Dehydrate the samples through a graded series of ethanol concentrations.

  • Infiltrate the samples with an epoxy resin and polymerize at 60°C.

c. Ultrathin Sectioning and Staining:

  • Cut ultrathin sections (60-80 nm) of the embedded samples using an ultramicrotome.

  • Mount the sections on copper grids.

  • Stain the sections with heavy metal salts, such as uranyl acetate and lead citrate, to further enhance contrast.

d. Imaging and Analysis:

  • Examine the sections using a transmission electron microscope.

  • Capture images of infected cells, focusing on the perinuclear region where DMVs often accumulate.

  • Quantify the number and size of DMVs per cell section to assess the impact of the antiviral compound.[15][16][17][18]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways involved in DMV formation and a general workflow for screening antiviral compounds.

DMV_Formation_Pathway Virus Virus Entry Viral_Polyprotein Viral Polyprotein Translation Virus->Viral_Polyprotein NSPs nsp3, nsp4, nsp6 Viral_Polyprotein->NSPs ER_Remodeling ER Membrane Remodeling NSPs->ER_Remodeling Induce ER Endoplasmic Reticulum (ER) ER->ER_Remodeling DMV Double-Membrane Vesicle (DMV) ER_Remodeling->DMV Replication Viral RNA Replication DMV->Replication K22 K22 K22->NSPs Inhibit nsp6 OSBP_Inhibitors Itraconazole, OSW-1, ZJ-1 Host_Factors Host Factors (OSBP, VMP1, TMEM41B) OSBP_Inhibitors->Host_Factors Inhibit OSBP Host_Factors->ER_Remodeling Mediate

Caption: Coronavirus-induced DMV formation pathway and points of antiviral intervention.

Antiviral_Screening_Workflow Compound_Library Compound Library Infection Viral Infection & Compound Treatment Compound_Library->Infection Cell_Culture Host Cell Culture Cell_Culture->Infection Plaque_Assay Plaque Reduction Assay Infection->Plaque_Assay TEM Transmission Electron Microscopy (TEM) Infection->TEM Data_Analysis Data Analysis (IC50, DMV Quantification) Plaque_Assay->Data_Analysis TEM->Data_Analysis Hit_Compound Hit Compound Identification Data_Analysis->Hit_Compound

Caption: General workflow for screening antiviral compounds targeting DMV formation.

Host_Factor_Pathway nsp3_nsp4 nsp3-nsp4 Complex ER_Zippering ER Zippering nsp3_nsp4->ER_Zippering Initiates TMEM41B TMEM41B TMEM41B->ER_Zippering Facilitates Membrane_Curvature Membrane Curvature & Closure ER_Zippering->Membrane_Curvature VMP1 VMP1 VMP1->Membrane_Curvature Required for DMV_Biogenesis DMV Biogenesis Membrane_Curvature->DMV_Biogenesis OSBP OSBP Lipid_Transport Lipid Transport (Cholesterol, PI4P) OSBP->Lipid_Transport Lipid_Transport->DMV_Biogenesis Supports

Caption: Role of host factors in coronavirus DMV biogenesis.[1][19][20][21][22]

References

Safety Operating Guide

Proper Disposal Procedures for Common Laboratory Chemicals

Author: BenchChem Technical Support Team. Date: November 2025

Due to the ambiguity of the acronym "DDMVD," this guide provides detailed disposal procedures for two common laboratory chemicals, N,N-Dimethylformamide (DMF) and Dodecyl-β-D-maltoside (DDM) , which are plausible intended subjects of the query. Adherence to proper disposal protocols is critical for ensuring laboratory safety and environmental protection.

N,N-Dimethylformamide (DMF)

N,N-Dimethylformamide is a flammable liquid and is harmful in contact with skin, causes serious eye irritation, and may damage an unborn child.[1] Proper handling and disposal are crucial for minimizing health risks.

Safety and Handling Precautions:
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[2][3]

  • Ventilation: Use only in a well-ventilated area with appropriate exhaust ventilation.[1]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][2] Use non-sparking tools.[1]

  • Static Discharge: Take precautionary measures against static discharge.[2][3]

  • Storage: Keep containers tightly closed.[1]

Quantitative Data:
PropertyValue
Appearance Colorless Liquid[1][4]
Odor Weakly amine-like / Rotten-egg like[1][4]
pH 7 at 200 g/l of H2O, at 20°C[1]
Melting Point -61 °C[1][4]
Boiling Point 153 °C at 1013 hPa[1][4]
Flash Point 58 °C (closed cup)[1][4]
Explosion Limits Lower: 2.2% (V), Upper: 16% (V)[1]
Vapor Pressure 3.77 hPa at 20°C[1]
Density 0.949 g/ml at 20°C[1]
Water Solubility Soluble at 20°C[1]
Auto-Ignition Temp. 410 °C[1]
Disposal Procedure:

The primary method for the disposal of N,N-Dimethylformamide is through incineration by a licensed hazardous waste disposal facility.

In the event of a spill, the following steps should be taken:

  • Ensure Safety: Evacuate unnecessary personnel and ensure adequate ventilation. Remove all sources of ignition.

  • Containment: Absorb the spill with an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent.[3]

  • Collection: Carefully collect the absorbed material into a suitable, closed container for disposal.

  • Decontamination: Wash the spill area thoroughly with soap and water.

  • Disposal: The container with the absorbed material should be labeled as hazardous waste and sent for incineration at a licensed facility.

Disposal Workflow Diagram:

cluster_0 On-Site Handling cluster_1 Off-Site Disposal A Wear appropriate PPE B Contain spill with inert absorbent material A->B C Collect absorbed material into a labeled, sealed container B->C D Decontaminate the spill area C->D E Transport to a licensed hazardous waste facility D->E Waste Pickup F Incineration E->F

Caption: Workflow for the safe disposal of N,N-Dimethylformamide waste.

Dodecyl-β-D-maltoside (DDM)

Dodecyl-β-D-maltoside is a non-ionic detergent commonly used in biochemistry. While not classified as hazardous under GHS, proper disposal is still necessary to prevent environmental contamination.[5]

Safety and Handling Precautions:
  • Personal Protective Equipment (PPE): It is recommended to wear standard laboratory PPE, including gloves and eye protection.

  • Ventilation: Use in a well-ventilated area.

  • Spill Response: In case of a spill, take up the material mechanically and place it in an appropriate container for disposal.[5] Avoid creating dust.

  • Environmental Precautions: Keep away from drains, surface water, and ground water.[5]

Disposal Procedure:

For the disposal of Dodecyl-β-D-maltoside, it should be collected and sent to a licensed disposal company.

  • Segregation: Collect waste DDM, including contaminated labware, separately from other waste streams.

  • Containment: Place solid waste in a clearly labeled, sealed container. For solutions, use a leak-proof container.

  • Storage: Store the waste container in a designated area away from general laboratory traffic.

  • Disposal: Arrange for pickup and disposal by a licensed chemical waste management company.

Disposal Workflow Diagram:

cluster_0 Laboratory Waste Collection cluster_1 Professional Disposal A Segregate DDM waste B Place in a labeled, sealed container A->B C Store in a designated waste area B->C D Arrange for pickup by a licensed disposal company C->D E Transport to a waste management facility D->E F Appropriate disposal (e.g., incineration or landfill) E->F

Caption: Step-by-step process for the proper disposal of Dodecyl-β-D-maltoside.

References

Navigating the Safe Handling and Disposal of DDMVD: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling the substance referred to as DDMVD, with a focus on procedural, step-by-step guidance for its operational use and disposal.

Immediate Safety and Personal Protective Equipment (PPE)

When working with any chemical substance, a thorough understanding of its properties and potential hazards is the first line of defense. For this compound, a comprehensive review of the Safety Data Sheet (SDS) is critical before beginning any work. The following table summarizes the recommended personal protective equipment (PPE) to be used when handling this compound.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Use in a well-ventilated area or under a chemical fume hood.

Operational Protocol: A Step-by-Step Workflow

Adherence to a standardized operational protocol minimizes the risk of exposure and ensures the integrity of the experiment. The following workflow outlines the key steps for safely handling this compound in a laboratory setting.

DDMVD_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh/Measure this compound C->D Begin Experiment E Perform Experimental Procedure D->E F Decontaminate Glassware & Surfaces E->F Conclude Experiment G Dispose of Waste in Designated Container F->G H Remove and Dispose of PPE G->H I Wash Hands Thoroughly H->I

Caption: A workflow diagram illustrating the key stages for the safe handling of this compound, from preparation to disposal.

Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All this compound waste, including empty containers, contaminated PPE, and experimental residues, must be treated as hazardous waste.

Key Disposal Steps:

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containment: All this compound waste should be collected in a clearly labeled, sealed, and chemically compatible waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Storage: Store the waste container in a designated satellite accumulation area until it is collected by the EHS office for final disposal.

The following logical relationship diagram outlines the decision-making process for this compound waste disposal.

DDMVD_Disposal_Plan start This compound Waste Generated is_contaminated Is the material contaminated with this compound? start->is_contaminated hazardous_waste Treat as Hazardous Waste is_contaminated->hazardous_waste Yes non_hazardous Dispose as regular lab waste is_contaminated->non_hazardous No collect Collect in a labeled, sealed container hazardous_waste->collect contact_ehs Contact EHS for pickup collect->contact_ehs

Caption: A decision tree for the proper disposal of waste potentially contaminated with this compound.

By adhering to these safety protocols and disposal plans, laboratory professionals can mitigate the risks associated with handling this compound and maintain a safe and compliant research environment. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet for the most comprehensive and up-to-date information.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.